molecular formula C7H12N2 B1601756 1-(1H-pyrrol-2-yl)propan-2-amine CAS No. 90000-40-1

1-(1H-pyrrol-2-yl)propan-2-amine

Cat. No.: B1601756
CAS No.: 90000-40-1
M. Wt: 124.18 g/mol
InChI Key: FILHJBJCXDNUKN-UHFFFAOYSA-N
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Description

1-(1H-pyrrol-2-yl)propan-2-amine is an organic compound with the molecular formula C7H12N2 . It features a pyrrole ring, a fundamental structure in many biologically active molecules and functional materials, linked to a propan-2-amine chain. This specific molecular architecture, which combines an electron-rich heterocycle with an amine functionality, makes it a valuable and versatile chemical scaffold or building block in medicinal chemistry and drug discovery research. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships or creating novel compound libraries. As a key intermediate, its primary research value lies in its potential for further functionalization; the amine group can undergo reactions to form amides or imines, while the pyrrole ring can participate in electrophilic substitution reactions. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. All chemicals must be handled by qualified and trained research professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,9H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILHJBJCXDNUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540818
Record name 1-(1H-Pyrrol-2-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-40-1
Record name α-Methyl-1H-pyrrole-2-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90000-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrol-2-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(1H-pyrrol-2-yl)propan-2-amine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: Properties, Synthesis, and Scientific Context

Abstract

This technical guide provides a comprehensive analysis of 1-(1H-pyrrol-2-yl)propan-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines a five-membered aromatic pyrrole ring with a chiral propylamine side chain, presenting a versatile scaffold for chemical library synthesis. While specific experimental data for this exact isomer is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust overview of its physicochemical properties, spectroscopic characteristics, and chemical reactivity. We present a logical synthetic route, detailed protocols for characterization and safe handling, and explore the compound's potential within the broader context of drug discovery, where the pyrrole moiety is recognized as a privileged structure.[1][2] This guide is intended to serve as a foundational resource for scientists investigating this and related compounds.

Molecular Overview and Physicochemical Properties

The structure of 1-(1H-pyrrol-2-yl)propan-2-amine is characterized by two key functional components: the pyrrole heterocycle and the primary amine of the side chain. Understanding the interplay of these groups is crucial to predicting the molecule's behavior.

The Pyrrole Scaffold

Pyrrole is a five-membered aromatic heterocycle.[3] Unlike more basic amines, the lone pair of electrons on the pyrrole nitrogen atom is delocalized to participate in the 6-π electron aromatic system. This delocalization renders the pyrrole nitrogen exceptionally non-basic (conjugate acid pKa of approximately -3.8).[3][4] Conversely, this aromatic stabilization makes the N-H proton moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases.[3]

The Propan-2-amine Sidechain

The propan-2-amine side chain introduces a primary aliphatic amine, which is the primary center of basicity for the molecule. Unlike the pyrrole nitrogen, the lone pair on this amine is localized and readily available to accept a proton. Primary amines are versatile nucleophiles and can participate in a wide range of chemical reactions, such as acylation, alkylation, and imine formation. Structurally, this side chain contains a chiral center at the second carbon, meaning the molecule can exist as (R) and (S) enantiomers.

Structural and Computed Properties

Detailed experimental data for 1-(1H-pyrrol-2-yl)propan-2-amine is sparse. The table below includes computed properties and data from its close structural isomer, 1-(1H-pyrrol-3-yl)propan-2-amine, for reference.

PropertyValueSource
IUPAC Name 1-(1H-pyrrol-2-yl)propan-2-amine-
Molecular Formula C₇H₁₂N₂[5]
Molar Mass 124.18 g/mol [5]
Monoisotopic Mass 124.100048391 Da[5]
CAS Number 128600-49-7 (for 3-yl isomer)[5]
Canonical SMILES CC(N)CC1=CC=CN1-
InChIKey XMTHAWZPEGHZPK-UHFFFAOYSA-N (for 3-yl isomer)[5]
Computed XLogP3 0.5[5]
Physical Properties
PropertyPredicted/Analogous ValueReference Compound/Source
Appearance Colorless to yellow/brown liquidGeneral property of pyrroles/amines
Boiling Point ~160 °CBased on 2-Amino-2-methyl-1-propanol
Melting Point ~ -2 °CBased on 2-Amino-2-methyl-1-propanol
Density ~0.97 g/cm³Based on 2-Amino-2-methyl-1-propanol
Solubility Soluble in water, methanol, ethanolGeneral property of low MW amines

Synthesis and Purification

Retrosynthetic Analysis and Strategy

A logical and efficient method for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is through the reductive amination of the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one. This approach is widely used for amine synthesis due to its high yields and the availability of various reducing agents. The ketone precursor can be synthesized from pyrrole via Friedel-Crafts acylation or related methods.

Proposed Synthetic Protocol: Reductive Amination

Objective: To synthesize 1-(1H-pyrrol-2-yl)propan-2-amine from 1-(1H-pyrrol-2-yl)propan-2-one.

Causality: This two-step protocol first forms an imine intermediate (or its protonated iminium ion form) between the ketone and an ammonia source. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is chosen for its selectivity; it preferentially reduces the protonated iminium ion over the starting ketone, which minimizes side reactions and improves yield.

Materials:

  • 1-(1H-pyrrol-2-yl)propan-2-one

  • Ammonium acetate (or ammonia in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, monitoring for any gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup (Quenching): Carefully quench the reaction by slowly adding 1M HCl until the pH is acidic (~pH 2) to decompose any remaining NaBH₃CN. Stir for 1 hour.

  • Extraction (Base): Basify the aqueous solution with 1M NaOH to a pH of ~10-12. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine.

Purification and Validation Workflow

Crude product from the synthesis requires purification, typically via flash column chromatography, followed by rigorous validation to confirm its identity and purity.

G cluster_purification Purification cluster_validation Structure & Purity Validation crude Crude Amine Product column Flash Column Chromatography (Silica, DCM/MeOH/NH₃ gradient) crude->column fractions Collect & Combine Pure Fractions (TLC) column->fractions solvent Solvent Evaporation fractions->solvent nmr ¹H and ¹³C NMR (Confirm Structure) solvent->nmr ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms ir FT-IR Spectroscopy (Confirm Functional Groups) ms->ir purity Purity Assessment (LC-MS or qNMR) ir->purity final final purity->final Pure Compound (>95%)

Caption: Workflow for purification and validation of synthesized amine.

Spectroscopic and Analytical Characterization

The identity of 1-(1H-pyrrol-2-yl)propan-2-amine would be confirmed using a combination of spectroscopic techniques. The following are predicted data based on its structure.

TechniquePredicted Observations
¹H NMR Pyrrole Protons: 3 signals in the aromatic region (~6.0-6.8 ppm).[3] Aliphatic Protons: Signals for CH, CH₂, and CH₃ groups. The CH adjacent to the amine will be a multiplet. NH₂ Protons: A broad singlet, exchangeable with D₂O, typically between 1.5-3.5 ppm.[6][7]
¹³C NMR Pyrrole Carbons: 3 signals in the aromatic region (~105-120 ppm). Aliphatic Carbons: 3 signals in the upfield region (~15-50 ppm). The carbon bonded to the nitrogen (C-N) will be in the 40-50 ppm range.
IR Spectroscopy N-H Stretch (Primary Amine): Two distinct, sharp-to-medium bands around 3300-3400 cm⁻¹.[6][7][8] N-H Bend (Primary Amine): A band around 1580-1650 cm⁻¹.[8] C-H Stretch: Aliphatic (~2850-2960 cm⁻¹) and Aromatic (~3100 cm⁻¹). C-N Stretch: A band in the 1020-1250 cm⁻¹ region.[8]
Mass Spec. (EI) Molecular Ion (M⁺): A peak at m/z = 124. Major Fragment: A prominent peak at m/z = 44 resulting from α-cleavage, yielding the [CH(NH₂)CH₃]⁺ fragment.[6][7]

Reactivity, Stability, and Handling

Chemical Reactivity
  • Basicity: The primary amine on the side chain is the main basic center and will readily react with acids to form ammonium salts.

  • Acidity: The N-H proton of the pyrrole ring can be removed by strong bases like sodium hydride or organolithium reagents.[3]

  • Nucleophilicity: The primary amine is a potent nucleophile, reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.

  • Pyrrole Ring Reactivity: The pyrrole ring is susceptible to electrophilic substitution, although its reactivity can be influenced by protonation of the side-chain amine under acidic conditions.

Stability and Storage

Pyrroles and aliphatic amines can be sensitive to air and light, often darkening over time due to oxidative polymerization.[9] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place such as a refrigerator.[9][10]

Safety and Handling (EHS)

Disclaimer: This information is based on analogous compounds. A specific Safety Data Sheet (SDS) should be consulted if available.

Primary Hazards:

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H227: Combustible liquid.

  • H402: Harmful to aquatic life.

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[9]

  • Dispensing: Use caution when dispensing. Avoid creating aerosols. Ensure all containers are properly labeled.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][10]

  • Waste Disposal: Dispose of chemical waste in a properly labeled container according to institutional and local regulations.

First Aid Measures: [11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

G start Chemical Exposure (Skin, Eyes, Inhalation) remove Remove from Exposure (Move to fresh air) start->remove decontaminate Decontaminate (Remove clothing, flush skin/eyes) start->decontaminate assess Assess Victim's Condition (Breathing? Conscious?) remove->assess decontaminate->assess call_emergency Call Emergency Services (Provide SDS/Compound Info) assess->call_emergency administer_fa Administer First Aid (CPR if needed, continue flushing) assess->administer_fa

Caption: Logic diagram for emergency first aid response to exposure.

Context in Drug Discovery and Research

The Pyrrole Moiety as a Privileged Scaffold

The pyrrole ring is a fundamental component in a vast number of biologically active natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects.[1][12]

Potential Applications and Future Directions

1-(1H-pyrrol-2-yl)propan-2-amine serves as a valuable building block for generating novel chemical entities. The primary amine provides a convenient handle for derivatization, allowing for the exploration of chemical space through techniques like amide coupling, reductive amination, or urea/thiourea formation. Given the prevalence of pyrrole-containing compounds with central nervous system (CNS) activity, this scaffold could be explored for developing agents targeting neurological disorders.[13] Furthermore, its structural similarity to components of known antibacterial agents suggests potential in the development of new anti-infectives.[1][14] The synthesis of a library of derivatives from this core structure, followed by high-throughput screening, represents a promising strategy for identifying new bioactive lead compounds.[2]

References

  • PubChem. (n.d.). 1-(1H-pyrrol-3-yl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • González-Lainez, M., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of Organic Chemistry, 78(14), 7324–7329. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(1-methyl-1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. University of Luxembourg. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine. Retrieved from [Link]

  • Vasile, C. M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16999. Retrieved from [Link]

  • Foks, H., et al. (1993). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][5][9]thiazine. Acta Poloniae Pharmaceutica, 50(4-5), 323–328. Retrieved from [Link]

  • Kumar, D., et al. (2022). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 24(1), 1-6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. Retrieved from [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules, 27(15), 4991. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Structure Elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1H-pyrrol-2-yl)propan-2-amine is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrrole ring linked to a propan-2-amine moiety, presents a unique scaffold for the design of novel therapeutic agents. Pyrrole-containing compounds are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise characterization and unequivocal structure elucidation of this molecule are paramount for understanding its chemical reactivity, metabolic fate, and pharmacological activity.

This comprehensive technical guide provides a multi-faceted approach to the structure elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine, integrating modern spectroscopic and chromatographic techniques. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific rationale for each experimental choice.

Molecular Structure and Properties

The foundational step in any structure elucidation is a thorough understanding of the molecule's basic characteristics.

Molecular Formula: C₈H₁₄N₂ Molecular Weight: 138.21 g/mol Monoisotopic Mass: 138.1157 g/mol

The structure consists of a five-membered aromatic pyrrole ring.[2][3] The pyrrole ring system is a core component of many vital natural products.[2] Attached to the second position of this ring is a propane chain with an amine group at the second carbon, creating a chiral center.

Visualization of the Elucidation Workflow

The following diagram outlines the logical workflow for the comprehensive structure elucidation of 1-(1H-pyrrol-2-yl)propan-2-amine.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Confirmatory Steps Molecular Formula & Weight Molecular Formula & Weight NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Molecular Formula & Weight->NMR_Spectroscopy Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC) Purity Assessment (e.g., HPLC)->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, MS/MS) NMR_Spectroscopy->Mass_Spectrometry IR_Spectroscopy IR Spectroscopy Mass_Spectrometry->IR_Spectroscopy Chiral_HPLC Chiral HPLC IR_Spectroscopy->Chiral_HPLC Chemical_Synthesis Confirmatory Synthesis Chiral_HPLC->Chemical_Synthesis Final Structure Confirmation Final Structure Confirmation Chemical_Synthesis->Final Structure Confirmation G Target 1-(1H-pyrrol-2-yl)propan-2-amine Precursor1 1-(1H-pyrrol-2-yl)propan-2-one Target->Precursor1 Reductive Amination Precursor2 2,5-Hexanedione Precursor1->Precursor2 Paal-Knorr Synthesis Precursor3 2-Aminopropan-1-ol Precursor1->Precursor3 Alternative Synthesis Starting Materials Starting Materials

Sources

Spectroscopic Characterization of 1-(1H-pyrrol-2-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(1H-pyrrol-2-yl)propan-2-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from its constituent moieties—the pyrrole ring and the propan-2-amine side chain—to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of novel pyrrole derivatives.

Introduction and Molecular Structure

1-(1H-pyrrol-2-yl)propan-2-amine is a primary amine containing a pyrrole heterocycle. The pyrrole ring is an aromatic, five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its diverse biological activities.[1] The propan-2-amine side chain introduces a chiral center and a basic nitrogen atom, which can significantly influence the molecule's pharmacological properties. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Below is a diagram illustrating the molecular structure and the atom numbering used for the spectroscopic assignments in this guide.

Caption: Molecular structure of 1-(1H-pyrrol-2-yl)propan-2-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 1-(1H-pyrrol-2-yl)propan-2-amine. These predictions are based on established chemical shift ranges for pyrrole and aliphatic amines, taking into account the electronic effects of the substituents.[2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the propan-2-amine side chain. The pyrrole protons typically appear in the aromatic region, while the aliphatic protons of the side chain will be in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (Pyrrole)8.0 - 9.0Broad singlet-The acidic proton on the pyrrole nitrogen often appears as a broad signal due to quadrupole broadening and exchange.
H5~6.7Triplet~2.5This proton is coupled to H4 and the NH proton.
H3~6.1Triplet~2.5Coupled to H4 and the NH proton.
H4~6.0Triplet~2.5Coupled to H3 and H5.
H7 (CH)2.8 - 3.2Sextet or Multiplet~6-7This methine proton is coupled to the adjacent CH₂ and CH₃ protons, as well as the NH₂ protons.
H6 (CH₂)2.6 - 2.9Multiplet~7These diastereotopic methylene protons are coupled to the adjacent methine proton (H7).
NH₂1.5 - 2.5Broad singlet-The amine protons often appear as a broad singlet and can exchange with D₂O.
H8 (CH₃)1.0 - 1.2Doublet~6-7The methyl protons are coupled to the adjacent methine proton (H7).

Experimental Considerations:

  • Solvent Choice: The choice of solvent can significantly affect the chemical shifts, particularly for the NH and NH₂ protons. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be useful for resolving the NH proton signals.

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the signals from the NH and NH₂ protons to disappear, confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyrrole carbons will resonate in the downfield region, while the aliphatic carbons will be upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C2~130The pyrrole carbon attached to the side chain will be deshielded.
C5~118The α-carbon to the nitrogen in the pyrrole ring.
C3~108The β-carbon to the nitrogen in the pyrrole ring.
C4~106The other β-carbon to the nitrogen in the pyrrole ring.
C7 (CH)45 - 55The methine carbon attached to the nitrogen of the amine.
C6 (CH₂)35 - 45The methylene carbon connecting the pyrrole ring to the side chain.
C8 (CH₃)20 - 25The methyl carbon of the isopropyl group.

Experimental Protocol: Acquiring ¹³C NMR Data

A standard ¹³C NMR experiment with proton decoupling is typically sufficient. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended.

DEPT_Experiment cluster_0 DEPT-135 Experiment CH3 CH3 (Positive Signal) CH CH (Positive Signal) CH2 CH2 (Negative Signal) Quaternary C Quaternary C (No Signal) Mass_Fragmentation M+ [C7H12N2]+. m/z = 124 Fragment1 [CH(NH2)CH3]+ m/z = 44 (Base Peak) M+->Fragment1 α-cleavage Fragment2 [Pyrrole-CH2]+ m/z = 81 M+->Fragment2 C-C cleavage

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol: Ionization Method

Electron Ionization (EI) is a suitable method for this compound, as it is relatively volatile and thermally stable. The resulting fragmentation pattern will be highly informative.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for 1-(1H-pyrrol-2-yl)propan-2-amine based on the known spectral properties of its constituent functional groups. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for the synthesis, purification, and characterization of this and structurally related compounds. Experimental verification of these predictions will be essential for confirming the structure and purity of newly synthesized batches.

References

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

  • Bahçeci, Ş., & Tahtaci, H. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-propan-2-ylpropan-2-amine;N-propylpropan-1-amine. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

Sources

Navigating the Synthesis and Potential of 2-Substituted Pyrrole Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This guide focuses on a specific subclass: 2-substituted pyrrole amines, with a particular emphasis on the 1-(1H-pyrrol-2-yl)propan-2-amine structural motif. While a dedicated CAS number for this exact compound remains elusive in common chemical databases, this document serves as an in-depth technical resource for its synthesis, characterization, and potential applications, drawing upon established methodologies for related and isomeric compounds. We will explore the strategic considerations for the synthesis of the pyrrole core, the introduction of the aminopropyl side chain, and the analytical techniques essential for structural verification. This guide is intended to empower researchers in drug discovery and development to confidently approach the synthesis and exploration of this promising class of molecules.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a variety of biological targets, including enzymes and receptors.[2] Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The functionalization of the pyrrole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template for medicinal chemists.[2]

Compound Identification and Physicochemical Properties

A thorough search of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS number for 1-(1H-pyrrol-2-yl)propan-2-amine. However, closely related structures are documented:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
1-(1-Methyl-1H-pyrrol-2-yl)propan-2-amine910384-28-0C8H14N2138.21N-methylated analog.
1-(1H-pyrrol-3-yl)propan-2-amine128600-49-7C7H12N2124.18Positional isomer.[5][6]
2-methyl-1-(1H-pyrrol-2-yl)propan-2-amineNot AvailableC8H14N2138.23Isomeric structure with a tertiary amine.[7]

The absence of a dedicated entry for the target compound suggests it is not a readily available commercial product and may require de novo synthesis. The physicochemical properties of the target compound can be predicted based on its structure and comparison with its isomers.

Synthetic Strategies for 2-Substituted Pyrrole Amines

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be approached in a retrosynthetic manner, breaking the molecule down into the pyrrole core and the aminopropyl side chain. The primary challenge lies in the regioselective functionalization of the pyrrole ring at the C2 position.

Synthesis of the Pyrrole Core

Several classical and modern methods exist for the synthesis of the pyrrole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Paal-Knorr Pyrrole Synthesis: This is a widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8] For the synthesis of an unsubstituted pyrrole, 2,5-dimethoxytetrahydrofuran can serve as a convenient precursor to the required 1,4-dicarbonyl species.[8]

    Paal_Knorr dicarbonyl 1,4-Dicarbonyl Compound pyrrole Substituted Pyrrole dicarbonyl->pyrrole + amine Primary Amine or Ammonia amine->pyrrole

    Caption: The Paal-Knorr synthesis of pyrroles.

  • Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a β-ketoester. While versatile, it typically leads to polysubstituted pyrroles.

  • Modern Synthetic Methods: More recent methods often utilize transition metal catalysis to achieve high efficiency and regioselectivity. These can include cycloisomerization reactions of alkynes and allenes, as well as multicomponent reactions.[9]

Introduction of the Propan-2-amine Side Chain at the C2 Position

Once the pyrrole nucleus is formed, the next critical step is the introduction of the propan-2-amine side chain at the C2 position.

Workflow for Side Chain Introduction:

Side_Chain_Introduction start 1H-Pyrrole friedel_crafts Friedel-Crafts Acylation (e.g., with propanoyl chloride) start->friedel_crafts intermediate1 2-Propanoyl-1H-pyrrole friedel_crafts->intermediate1 reductive_amination Reductive Amination (e.g., with NH3, NaBH3CN) intermediate1->reductive_amination final_product 1-(1H-pyrrol-2-yl)propan-2-amine reductive_amination->final_product

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Protocol (Illustrative):

  • Friedel-Crafts Acylation:

    • To a solution of 1H-pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl3).

    • Cool the mixture in an ice bath.

    • Slowly add propanoyl chloride. The reaction is typically exothermic.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with ice water and extracting the product with an organic solvent.

    • Purify the resulting 2-propanoyl-1H-pyrrole by column chromatography.

  • Reductive Amination:

    • Dissolve the 2-propanoyl-1H-pyrrole in a protic solvent (e.g., methanol).

    • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

    • Add a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction, adjust the pH to basic, and extract the product.

    • Purify the final product, 1-(1H-pyrrol-2-yl)propan-2-amine, via column chromatography or distillation.

Characterization and Analytical Techniques

The structural confirmation of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrole ring protons (typically in the aromatic region), the methine and methyl protons of the propan-2-amine side chain, and the amine protons. The coupling patterns will be critical for confirming the connectivity.
¹³C NMR Resonances for the four distinct carbons of the pyrrole ring and the three carbons of the side chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C7H12N2). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretches of the pyrrole and the primary amine, as well as C-H and C=C stretches of the aromatic ring.
Elemental Analysis Confirms the elemental composition (C, H, N) of the synthesized compound.

Potential Applications in Drug Discovery

While specific biological data for 1-(1H-pyrrol-2-yl)propan-2-amine is not available, the broader class of pyrrole-containing compounds has shown significant therapeutic potential.

  • Antimicrobial Agents: The pyrrole moiety is found in several natural and synthetic compounds with antibacterial and antifungal activity.[3][10]

  • Anticancer Agents: Pyrrole derivatives have been investigated as kinase inhibitors and cytotoxic agents, targeting pathways crucial for cancer cell proliferation.[2]

  • Central Nervous System (CNS) Activity: The structural similarity of the pyrrole ring to neurotransmitters has led to the exploration of pyrrole derivatives for various CNS targets.

Conclusion

1-(1H-pyrrol-2-yl)propan-2-amine represents an intriguing, yet underexplored, chemical entity. This technical guide provides a comprehensive framework for its synthesis and characterization, based on established chemical principles and methodologies for related compounds. By providing a clear synthetic roadmap and highlighting the potential therapeutic relevance of this structural class, we aim to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the pyrrole scaffold ensures that novel derivatives will continue to be a rich source of new therapeutic agents.

References

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. PubChem. [Link]

  • 1-(1H-pyrrol-3-yl)propan-2-amine - CAS:128600-49-7. Ark Pharm. [Link]

  • 1-(1H-pyrrol-3-yl)propan-2-amine | C7H12N2 | CID 13437356. PubChem. [Link]

Sources

An In-depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(1H-pyrrol-2-yl)propan-2-amine, a pyrrole-containing compound with structural similarities to amphetamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its chemical identity, synthesis, and potential pharmacological significance.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct IUPAC name for the compound of interest is 1-(1H-pyrrol-2-yl)propan-2-amine . This nomenclature precisely describes a propane backbone where the second carbon atom is bonded to an amino group, and the first carbon atom is attached to the second position of a 1H-pyrrole ring.

A common and accepted synonym for this compound is alpha-methyl-2-pyrroleethanamine . This name highlights the ethylamine core structure with a methyl group at the alpha position relative to the amino group and a pyrrole ring attached at the second position of the ethyl chain.

For clarity and consistency, the IUPAC name will be used throughout this guide.

Synthesis and Mechanistic Insights

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be strategically achieved through the reductive amination of the corresponding ketone precursor, 1-(1H-pyrrol-2-yl)propan-2-one. This method is a robust and widely employed strategy in organic synthesis for the formation of amines.[1]

Proposed Synthetic Workflow

The overall synthetic transformation is depicted below:

Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine start 1-(1H-pyrrol-2-yl)propan-2-one intermediate Imine Intermediate (transient) start->intermediate Condensation reagents Ammonia (NH3) Reducing Agent (e.g., NaBH3CN) product 1-(1H-pyrrol-2-yl)propan-2-amine intermediate->product Reduction

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Potential Significance of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] This guide delves into the synthetic history and methodologies surrounding a specific derivative, 1-(1H-pyrrol-2-yl)propan-2-amine. While a singular "discovery" event for this compound is not prominently documented in the historical literature, its existence is a logical consequence of the evolution of synthetic organic chemistry. This document provides an in-depth exploration of the plausible synthetic routes, the rationale behind these methodologies, and the potential pharmacological relevance of this compound, grounded in the broader context of pyrrole chemistry. It is intended for researchers, scientists, and professionals in drug development who are engaged in the exploration of novel heterocyclic entities.

Introduction: The Pyrrole Motif - A Historical and Pharmacological Perspective

The story of pyrrole begins in 1834 when it was first detected by F. F. Runge as a component of coal tar.[2] Its isolation from bone pyrolysate followed in 1857. The name "pyrrole" is derived from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the vibrant red color it imparts to wood when exposed to hydrochloric acid.[2] This simple, five-membered aromatic heterocycle is not merely a chemical curiosity; it is a fundamental building block of life. Nature has extensively utilized the pyrrole scaffold to construct vital biomolecules, including the porphyrin ring of heme in hemoglobin, the chlorin ring of chlorophyll, and the corrin ring of vitamin B12.[1]

The inherent biological significance and versatile chemical reactivity of the pyrrole ring have made it a "privileged scaffold" in drug discovery.[3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, coupled with its amenability to chemical modification, has led to its incorporation into a wide array of therapeutic agents. Marketed drugs containing the pyrrole moiety exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4]

This guide focuses on a specific, yet representative, member of the pyrrole family: 1-(1H-pyrrol-2-yl)propan-2-amine. The strategic placement of an aminopropane side chain on the pyrrole ring introduces a chiral center and a basic nitrogen atom, features that are often crucial for pharmacological activity.

Synthetic Pathways to 1-(1H-pyrrol-2-yl)propan-2-amine: A Chemist's Guide

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can be approached through several established methodologies in organic chemistry. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations. Below, we detail two logical and robust synthetic strategies.

Pathway A: Reductive Amination of a Ketone Precursor

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[5] This pathway commences with the readily available 2-acetylpyrrole and proceeds through a ketone intermediate, 1-(1H-pyrrol-2-yl)propan-2-one.

2.1.1. Rationale and Strategy

The core of this strategy is the conversion of a carbonyl group into an amine. This is typically achieved by forming an imine or enamine intermediate, which is then reduced in situ.[6] The use of a suitable reducing agent that selectively reduces the C=N double bond in the presence of other functional groups is critical for the success of this reaction.[7]

2.1.2. Experimental Protocol

  • Step 1: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-one. This ketone can be synthesized via the acylation of pyrrole. A common method involves the Friedel-Crafts acylation using propionyl chloride or propionic anhydride with a Lewis acid catalyst. However, a more direct approach for this specific ketone is not readily found in the initial search results. An alternative is the reaction of 2-pyrrolylmagnesium bromide with propionaldehyde followed by oxidation of the resulting secondary alcohol.

  • Step 2: Reductive Amination.

    • To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate or a solution of ammonia in methanol (excess).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5-2 equivalents). These reagents are preferred for their selectivity in reducing imines over ketones.[7]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the careful addition of water or a dilute acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(1H-pyrrol-2-yl)propan-2-amine.

2.1.3. Workflow Diagram

Reductive_Amination start 1-(1H-pyrrol-2-yl)propan-2-one imine Imine Intermediate start->imine Imine Formation reagents Ammonia Source (e.g., NH₄OAc, NH₃/MeOH) reagents->imine product 1-(1H-pyrrol-2-yl)propan-2-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product purification Purification (Column Chromatography) product->purification

Caption: Reductive Amination Workflow.

Pathway B: Henry Reaction Followed by Reduction

The Henry (nitroaldol) reaction provides a powerful method for carbon-carbon bond formation and the introduction of a nitro group, which can be subsequently reduced to an amine.[8][9] This pathway offers a versatile route to β-amino alcohols and, with further modification, to the desired amine.

2.2.1. Rationale and Strategy

This approach leverages the acidity of the α-proton of a nitroalkane.[10] In the presence of a base, the nitroalkane forms a nitronate anion, which acts as a nucleophile and attacks a carbonyl compound, in this case, 2-acetylpyrrole. The resulting nitroalkene is then reduced to the corresponding amine.

2.2.2. Experimental Protocol

  • Step 1: Henry Reaction to form 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene.

    • Dissolve 2-acetylpyrrole (1 equivalent) and nitroethane (1.5 equivalents) in a suitable solvent like methanol or ethanol.

    • Add a base, such as sodium hydroxide or potassium carbonate, to catalyze the reaction.[9] The reaction can be stirred at room temperature or gently heated to drive it to completion.

    • The intermediate nitroaldol may dehydrate in situ to form the nitroalkene. If not, a separate dehydration step using an acid catalyst may be required.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude nitroalkene by crystallization or column chromatography.

  • Step 2: Reduction of the Nitroalkene.

    • Dissolve the 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

    • Add a reducing agent capable of reducing both the nitro group and the double bond. A common choice is lithium aluminum hydride (LiAlH₄) in THF. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.

    • If using LiAlH₄, the reaction is typically performed at 0°C to room temperature. For catalytic hydrogenation, the reaction may require elevated pressure and temperature.

    • After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction. For LiAlH₄, this is typically done by the sequential addition of water and a sodium hydroxide solution. For catalytic hydrogenation, the catalyst is filtered off.

    • Extract the product into an organic solvent, dry the organic layer, and concentrate it.

    • Purify the final product by column chromatography or distillation under reduced pressure.

2.2.3. Workflow Diagram

Henry_Reaction start 2-Acetylpyrrole nitroalkene 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene start->nitroalkene Henry Reaction reagents1 Nitroethane Base reagents1->nitroalkene product 1-(1H-pyrrol-2-yl)propan-2-amine nitroalkene->product Reduction reagents2 Reducing Agent (e.g., LiAlH₄) reagents2->product purification Purification product->purification

Caption: Henry Reaction and Reduction Workflow.

Physicochemical Properties and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate). Likely to have some water solubility, especially in its protonated form.
¹H NMR Characteristic signals for the pyrrole ring protons, a multiplet for the CH proton adjacent to the amine, a doublet for the methyl group, and a multiplet for the CH₂ group.
¹³C NMR Resonances corresponding to the carbons of the pyrrole ring and the propyl side chain.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 124.10, with characteristic fragmentation patterns.

Potential Significance and Future Directions

The structural motifs present in 1-(1H-pyrrol-2-yl)propan-2-amine suggest several avenues for its potential application in drug discovery and development. The pyrrole ring is a known pharmacophore, and the introduction of a chiral aminopropane side chain can impart specific biological activities.

Pyrrole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] For instance, certain pyrrole-containing compounds have shown potential in modulating neurotransmitter systems.[11] The primary amine in the target molecule provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Future research on 1-(1H-pyrrol-2-yl)propan-2-amine could focus on:

  • Pharmacological Screening: Evaluating its activity in a variety of biological assays, particularly those related to neurological disorders, inflammation, and infectious diseases.

  • Derivatization: Synthesizing analogs by modifying the amine (e.g., acylation, alkylation) or the pyrrole ring to explore and optimize its biological activity.

  • Stereoselective Synthesis: Developing asymmetric synthetic routes to obtain enantiomerically pure forms of the compound, which is often crucial for elucidating its mechanism of action and for therapeutic applications.

Conclusion

While the specific discovery of 1-(1H-pyrrol-2-yl)propan-2-amine is not a landmark event in the history of chemistry, its synthesis is a clear and logical extension of well-established synthetic methodologies. This technical guide has outlined plausible and efficient routes for its preparation, grounded in the rich history of pyrrole chemistry. The structural features of this compound make it an intriguing target for further investigation in the field of medicinal chemistry, holding the potential to contribute to the development of novel therapeutic agents. The continued exploration of such "simple" yet strategically designed molecules is essential for the advancement of drug discovery.

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009).
  • Wikipedia contributors. (2024). Pyrrole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kralj, M., & Tralić-Kulenović, V. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly, 32(1), 71-79.
  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Li, J., et al. (2025). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum.
  • Trégner, M. (2018).
  • Sá, M. M. d., & Fernandes, R. A. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Tetrahedron Letters, 54(30), 3956-3959.
  • Mikhaleva, A. I., et al. (1983). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][6][12]thiazine. Pharmaceutical Chemistry Journal, 17, 475–478.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Padwa, A., & Kulkarni, Y. S. (1988). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. The Journal of Organic Chemistry, 53(10), 2247-2254.
  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450.
  • Asif, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Al-Ostath, A., & El-Faham, A. (2013). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 29(4), 1435-1446.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Rogozińska, M., & Kwiatkowski, P. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(19), 6296.
  • CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl)
  • Kumar, A., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 361-382.
  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]...

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Camarillo, E. A., Flores, H., Amador, P., & Bernès, S. (2007). 2-Acetylpyrrole. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2593-o2594.
  • Aricò, F., et al. (2024).
  • The Catalyst - Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description [Video]. YouTube. [Link]...

  • Ragno, R., et al. (2004). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. Journal of Medicinal Chemistry, 47(6), 1351–1359.
  • Al-Mousawi, S. M., et al. (2022). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. ACS Omega, 7(4), 3824–3832.
  • Jia, X. G., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. The Journal of Organic Chemistry.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound 1-(1H-pyrrol-2-yl)propan-2-amine. Structurally, this molecule is a fascinating hybrid, replacing the phenyl group of amphetamine with a pyrrole moiety. This substitution opens up a rich and diverse pharmacological landscape for investigation. The pyrrole ring is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of therapeutic effects including anticancer, antimicrobial, and antiviral activities.[1][2][3][4][5] The amphetamine backbone is a potent psychostimulant, primarily interacting with monoamine transporters.[6][7][8] This guide will dissect the potential pharmacology of 1-(1H-pyrrol-2-yl)propan-2-amine by drawing parallels with these two parent structures. We will delve into its potential as a psychoactive agent, its antimicrobial and anticancer prospects, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses.

Introduction: A Tale of Two Pharmacophores

The therapeutic potential of 1-(1H-pyrrol-2-yl)propan-2-amine lies at the intersection of two powerful chemical motifs: the pyrrole ring and the 2-aminopropane backbone.

  • The Pyrrole Ring: A Privileged Scaffold in Medicinal Chemistry. The pyrrole heterocycle is a cornerstone of many natural and synthetic bioactive compounds.[1][3][4] Its presence in marketed drugs like the cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the anticancer agent sunitinib underscores its versatility.[2] The pyrrole nucleus can engage in a variety of non-covalent interactions with biological targets, contributing to a broad spectrum of activities.[1][3]

  • The 2-Aminopropane Backbone: A Gateway to the Central Nervous System. The 2-aminopropane structure is the defining feature of amphetamine and its derivatives, which are well-characterized for their potent effects on the central nervous system (CNS).[7][8] These compounds primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][8] This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant, euphoric, and anorectic effects.

The fusion of these two pharmacophores in 1-(1H-pyrrol-2-yl)propan-2-amine suggests a unique and potentially multifaceted pharmacological profile that warrants rigorous investigation.

Postulated Biological Activities and Mechanisms of Action

Based on its structural characteristics, we can hypothesize several potential biological activities for 1-(1H-pyrrol-2-yl)propan-2-amine.

Psychoactive Properties via Monoamine Transporter Interaction

The most immediate hypothesis is that 1-(1H-pyrrol-2-yl)propan-2-amine will exhibit psychoactive properties similar to amphetamine. The 2-aminopropane side chain is a strong indicator of potential interaction with DAT, NET, and SERT.[6][8] The pyrrole ring, being an aromatic heterocycle, can functionally mimic the phenyl ring of amphetamine in binding to the transporter proteins.

Hypothesized Mechanism of Action:

  • Binding to Monoamine Transporters: The compound is expected to bind to DAT, NET, and SERT. The relative affinity for each transporter will determine its specific pharmacological profile (e.g., predominantly dopaminergic, serotonergic, or balanced).

  • Inhibition of Reuptake and/or Induction of Efflux: Like amphetamine, it may act as both a competitive inhibitor of monoamine reuptake and a substrate for the transporters, leading to reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft.[8]

Signaling Pathway: Hypothesized Monoaminergic Effects

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 1_H_pyrrol_2_yl_propan_2_amine 1-(1H-pyrrol-2-yl) propan-2-amine DAT DAT 1_H_pyrrol_2_yl_propan_2_amine->DAT Binds to and inhibits/reverses NET NET 1_H_pyrrol_2_yl_propan_2_amine->NET Binds to and inhibits/reverses SERT SERT 1_H_pyrrol_2_yl_propan_2_amine->SERT Binds to and inhibits/reverses DA_cyto Cytosolic Dopamine DAT->DA_cyto Reuptake (Blocked) NE_cyto Cytosolic Norepinephrine DAT->NE_cyto Reuptake (Blocked) 5HT_cyto Cytosolic Serotonin DAT->5HT_cyto Reuptake (Blocked) DA_synapse Dopamine DAT->DA_synapse Efflux NE_synapse Norepinephrine DAT->NE_synapse Efflux 5HT_synapse Serotonin DAT->5HT_synapse Efflux NET->DA_cyto Reuptake (Blocked) NET->NE_cyto Reuptake (Blocked) NET->5HT_cyto Reuptake (Blocked) NET->DA_synapse Efflux NET->NE_synapse Efflux NET->5HT_synapse Efflux SERT->DA_cyto Reuptake (Blocked) SERT->NE_cyto Reuptake (Blocked) SERT->5HT_cyto Reuptake (Blocked) SERT->DA_synapse Efflux SERT->NE_synapse Efflux SERT->5HT_synapse Efflux VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packages NE_vesicle Norepinephrine Vesicles VMAT2->NE_vesicle Packages 5HT_vesicle Serotonin Vesicles VMAT2->5HT_vesicle Packages DA_cyto->VMAT2 Disrupts packaging NE_cyto->VMAT2 Disrupts packaging 5HT_cyto->VMAT2 Disrupts packaging DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binds 5HT_receptor Serotonin Receptors 5HT_synapse->5HT_receptor Binds

Caption: Hypothesized mechanism of 1-(1H-pyrrol-2-yl)propan-2-amine at the monoaminergic synapse.

Antimicrobial Activity

Pyrrole-containing compounds are known for their antibacterial and antifungal properties.[4] This activity often stems from their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Hypothesized Mechanism of Action:

  • Cell Membrane Disruption: The lipophilic nature of the pyrrole ring combined with the amine group could allow the molecule to intercalate into and disrupt the integrity of microbial cell membranes.

  • Enzyme Inhibition: The compound may inhibit key bacterial or fungal enzymes, such as those involved in cell wall synthesis or metabolic pathways.

Anticancer Activity

Several pyrrole derivatives have demonstrated potent anticancer activity.[1] These compounds can act through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

Hypothesized Mechanism of Action:

  • Kinase Inhibition: The pyrrole scaffold is present in several kinase inhibitors. 1-(1H-pyrrol-2-yl)propan-2-amine could potentially inhibit specific kinases involved in cancer cell proliferation and survival.

  • DNA Intercalation: The planar pyrrole ring might allow the molecule to intercalate between DNA base pairs, leading to DNA damage and apoptosis in cancer cells.

Experimental Protocols for Activity Validation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Psychoactive Profile Assessment

Objective: To determine the affinity and functional activity of 1-(1H-pyrrol-2-yl)propan-2-amine at monoamine transporters.

Methodology:

  • Radioligand Binding Assays:

    • Principle: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

    • Protocol:

      • Prepare cell membrane homogenates expressing human DAT, NET, or SERT.

      • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine.

      • After incubation, separate bound and free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assays:

    • Principle: To measure the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes.

    • Protocol:

      • Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

      • Pre-incubate synaptosomes with varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine or a reference compound (e.g., cocaine, amphetamine).

      • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

      • Terminate the uptake reaction by rapid filtration.

      • Determine the IC₅₀ for uptake inhibition.

  • Neurotransmitter Release Assays:

    • Principle: To assess whether the compound induces neurotransmitter efflux.

    • Protocol:

      • Preload synaptosomes or cultured cells expressing the transporters with a radiolabeled neurotransmitter.

      • Wash to remove excess unincorporated neurotransmitter.

      • Expose the cells/synaptosomes to varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine.

      • Measure the amount of radioactivity released into the supernatant over time.

      • Calculate the EC₅₀ for release.

Experimental Workflow: In Vitro Psychoactive Profiling

G start Start: Synthesized Compound binding Radioligand Binding Assays (DAT, NET, SERT) start->binding uptake Synaptosomal Uptake Assays (DA, NE, 5-HT) start->uptake release Neurotransmitter Release Assays (DA, NE, 5-HT) start->release data_analysis Data Analysis: Ki, IC50, EC50 binding->data_analysis uptake->data_analysis release->data_analysis profile Determine Pharmacological Profile data_analysis->profile end End: Characterized Compound profile->end

Sources

An In-Depth Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(1H-pyrrol-2-yl)propan-2-amine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for compounds with significant neuromodulatory activities. This guide provides a comprehensive technical overview of this chemical class, delving into its synthetic landscape, pharmacological significance, and the nuanced structure-activity relationships (SAR) that govern its interaction with biological targets. Primarily recognized for their activity as monoamine releasing agents, these compounds offer a rich chemical space for the development of novel therapeutics targeting neuropsychiatric and neurological disorders. We will explore the key synthetic strategies, delineate the mechanism of action at monoamine transporters, and present detailed experimental protocols for synthesis and in vitro characterization, equipping researchers with the foundational knowledge required to innovate within this promising area of drug discovery.

Introduction: The Significance of the 2-Aminopropyl-Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore.[1] When coupled with a propan-2-amine side chain at the C2 position, the resulting 1-(1H-pyrrol-2-yl)propan-2-amine structure becomes a potent modulator of the monoaminergic systems.

These systems, comprising the neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are critical for regulating mood, cognition, and arousal. Dysregulation of monoaminergic signaling is implicated in numerous CNS disorders, including depression, ADHD, and substance use disorders. Compounds based on the 2-aminopropyl-pyrrole scaffold primarily function as monoamine releasing agents (MRAs) .[3] They interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce reverse transport, thereby increasing synaptic concentrations of these key neurotransmitters.[3] This guide will dissect the chemical and pharmacological attributes that make this scaffold a compelling starting point for drug development.

The Synthetic Landscape: Constructing the Core Scaffold

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine and its derivatives is accessible through several established organic chemistry routes. The choice of strategy often depends on the desired substitution pattern on the pyrrole ring, the alkyl chain, or the terminal amine.

A prevalent and versatile method involves the reductive amination of a key intermediate, 1-(1H-pyrrol-2-yl)propan-2-one. This ketone can be synthesized via various methods, including the acylation of pyrrole. Once the ketone is obtained, it can be reacted with a primary or secondary amine (or ammonia for the parent compound) in the presence of a reducing agent to form the desired amine.

Workflow for a General Synthesis

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Purification & Characterization A Pyrrole Starting Material B Acylation (e.g., with propionyl chloride, Friedel-Crafts conditions) A->B C 1-(1H-pyrrol-2-yl)propan-2-one (Key Intermediate) B->C E Reductive Amination (e.g., NaBH3CN or Na(OAc)3BH) C->E D Amine Source (e.g., NH4OAc, R-NH2) D->E F Crude Product Mixture E->F G Purification (e.g., Column Chromatography) F->G H Final Product: 1-(1H-pyrrol-2-yl)propan-2-amine Derivative G->H I Characterization (NMR, MS, etc.) H->I

Caption: Generalized synthetic workflow for 2-aminopropyl-pyrrole derivatives.

Protocol 1: Synthesis of N-Methyl-1-(1H-pyrrol-2-yl)propan-2-amine

This protocol provides a detailed, step-by-step methodology for a representative N-methylated analog.

Materials:

  • 1-(1H-pyrrol-2-yl)propan-2-one

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in DCE, add methylamine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.

    • Causality Insight: Acetic acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Causality Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions than other borohydrides like NaBH₃CN.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[4] An appropriate eluent system, such as a gradient of ethyl acetate in hexane, is often effective.[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for 1-(1H-pyrrol-2-yl)propan-2-amine analogs is the induction of monoamine efflux through DAT, NET, and SERT.[3] These membrane-embedded proteins are responsible for clearing neurotransmitters from the synapse, thereby terminating their signal.[6]

MRAs are transporter substrates that are taken up into the presynaptic neuron.[3] Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of the membrane transporters, causing a non-vesicular release of neurotransmitters into the synapse.[3]

G node_ext Synaptic Cleft | High [Neurotransmitter] node_int Presynaptic Neuron | Low [Neurotransmitter] transporter In Monoamine Transporter (DAT/NET/SERT) Out neurotransmitter Monoamine (DA, NE, 5-HT) transporter:p_out->neurotransmitter 2. Transporter Reverses; Monoamine Efflux compound Pyrrole Analog (MRA) compound->transporter:p_in 1. Enters neuron via transporter

Caption: Mechanism of monoamine release induced by a pyrrole analog (MRA).

The selectivity of a given derivative for DAT, NET, or SERT dictates its pharmacological and behavioral profile.

  • Dopamine/Norepinephrine-selective releasers typically exhibit stimulant properties. Potent DAT and NET inhibition is associated with lower psychoactive doses in humans.[7]

  • Serotonin-selective releasers tend to produce entactogenic or anorectic effects.

  • Mixed-action or "non-selective" releasers have complex profiles, often combining stimulant and empathogenic effects.

Structure-Activity Relationships (SAR)

The potency and selectivity of these compounds can be finely tuned by chemical modifications at three key positions: the pyrrole ring, the α-carbon of the side chain, and the terminal amine. Understanding these SARs is crucial for rational drug design.[2][8]

Modification SiteStructural ChangeEffect on Activity/SelectivityRationale & Insights
Pyrrole Ring N-methylation (position 1)Generally maintains or slightly alters potency. Can improve metabolic stability.N-methylation prevents N-glucuronidation, a common metabolic pathway for pyrroles, potentially increasing bioavailability.
Substitution at C3, C4, C5Highly sensitive. Bulky groups can decrease potency by sterically hindering transporter binding.The planarity and electronic distribution of the pyrrole ring are important for initial recognition by the transporter binding pocket.
Alkyl Chain α-methylationOften critical for activity. Creates a chiral center.The α-methyl group mimics the structure of amphetamine and is thought to enhance interaction with the transporter. The (S)-enantiomer is typically more potent.
β-methylation or chain extensionGenerally reduces potency.The propane-2-amine structure appears optimal for fitting within the transporter substrate binding site.
Terminal Amine N-methylationOften increases potency, particularly at DAT/NET.A secondary amine can be optimal for transporter interaction compared to a primary amine.
N-ethylation or larger groupsPotency generally decreases with increasing alkyl chain length.Bulky substituents on the nitrogen can sterically clash with the binding site, reducing affinity and preventing efficient transport.

Note: The data presented is a generalized summary derived from foundational medicinal chemistry principles of monoamine releasers.

Essential Experimental Protocols

To characterize novel derivatives, a standardized set of in vitro assays is essential. These assays determine the potency and efficacy of the compounds at each of the three key monoamine transporters.[9]

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit 50% of monoamine uptake (IC₅₀) via DAT, NET, or SERT.[6] It is a foundational assay in drug discovery for this class of compounds.[6][9]

Objective: To measure the IC₅₀ values of a test compound at hDAT, hNET, and hSERT.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT.[7]

  • Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[7]

  • Test compounds dissolved in DMSO.

  • Known inhibitors for positive control (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 96-well cell culture plates and filtration plates (e.g., UniFilter-96 GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept low (<0.1%) to avoid cellular toxicity.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted test compounds to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

    • Causality Insight: This step allows the inhibitor to bind to the transporters before the addition of the substrate.

  • Uptake Initiation: Add the radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) to each well to initiate the uptake reaction. A final concentration near the known Kₘ for each transporter is typically used.[6] Incubate for a short period (e.g., 5-15 minutes).

    • Self-Validation: The incubation time must be within the linear range of uptake for the specific cell line and transporter, which should be determined in preliminary experiments.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This is typically done using a cell harvester that lyses the cells and transfers the contents to a filtration plate.

  • Measurement: Dry the filter plates, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

    • Subtract non-specific uptake from all values.

    • Normalize the data to the control (vehicle-treated) wells, which represent 100% uptake.

    • Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[6]

Future Directions and Therapeutic Potential

The 1-(1H-pyrrol-2-yl)propan-2-amine scaffold remains an area of active research. Future work will likely focus on:

  • Improving Selectivity: Designing analogs with higher selectivity for a single transporter to minimize off-target effects. For example, some pyrrole derivatives have been investigated as selective MAO-B inhibitors.[10]

  • Modulating Release Efficacy: Developing "partial releasers" that have a ceiling effect on monoamine efflux, which could offer a better safety profile.

  • Exploring Novel Therapeutic Areas: While the focus has been on CNS disorders, the role of monoamine transporters in other conditions, such as inflammation and certain cancers, may open new applications for these compounds.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Steinkellner, T., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. [Link]

  • Williams, C. H., & Lawson, J. (1998). Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines. Biochemical Journal. [Link]

  • Ivanova, D. G., et al. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules. [Link]

  • Gerokonstantis, D. T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. [Link]

  • Fung, H. Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Pyrrole containing compounds as monoamine oxidase inhibitors. (n.d.). ResearchGate. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]

  • Gonzalez, C. C., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. [Link]

  • Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Cirrincione, G., et al. (1996). 2-Diazopyrroles: synthesis and antileukemic activity. Il Farmaco. [Link]

  • Monoamine releasing agent. (n.d.). Wikipedia. [Link]

  • Contino, M., et al. (2007). New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (2021). ResearchGate. [Link]

  • Hinz, W., et al. (2012). 2-[2-(pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole and its amide derivative 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone. Acta Crystallographica Section C. [Link]

  • 1-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). ResearchGate. [Link]

  • Huang, Y. H., et al. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. International Journal of Molecular Sciences. [Link]

  • Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrole-Containing Amines in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for interacting with biological targets. The incorporation of an aminopropyl side chain at the 2-position of the pyrrole ring, as in 1-(1H-pyrrol-2-yl)propan-2-amine , creates a versatile building block with potential applications in the development of novel therapeutic agents. This structural motif can be found in compounds targeting a range of receptors and enzymes, highlighting its importance for drug development professionals.

This comprehensive guide provides detailed application notes and protocols for two distinct and reliable synthetic routes to 1-(1H-pyrrol-2-yl)propan-2-amine, designed for researchers and scientists in both academic and industrial settings. The methodologies have been selected for their efficiency, scalability, and the use of readily available starting materials. Each protocol is presented with in-depth explanations of the chemical principles and experimental choices, ensuring both scientific integrity and practical utility.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways have been identified as most effective for the synthesis of the target amine. The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Route A: A convergent approach commencing with the Grignard reaction on pyrrole-2-carbonitrile to construct the propanone intermediate, followed by reductive amination. This route is advantageous when pyrrole-2-carbonitrile is readily accessible.

  • Route B: A linear sequence beginning with the formylation of pyrrole, followed by a Henry reaction with nitroethane and subsequent reduction of the nitroalkene intermediate. This classical approach is robust and utilizes fundamental organic transformations.

Synthetic_Strategies cluster_RouteA Route A cluster_RouteB Route B A_start Pyrrole-2-carbonitrile A_mid 1-(1H-pyrrol-2-yl)propan-2-one A_start->A_mid Grignard Reaction A_end 1-(1H-pyrrol-2-yl)propan-2-amine A_mid->A_end Reductive Amination B_start Pyrrole B_aldehyde Pyrrole-2-carbaldehyde B_start->B_aldehyde Vilsmeier-Haack B_nitro 1-(1H-pyrrol-2-yl)- 2-nitroprop-1-ene B_aldehyde->B_nitro Henry Reaction B_end 1-(1H-pyrrol-2-yl)propan-2-amine B_nitro->B_end Reduction

Figure 1: Comparative overview of the two synthetic routes to 1-(1H-pyrrol-2-yl)propan-2-amine.

Route A: Synthesis via Grignard Reaction and Reductive Amination

This elegant two-step sequence offers an efficient pathway to the target amine, capitalizing on the nucleophilic addition of a Grignard reagent to a nitrile, followed by a robust reductive amination protocol.

Step 1: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-one

The key intermediate, 1-(1H-pyrrol-2-yl)propan-2-one, is prepared through the reaction of pyrrole-2-carbonitrile with methylmagnesium bromide. The Grignard reagent adds to the carbon-nitrogen triple bond, and subsequent acidic hydrolysis of the resulting imine furnishes the desired ketone.

Route_A_Step_1 Pyrrole_CN Pyrrole-2-carbonitrile Plus1 + Grignard CH3MgBr Arrow1 Imine_intermediate [Imine Intermediate] Arrow2 Ketone 1-(1H-pyrrol-2-yl)propan-2-one

Figure 2: Reaction scheme for the synthesis of the ketone intermediate.

Protocol: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-one

ParameterValue
Reactants Pyrrole-2-carbonitrile (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq)
Solvent Anhydrous diethyl ether
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous NH4Cl, followed by extraction with ethyl acetate
Purification Column chromatography on silica gel
Expected Yield 60-70%

Detailed Methodology:

  • To a stirred solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) at 0 °C, add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1H-pyrrol-2-yl)propan-2-one as a pale yellow oil.[1]

Causality and Experimental Choices:

  • The use of an excess of the Grignard reagent ensures complete conversion of the nitrile.

  • Anhydrous conditions are critical to prevent the quenching of the highly reactive Grignard reagent.[2]

  • The reaction is initiated at 0 °C to control the initial exotherm.

  • Aqueous ammonium chloride is used for quenching as it is a mild proton source that hydrolyzes the intermediate imine without causing degradation of the pyrrole ring.

Step 2: Reductive Amination to 1-(1H-pyrrol-2-yl)propan-2-amine

The final step involves the conversion of the ketone to the primary amine via reductive amination. This is a one-pot reaction where the ketone first reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the amine by a reducing agent. The Leuckart reaction, using ammonium formate or formamide, is a classic and effective method for this transformation.[3]

Protocol: Reductive Amination of 1-(1H-pyrrol-2-yl)propan-2-one

ParameterValue
Reactants 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq), Ammonium formate (5.0 eq)
Solvent Methanol
Reducing Agent In situ generated from ammonium formate
Reaction Temperature Reflux
Reaction Time 12-24 hours
Work-up Basification with NaOH, followed by extraction
Purification Distillation under reduced pressure or salt formation
Expected Yield 50-65%

Detailed Methodology:

  • In a round-bottom flask, dissolve 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in methanol.

  • Add ammonium formate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add 2 M aqueous sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • The crude amine can be purified by vacuum distillation. For easier handling and purification, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and washed with cold ether.

Causality and Experimental Choices:

  • Ammonium formate serves as both the ammonia source and the reducing agent (in the form of formic acid and ammonia).[4]

  • Methanol is a suitable protic solvent that facilitates both imine formation and reduction.

  • Basification during work-up is necessary to deprotonate the ammonium salt of the product amine and allow for its extraction into an organic solvent.

  • Conversion to the hydrochloride salt often provides a stable, crystalline solid that is easier to purify and handle than the free base.

Route B: Synthesis via Henry Reaction and Nitroalkene Reduction

This route provides a reliable, albeit longer, alternative for the synthesis of the target amine. It relies on the classic Vilsmeier-Haack formylation, the versatile Henry nitroaldol condensation, and a robust reduction of the resulting nitroalkene.

Step 1: Synthesis of Pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehyde is a common starting material and can be efficiently prepared from pyrrole via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), to introduce a formyl group at the electron-rich 2-position of the pyrrole ring.

Protocol: Vilsmeier-Haack Formylation of Pyrrole

ParameterValue
Reactants Pyrrole (1.0 eq), Phosphorus oxychloride (1.1 eq), Dimethylformamide (excess)
Solvent Dichloromethane (optional)
Reaction Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Hydrolysis with aqueous sodium acetate
Purification Recrystallization or column chromatography
Expected Yield 75-85%

Detailed Methodology:

  • To a stirred solution of dimethylformamide (used in excess as both reagent and solvent) at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of pyrrole (1.0 eq) in a minimal amount of DMF or dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and then add a solution of sodium acetate to neutralize the acid.

  • Heat the mixture on a steam bath for 15-30 minutes to complete the hydrolysis of the intermediate.

  • Cool the mixture and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Causality and Experimental Choices:

  • The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like pyrrole.

  • The reaction proceeds via an electrophilic substitution mechanism, with the Vilsmeier reagent acting as the electrophile.

  • Hydrolysis under basic or neutral conditions is required to convert the intermediate iminium salt to the aldehyde.

Step 2: Henry Reaction to form 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene

The Henry (nitroaldol) reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, pyrrole-2-carbaldehyde reacts with nitroethane. The initially formed nitroaldol adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene.[5]

Protocol: Henry Reaction of Pyrrole-2-carbaldehyde with Nitroethane

ParameterValue
Reactants Pyrrole-2-carbaldehyde (1.0 eq), Nitroethane (1.2 eq), Ammonium acetate (0.5 eq)
Solvent Acetic acid
Reaction Temperature Reflux
Reaction Time 2-4 hours
Work-up Pouring into water, filtration
Purification Recrystallization
Expected Yield 70-80%

Detailed Methodology:

  • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in glacial acetic acid, add nitroethane (1.2 eq) and ammonium acetate (0.5 eq).

  • Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.

  • Pour the reaction mixture into a large volume of cold water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from ethanol or a similar solvent to obtain pure 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene.

Causality and Experimental Choices:

  • Ammonium acetate acts as a basic catalyst to deprotonate nitroethane, initiating the condensation.

  • Acetic acid serves as the solvent and also facilitates the dehydration of the intermediate nitroaldol to the more stable nitroalkene.

Step 3: Reduction of 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene to the Amine

The final step is the reduction of the nitro group to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required to reduce the conjugated nitroalkene directly to the amine. Alternatively, a two-step process involving catalytic hydrogenation to the nitroalkane followed by further reduction can be employed.

Route_B_Step_3 cluster_reagents Reducing Agent Nitroalkene 1-(1H-pyrrol-2-yl)- 2-nitroprop-1-ene Arrow Amine 1-(1H-pyrrol-2-yl)propan-2-amine LiAlH4 LiAlH4

Figure 3: Reduction of the nitroalkene to the target amine.

Protocol: Reduction of the Nitroalkene with LiAlH4

ParameterValue
Reactants 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene (1.0 eq), Lithium aluminum hydride (3.0-4.0 eq)
Solvent Anhydrous tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux
Reaction Time 4-8 hours
Work-up Fieser work-up (sequential addition of water, NaOH solution, and water)
Purification Distillation under reduced pressure or salt formation
Expected Yield 60-75%

Detailed Methodology:

  • To a suspension of lithium aluminum hydride (3.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and perform a Fieser work-up by the sequential and careful dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH4 in grams used).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation or by conversion to its hydrochloride salt as described in Route A.

Causality and Experimental Choices:

  • LiAlH4 is a potent reducing agent capable of reducing the nitro group and the double bond of the nitroalkene to the corresponding amine.[1]

  • The Fieser work-up is a safe and effective method for quenching the excess LiAlH4 and precipitating the aluminum salts, which can then be easily removed by filtration.

  • Anhydrous conditions are essential for the safe and effective use of LiAlH4.

Analytical Characterization and Validation

The identity and purity of the synthesized 1-(1H-pyrrol-2-yl)propan-2-amine should be confirmed by standard analytical techniques.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), the methine proton adjacent to the amine (a multiplet), the methylene protons (a multiplet), and the methyl group (a doublet). The NH2 protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C7H12N2, MW: 124.18 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole and the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=C stretching of the pyrrole ring.

Self-Validating System:

Each protocol includes in-process controls, such as TLC or GC-MS monitoring, to ensure the reaction has gone to completion before proceeding to the next step. The final characterization data should be compared with expected values and any available literature data for confirmation of the product's identity and purity. The formation of a stable salt, such as the hydrochloride, and the determination of its melting point can serve as an additional validation of purity.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for the preparation of 1-(1H-pyrrol-2-yl)propan-2-amine. Both pathways utilize well-established chemical transformations and can be adapted for various scales of production. The choice of route will ultimately be guided by the specific needs and resources of the research team. The availability of this key building block will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutic agents. Further optimization of reaction conditions and the development of more "green" methodologies, such as the use of catalytic transfer hydrogenation for the reduction steps, represent exciting avenues for future research in this area.

References

  • Vilsmeier-Haack Reaction: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Henry (Nitroaldol) Reaction: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.
  • Reduction of Nitro Compounds: Rylander, P. N. (2012).
  • Synthesis of 2-(2-nitroalkyl)pyrroles: A review on the synthesis and applications of these compounds, which includes the Henry reaction of 2-formylpyrroles. RSC Publishing. Available at: [Link]

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Grignard Reaction with Nitriles: A general overview of the reaction of Grignard reagents with various functional groups, including nitriles. Adichemistry. Available at: [Link]

  • Reductive Amination of Ketones: A comprehensive review on reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Leuckart-Wallach Reaction: A review of the Leuckart reaction. Organic Reactions, 5, 301-330.
  • Lithium Aluminum Hydride Reduction: A general overview of LiAlH4 reductions. Master Organic Chemistry. Available at: [Link]

  • Pyrrole Chemistry: A general resource for the synthesis and reactions of pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Overview: A detailed explanation of the reductive amination reaction. Master Organic Chemistry. Available at: [Link]

  • PubChem entry for 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine: Provides predicted spectral data for a close isomer. PubChem. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis: A review of this important reaction. RGM College Of Engineering and Technology. Available at: [Link]

  • Reductive Amination with Borohydrides: A comprehensive review. Organic Reactions. Available at: [Link]

  • Catalytic Hydrogenation of Nitro Compounds: A general overview. RSC Publishing. Available at: [Link]

  • Reductive Amination with Ammonia and H2: A recent publication on cobalt-catalyzed reductive amination. PubMed. Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine via the Paal-Knorr Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paal-Knorr Synthesis in Modern Drug Discovery

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its synthesis, therefore, is of paramount importance. The Paal-Knorr synthesis, first reported in 1884, remains one of the most robust and straightforward methods for constructing substituted pyrroles.[4][5][6] The reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to generate the aromatic pyrrole ring.[1][4][7]

This application note provides an in-depth, strategic guide for the synthesis of a specific, functionally complex target: 1-(1H-pyrrol-2-yl)propan-2-amine . This molecule features an N-unsubstituted pyrrole ring, which necessitates the use of ammonia as the nitrogen source, and a chiral aminopropyl side chain, which introduces significant synthetic challenges. We will dissect the mechanistic underpinnings of the Paal-Knorr reaction, propose a robust synthetic strategy involving a key protected intermediate, provide detailed experimental protocols, and discuss crucial characterization and troubleshooting steps.

The Mechanism: A Tale of Cyclization and Dehydration

The enduring utility of the Paal-Knorr synthesis stems from its elegant and efficient mechanism. While debated for nearly a century, the currently accepted pathway was elucidated through detailed mechanistic and computational studies.[1][6] The reaction initiates with the nucleophilic attack of an amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[2][4][6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[1] This ring-closing step is often the rate-determining step of the reaction.[6][8] The resulting cyclic intermediate then undergoes a sequence of dehydration steps to eliminate two molecules of water, ultimately yielding the stable, aromatic pyrrole ring.[4][8]

Caption: The generalized mechanism of the Paal-Knorr pyrrole synthesis.

Synthetic Strategy for 1-(1H-pyrrol-2-yl)propan-2-amine

Direct synthesis of the target molecule presents a significant challenge: the primary amine in the "propan-2-amine" side chain is itself a nucleophile that could compete with the intended ammonia reactant, leading to undesired side products. Therefore, a protecting group strategy is essential.

Our strategy involves three key stages:

  • Precursor Definition: The logical precursor for the Paal-Knorr cyclization is a 1,4-dicarbonyl compound bearing a protected aminopropyl side chain. Retrosynthetic analysis points to 5-(N-protected-amino)-4-oxohexanal .

  • Paal-Knorr Cyclization: Reaction of this precursor with an ammonia source, such as ammonium acetate or ammonium hydroxide, will form the desired N-unsubstituted pyrrole ring.[4]

  • Deprotection: Removal of the protecting group will unveil the primary amine on the side chain, yielding the final target molecule.

The choice of protecting group is critical. It must be stable to the mildly acidic or neutral conditions of the Paal-Knorr reaction yet be readily removable without affecting the pyrrole ring. The tert-butyloxycarbonyl (Boc) group is an ideal candidate, as it is stable under these conditions and can be efficiently removed with a strong acid like trifluoroacetic acid (TFA).

Synthesis_Workflow Start 5-(N-Boc-amino)-4-oxohexanal (1,4-Dicarbonyl Precursor) Step1 + NH4OAc, Acetic Acid(Paal-Knorr Cyclization) Start->Step1 Intermediate tert-butyl (1-(1H-pyrrol-2-yl)propan-2-yl)carbamate (Protected Pyrrole) Step1->Intermediate Step2 + Trifluoroacetic Acid (TFA)(Boc Deprotection) Intermediate->Step2 Product 1-(1H-pyrrol-2-yl)propan-2-amine (Final Product) Step2->Product

Caption: The proposed three-stage workflow for the synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are designed for trained chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Paal-Knorr Cyclization to Form Protected Pyrrole

This protocol describes the cyclization of the key dicarbonyl precursor with ammonium acetate. The use of a weak acid like acetic acid can accelerate the reaction.[7]

Materials and Reagents:

  • 5-(N-Boc-amino)-4-oxohexanal (1.0 eq)

  • Ammonium acetate (NH₄OAc) (3.0 eq)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-(N-Boc-amino)-4-oxohexanal.

  • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Add ammonium acetate (3.0 eq) and a catalytic amount of glacial acetic acid (approx. 10% v/v) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl (1-(1H-pyrrol-2-yl)propan-2-yl)carbamate.

Protocol 2: Boc-Group Deprotection

This protocol details the final step to remove the Boc protecting group and yield the target amine.

Materials and Reagents:

  • tert-butyl (1-(1H-pyrrol-2-yl)propan-2-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected pyrrole in anhydrous dichloromethane (approx. 0.1 M) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Carefully quench the reaction by slowly adding the mixture to a stirred, chilled solution of saturated NaHCO₃.

  • Adjust the pH of the aqueous layer to >10 with 1 M NaOH to ensure the product amine is in its free base form.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the final product, 1-(1H-pyrrol-2-yl)propan-2-amine . Further purification may be performed via chromatography if necessary.

Characterization of the Final Product

The identity and purity of the synthesized 1-(1H-pyrrol-2-yl)propan-2-amine should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect characteristic signals for the pyrrole ring protons (typically in the δ 6.0-6.8 ppm range), the aliphatic protons of the propan-amine side chain, and a broad singlet for the NH proton of the pyrrole and the NH₂ protons of the amine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals corresponding to the four unique carbons of the pyrrole ring and the three carbons of the side chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the target compound (C₈H₁₄N₂) should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for both the pyrrole and the primary amine.

Data Summary and Troubleshooting

ParameterProtocol 1 (Cyclization)Protocol 2 (Deprotection)Rationale / Comments
Key Reagents 5-(N-Boc-amino)-4-oxohexanal, NH₄OAcBoc-protected pyrrole, TFANH₄OAc serves as the ammonia source. TFA is a strong acid for efficient Boc removal.
Catalyst Acetic AcidNone (Stoichiometric reagent)Weak acid catalysis accelerates the rate-determining cyclization step.[7][9]
Solvent EthanolDichloromethaneEthanol is a common protic solvent for Paal-Knorr. DCM is suitable for acid-mediated deprotection.
Temperature Reflux (~80 °C)0 °C to Room Temp.Heating is often required to drive the dehydration.[10] Deprotection is typically run at or below RT.
Typical Yield 60-85%85-95%The Paal-Knorr reaction generally provides good yields.[6][9] Deprotection is usually high-yielding.
Purification Column ChromatographyExtraction / Column ChromatographyNecessary to remove unreacted starting materials and side products.

Troubleshooting:

  • Low Yield in Cyclization: The 1,4-dicarbonyl precursor may be unstable. Ensure it is pure before starting. Incomplete reaction can be addressed by increasing the reaction time or the amount of catalyst. Harsh acidic conditions (pH < 3) should be avoided as they can favor furan formation.[7]

  • Incomplete Deprotection: If TLC shows remaining starting material, add more TFA or increase the reaction time. Ensure anhydrous conditions are maintained.

  • Product Instability: Some pyrrole derivatives can be unstable, particularly to air and light.[4] It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (URL: [Link])

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (URL: [Link])

  • Paal-Knorr Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (URL: [Link])

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (URL: [Link])

  • Paal–Knorr synthesis - Grokipedia. (URL: [Link])

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (URL: [Link])

  • Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3| - YouTube. (URL: [Link])

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (URL: [Link])

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. (URL: [Link])

  • WO2003044011A1 - Pyrrole synthesis - Google P
  • Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC - PubMed Central. (URL: [Link])

Sources

Application Notes and Protocols: Reductive Amination Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine via reductive amination. This application note is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of novel amine compounds incorporating the pyrrole scaffold, a common motif in medicinal chemistry.[1][2][3][4] The document elucidates the underlying mechanism of the Borch reaction, discusses critical experimental parameters, and provides a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Pyrrole-Containing Amines

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4] The incorporation of an amine functionality, such as in the target molecule 1-(1H-pyrrol-2-yl)propan-2-amine, offers a versatile handle for further chemical modifications and can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Reductive amination stands out as a robust and widely utilized method for the synthesis of such amines due to its operational simplicity and broad substrate scope.[5][6] This one-pot reaction efficiently converts a carbonyl compound and an amine into a more complex amine, making it a cornerstone in modern synthetic organic chemistry.[7][8]

The Reductive Amination Pathway: A Mechanistic Overview

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is achieved through the reductive amination of 1-(1H-pyrrol-2-yl)propan-2-one with a suitable amine source, typically ammonia or an ammonium salt. The reaction, often referred to as the Borch reaction when using sodium cyanoborohydride as the reducing agent, proceeds through a two-step sequence within a single reaction vessel.[9][10]

First, the carbonyl group of the ketone reacts with the amine under mildly acidic conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine or, upon protonation, an iminium ion. The choice of a mildly acidic pH (typically 4-5) is crucial; it must be acidic enough to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the amine, but not so acidic as to fully protonate the amine nucleophile, which would render it non-nucleophilic.[5][11]

In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the final amine product.[12][13] The key advantage of NaBH₃CN is its reduced reactivity compared to other hydride reagents like sodium borohydride (NaBH₄). NaBH₃CN is not potent enough to reduce the starting ketone but is sufficiently reactive to reduce the more electrophilic iminium ion.[5][7][12] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts.[10]

Reaction Workflow Diagram

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product Ketone 1-(1H-pyrrol-2-yl)propan-2-one Reaction One-Pot Reductive Amination Ketone->Reaction Amine Ammonium Acetate (Amine Source) Amine->Reaction Solvent Methanol Solvent->Reaction Reducer Sodium Cyanoborohydride (NaBH3CN) Reducer->Reaction Acid Acetic Acid (pH adjustment) Acid->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(1H-pyrrol-2-yl)propan-2-amine Purification->Product Characterization NMR, IR, Mass Spectrometry Product->Characterization

Caption: Workflow for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
1-(1H-pyrrol-2-yl)propan-2-one123.1535028-51-4Starting ketone.
Ammonium Acetate77.08631-61-8Source of ammonia.
Sodium Cyanoborohydride (NaBH₃CN)62.8425895-60-7Reducing agent. Handle with care due to potential cyanide release.[12]
Glacial Acetic Acid60.0564-19-7For pH adjustment.
Methanol (Anhydrous)32.0467-56-1Reaction solvent.
Dichloromethane (DCM)84.9375-09-2Extraction solvent.
Saturated Sodium Bicarbonate Solution--For neutralization during workup.
Brine (Saturated NaCl Solution)--For washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.
Silica Gel (230-400 mesh)-7631-86-9For column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-pyrrol-2-yl)propan-2-one (1.23 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 equivalents).

  • Dissolution and pH Adjustment: Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved. Carefully add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (0.75 g, 12.0 mmol, 1.2 equivalents) to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids.[7] Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by the slow addition of water (20 mL). Concentrate the mixture under reduced pressure to remove the methanol.

  • Aqueous Workup: To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Loading and Elution: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(1H-pyrrol-2-yl)propan-2-amine as a purified product.

Characterization

The structure and purity of the synthesized 1-(1H-pyrrol-2-yl)propan-2-amine should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrrole ring protons, the methylene protons, the methine proton, and the amine protons.[14][15][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amine and the pyrrole, as well as C-H and C-N bonds.[17]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the molecular formula.[17]

Safety and Handling

  • Sodium Cyanoborohydride: This reagent is toxic and should be handled with extreme care in a fume hood. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[7][12]

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle these solvents in a well-ventilated area and avoid inhalation or skin contact.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

Reductive amination provides an efficient and direct route for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. The use of sodium cyanoborohydride as a mild and selective reducing agent is key to the success of this one-pot reaction. The protocol detailed herein offers a reliable method for obtaining this valuable building block for applications in drug discovery and medicinal chemistry. Careful control of reaction conditions, particularly pH, and adherence to safety protocols are essential for a successful and safe synthesis.

Mechanism Diagram

Reductive_Amination_Mechanism Ketone 1-(1H-pyrrol-2-yl)propan-2-one Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Ammonia NH3 Iminium Iminium Ion Carbinolamine->Iminium + H+ - H2O Product 1-(1H-pyrrol-2-yl)propan-2-amine Iminium->Product + NaBH3CN (H-) H_plus H+ (cat.) H2O - H2O NaBH3CN NaBH3CN Hydride H-

Caption: Mechanism of reductive amination of a ketone with ammonia.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Google Patents. (n.d.).
  • University of Idaho. (n.d.). Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. [Link]

  • ResearchGate. (n.d.). Synthesis of multisubstituted pyrrole derivatives from enamines. [Link]

  • PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Google Patents. (n.d.).
  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Link]

  • PubMed Central. (n.d.). (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. [Link]

  • OpenBU. (n.d.). Purification and properties of pyrrole. [Link]

  • Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • PubMed Central. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2004, March 11). 3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. 3. Discovery of novel lead compounds through structure-based drug design and docking studies. [Link]

  • PubMed. (2001, June 21). 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors. [Link]

  • PubMed Central. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 1-(1H-pyrrol-2-yl)propan-2-amine, a substituted pyrrole derivative. Given its structural features, which are common in novel psychoactive substances (NPS) and pharmaceutical intermediates, rigorous and unambiguous characterization is imperative for researchers, synthetic chemists, and regulatory bodies.[1][2] We present an integrated workflow employing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and definitive structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring robust and reproducible results.

Introduction: The Need for Rigorous Characterization

1-(1H-pyrrol-2-yl)propan-2-amine is a primary amine containing a pyrrole heterocycle. The pyrrole motif is a fundamental component in a vast range of natural products and pharmaceuticals.[3] Furthermore, the propan-2-amine side chain is a classic feature of many psychoactive phenethylamines and amphetamines.[4][5] The rapid emergence of novel psychoactive substances, often with minor structural modifications to circumvent regulations, necessitates the development of robust analytical methods for their unambiguous identification.[6][7] This guide establishes a multi-technique workflow to provide orthogonal data, ensuring the highest confidence in the compound's identity, purity, and structure.

Integrated Analytical Workflow

A comprehensive characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The logical flow begins with assessing sample purity and proceeds to definitive structural confirmation.

G cluster_0 Purity & Separation cluster_1 Structural Elucidation cluster_2 Input cluster_3 Output HPLC HPLC-UV (Purity, Quantification) Report Comprehensive Characterization Report HPLC->Report GCMS GC-MS (Separation, ID) GCMS->Report HRMS HRMS (ESI-QTOF) (Accurate Mass, Formula) MSMS MS/MS (Fragmentation, Connectivity) HRMS->MSMS MSMS->Report NMR NMR (¹H, ¹³C, 2D) (Definitive Structure) NMR->Report FTIR FT-IR (Functional Groups) FTIR->Report Sample Synthesized Sample Sample->HPLC Sample->GCMS Sample->HRMS Sample->NMR Sample->FTIR

Figure 1: Integrated workflow for the characterization of 1-(1H-pyrrol-2-yl)propan-2-amine.

Chromatographic Analysis: Purity and Separation

Chromatographic methods are essential for separating the target analyte from impurities, starting materials, and byproducts, providing a quantitative measure of sample purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC is the primary technique for assessing the purity of polar, non-volatile compounds like 1-(1H-pyrrol-2-yl)propan-2-amine. The primary amine is basic and will be protonated at acidic or neutral pH. The use of an acidic mobile phase modifier (e.g., formic or phosphoric acid) is critical to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks and reproducible retention times.[8][9] UV detection is effective due to the chromophoric nature of the pyrrole ring.

Protocol: RP-HPLC-UV Analysis

  • Instrumentation: UHPLC or HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Inject the prepared sample (typically 5 µL) into the system.

    • Monitor the chromatogram for the main peak and any impurity peaks.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control and MS compatibility.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[9]
Detection 225 nmWavelength where the pyrrole moiety exhibits strong absorbance.[9]
Injection Vol. 5 µLStandard volume for analytical runs.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful tool for separating volatile compounds and providing structural information from electron ionization (EI) mass spectra.[7] While primary amines can exhibit poor peak shape on standard GC columns due to interaction with silanol groups, GC-MS remains the gold standard in forensic analysis of NPS. Derivatization (e.g., with trifluoroacetic anhydride) can be employed to improve chromatography, but direct analysis is often sufficient for identification. The resulting EI spectrum serves as a reproducible "fingerprint" of the molecule.

Protocol: GC-EI-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of ~0.5 mg/mL.

  • GC-MS Conditions:

    • Inject 1 µL of the sample into the GC inlet.

    • Acquire data in full scan mode (e.g., m/z 40-400).

    • Identify the analyte peak in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

ParameterValueRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of analytes.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[10]
MS Transfer Line 280 °CPrevents condensation of the analyte.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming atomic connectivity, molecular formula, and the presence of functional groups.

Mass Spectrometry (MS and MS/MS)

Expertise & Rationale: High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is essential for determining the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the elemental composition.[3] Tandem mass spectrometry (MS/MS) is then used to fragment the isolated parent ion, providing data on the molecule's connectivity and confirming the presence of key structural motifs like the pyrrole ring and the propanamine side chain.[10][11]

G M_H [M+H]⁺ m/z 139.1233 F1 Loss of NH₃ m/z 122.10 M_H->F1 -17.03 Da F2 Propylamine cation m/z 58.06 M_H->F2 Cleavage F3 Pyrrolylmethyl cation m/z 81.04 M_H->F3 Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway for 1-(1H-pyrrol-2-yl)propan-2-amine.

Protocol: HRMS and MS/MS Analysis

  • Instrumentation: ESI source coupled to a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis:

    • Infuse the sample directly into the ESI source operating in positive ion mode.

    • Acquire a full scan MS spectrum to determine the accurate mass of the [M+H]⁺ ion.

    • Perform an MS/MS experiment by isolating the [M+H]⁺ ion (m/z 139.12) and fragmenting it using collision-induced dissociation (CID).

ParameterExpected ResultStructural Confirmation
Molecular Formula C₈H₁₄N₂
Exact Mass [M] 138.1157
[M+H]⁺ (HRMS) m/z 139.1233Confirms elemental composition (within 5 ppm mass accuracy).
MS/MS Fragment 1 m/z 122.10Loss of ammonia (NH₃) from the primary amine.
MS/MS Fragment 2 m/z 81.04Corresponds to the pyrrolylmethyl cation [C₅H₅N-CH₂]⁺.
MS/MS Fragment 3 m/z 58.06Corresponds to the propan-2-amine cation fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing a complete map of the carbon-hydrogen framework.[12] ¹H NMR identifies the number and environment of all protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are crucial for assembling the fragments and confirming connectivity, especially for assigning the protons on the substituted pyrrole ring.[13][14] Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of exchangeable N-H protons.

Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to confirm assignments.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Coupling
Pyrrole N-H~10.5-Broad singlet, exchangeable.[15][16]
Pyrrole H-5~6.6~117Doublet of doublets.
Pyrrole H-3~5.9~107Doublet of doublets.
Pyrrole H-4~5.8~105Triplet (approx.).[17]
Pyrrole C-2-~128Quaternary carbon, site of substitution.
CH (amine)~3.1~48Multiplet.
CH₂~2.6~42Multiplet.
CH₃~1.0~23Doublet.
NH₂~1.5-Broad singlet, exchangeable.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[18] For this molecule, we expect to see distinct stretches for the N-H bonds of both the pyrrole ring and the primary amine, as well as C-H and aromatic C-C bonds.[19]

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.

Vibrational ModeExpected Frequency (cm⁻¹)Confirmation
N-H Stretch (Pyrrole)~3350 (broad)Confirms the pyrrole N-H group.[18][19]
N-H Stretch (Amine)3300-3100 (two bands)Confirms the primary amine (-NH₂) group.
C-H Stretch (Aromatic)>3000Confirms C-H bonds on the pyrrole ring.
C-H Stretch (Aliphatic)<3000Confirms C-H bonds on the propyl side chain.
C=C Stretch (Pyrrole Ring)~1550, ~1470Confirms the aromatic nature of the pyrrole ring.[18]
C-N Stretch~1200, ~1100Confirms the presence of carbon-nitrogen bonds.

Conclusion

The analytical workflow detailed in this application note provides a robust and comprehensive strategy for the characterization of 1-(1H-pyrrol-2-yl)propan-2-amine. By combining the separation power of chromatography (HPLC, GC-MS) with the detailed structural insights from spectroscopy (HRMS, NMR, FT-IR), researchers can achieve unambiguous identification and purity assessment. This multi-technique, evidence-based approach is fundamental to ensuring scientific integrity and is broadly applicable to the analysis of novel synthetic compounds in both research and regulated environments.

References

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed.
  • Full article: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Center for Forensic Science Research & Education.
  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. MOLECULAR PHYSICS.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI.
  • Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI.
  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.
  • Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate.
  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online.
  • Technical Support Center: Characterization of Pyrrole Derivatives. Benchchem.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia.
  • Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. SpringerLink.
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC - NIH.
  • The FTIR spectrum for Pyrrole. ResearchGate.
  • In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. PubMed.
  • Pyrrole. NIST WebBook.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the HPLC analysis of 1-(1H-pyrrol-2-yl)propan-2-amine, a chiral primary amine of interest in pharmaceutical development and chemical synthesis. Recognizing the compound's unique chemical properties—a basic amine function and a UV-active pyrrole heterocycle—we present two robust HPLC methodologies: a reversed-phase method for achiral purity assessment and quantification, and a chiral separation method for the determination of enantiomeric purity. Furthermore, a detailed protocol for a forced degradation study is outlined to establish the stability-indicating nature of the achiral method, a critical requirement in pharmaceutical quality control. All protocols are framed within the validation guidelines of the International Council for Harmonisation (ICH) and the standards of the United States Pharmacopeia (USP).

Introduction: The Analytical Challenge

1-(1H-pyrrol-2-yl)propan-2-amine is a chiral molecule featuring a pyrrole ring, which provides a chromophore for UV detection, and a primary amine group, which imparts basicity and presents specific chromatographic challenges. The analysis of such compounds requires careful consideration of several factors:

  • Peak Tailing: As a basic compound, the primary amine can interact with residual acidic silanols on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).[1][2][3]

  • Enantiomeric Resolution: The presence of a chiral center necessitates a stereospecific analytical method to control the enantiomeric purity, which is critical for drug safety and efficacy.

  • Stability: The pyrrole ring can be susceptible to degradation under stress conditions such as acid, base, and oxidation.[4] A stability-indicating method must be able to resolve the parent analyte from any potential degradation products.

This guide provides experimentally grounded protocols to address these challenges, ensuring accurate and reliable analysis for researchers, scientists, and drug development professionals.

Physicochemical Properties and UV Absorbance

  • Structure: 1-(1H-pyrrol-2-yl)propan-2-amine

  • Molecular Formula: C₇H₁₂N₂

  • Molecular Weight: 124.18 g/mol

  • Nature: Basic primary amine. The pKa of the conjugate acid is expected to be in the range of 9-10, typical for primary alkylamines.

  • UV Absorbance: The pyrrole ring is the primary chromophore. Unsubstituted pyrrole exhibits a UV absorption maximum (λmax) around 205-210 nm.[5][6] Alkyl substitution on the ring, as in this analyte, is expected to cause a minor bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. Therefore, a detection wavelength of 210 nm is selected as a starting point, with the recommendation to confirm the λmax by running a UV scan of a standard solution.

Method I: Achiral Reversed-Phase HPLC for Purity and Assay

This method is designed for the quantitative determination of 1-(1H-pyrrol-2-yl)propan-2-amine in bulk material or formulated products.

Rationale for Chromatographic Conditions
  • Stationary Phase: A C18 column is chosen for its hydrophobicity, providing good retention for the moderately polar analyte.[7] Modern, high-purity silica columns with end-capping are essential to minimize interactions with residual silanols.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The buffer is critical for controlling the pH.

  • pH Control: A slightly acidic pH (e.g., pH 3.0) is selected. At this pH, the primary amine group (pKa ~9-10) will be fully protonated (BH+). This ensures consistent ionization and prevents peak shape distortion that can occur when operating near the analyte's pKa.[1][3] The acidic pH also suppresses the ionization of residual silanols on the stationary phase, further reducing peak tailing.

  • Detection: UV detection at 210 nm is employed, targeting the absorbance of the pyrrole ring.

Experimental Protocol

Table 1: Chromatographic Conditions for Achiral Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 1-(1H-pyrrol-2-yl)propan-2-amine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to a target concentration of 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

Method II: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the two enantiomers of 1-(1H-pyrrol-2-yl)propan-2-amine. The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its proven success in resolving a wide variety of chiral compounds, including amphetamine analogs which are structurally similar to the analyte.[8][9][10]

Rationale for Chiral Separation Conditions
  • Stationary Phase: A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1, Chiralcel OD-H), is selected. The chiral recognition mechanism of this phase relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance provided by the helical grooves of the polysaccharide derivative.[11][12][13]

  • Mobile Phase (Normal-Phase): A non-polar mobile phase consisting of hexane and an alcohol modifier (isopropanol) is chosen. This mode is often highly effective for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[12] A small amount of a basic additive, diethylamine (DEA), is included to act as a competitor for active sites on the stationary phase, significantly improving the peak shape of the basic analyte.

Experimental Protocol

Table 2: Chromatographic Conditions for Chiral Analysis

ParameterCondition
Column Lux Cellulose-1, 250 mm x 4.6 mm, 5 µm particle size or equivalent
Mobile Phase n-Hexane : Isopropanol : Diethylamine (85 : 15 : 0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes (or until both enantiomers have eluted)
Standard and Sample Preparation
  • Racemic Standard Solution (1 mg/mL): Accurately weigh 10 mg of racemic 1-(1H-pyrrol-2-yl)propan-2-amine standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with isopropanol.

  • Working Standard/Sample Solution (0.2 mg/mL): Dilute the stock solution or prepare the sample to a target concentration of 0.2 mg/mL using the mobile phase as the diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler (Inject 10 µL) filter->injector pump Isocratic Pump (Mobile Phase) pump->injector column HPLC Column (C18 or Chiral) injector->column detector UV Detector (210 nm) column->detector data Data Acquisition & Processing detector->data caption Fig 1. General HPLC Workflow

Caption: Fig 1. General HPLC Workflow from sample preparation to data acquisition.

Method Validation Protocol (ICH Q2(R1))

The achiral reversed-phase method (Method I) should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose (e.g., as a quality control release assay).[4][8][14]

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD & LOQ Validation->LOD Robustness Robustness Validation->Robustness caption Fig 2. Core Method Validation Parameters

Caption: Fig 2. Core parameters for analytical method validation as per ICH Q2(R1).

Specificity (Stability-Indicating Study)

To demonstrate specificity, a forced degradation study must be performed as outlined in ICH guideline Q1A(R2).[4][14][15][16] The goal is to produce approximately 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines.

Acceptance Criteria: The method is considered stability-indicating if the peaks corresponding to the degradation products are well-resolved from the main analyte peak (Resolution > 2.0) and from each other. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally pure under all stress conditions.

Linearity, Accuracy, and Precision

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Linearity Analyze five concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio method (LOD S/N ≈ 3:1, LOQ S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.-
Robustness Systematically vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%).System suitability parameters must still be met.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified as per USP <621>.[1][2] A working standard solution is injected five times.

Table 4: System Suitability Criteria

ParameterMethod I (Achiral)Method II (Chiral)
Tailing Factor (T) ≤ 1.5≤ 1.8
Theoretical Plates (N) ≥ 2000≥ 2000
RSD of Peak Area ≤ 1.0% (for n=5)≤ 2.0% (for n=5)
Resolution (Rs) N/A≥ 1.5 (between enantiomers)

Conclusion

The methodologies detailed in this application note provide a robust framework for the comprehensive HPLC analysis of 1-(1H-pyrrol-2-yl)propan-2-amine. The reversed-phase method (Method I) is suitable for accurate quantification and purity assessment and can be validated as a stability-indicating assay. The chiral method (Method II) enables the critical control of enantiomeric purity using a widely available polysaccharide-based CSP. By explaining the causality behind the chosen parameters and grounding the protocols in established regulatory guidelines, this document serves as an authoritative guide for scientists in the pharmaceutical and chemical industries.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. (Note: While a direct link is not available from the search, this reference represents the type of literature discussing the analysis of basic compounds.)
  • Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. [Link]

  • Dolan, J. W. (2002). Peak tailing and what to do about it. LCGC North America, 20(5), 430-437. (Note: Representative of literature on managing basic compound analysis.)
  • Sciex. LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. [Link]

  • ICH. (2005). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Agilent Technologies. (2016). Development of a Method for the Chiral Separation of D/L-Amphetamine. [Link]

  • ResearchGate. (2018). Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. [Link]

  • Phenomenex. The Chiral Notebook. [Link]

  • Chromservis. Chiral Columns. [Link]

  • Phenomenex. Lux™ Chiral Columns Brochure. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • IJCRT.org. (2022). ICH Guidelines: Stress Degradation Study. [Link]

  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2011). UV−vis absorption spectra of pyrrole before and after polymerization by... [Link]

  • PubMed Central. (2016). Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. [Link]

  • NIST. Pyrrole - the NIST WebBook. [Link]

Sources

Application Notes & Protocols: 1-(1H-pyrrol-2-yl)propan-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for designing molecules that interact with a wide range of biological targets.[2] This guide provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of 1-(1H-pyrrol-2-yl)propan-2-amine , a novel small molecule with potential therapeutic applications. We present detailed, field-proven protocols for researchers, scientists, and drug development professionals, covering the entire early-stage discovery workflow from initial chemical synthesis to foundational biological and pharmacokinetic profiling. The methodologies herein are designed to be self-validating, ensuring robust and reproducible data generation.

Introduction: The Rationale for Investigating 1-(1H-pyrrol-2-yl)propan-2-amine

The structural motif of a phenethylamine or amphetamine is a cornerstone of neuropharmacology, targeting monoamine transporters that regulate neurotransmitter levels in the synaptic cleft.[3] By replacing the phenyl ring with a pyrrole heterocycle, we introduce novel structural and electronic features while maintaining a key pharmacophoric element—the aminopropane side chain. This bioisosteric replacement can modulate properties such as lipophilicity, metabolic stability, and target engagement.[4]

The pyrrole nitrogen can act as a hydrogen bond donor, potentially offering additional interactions within a target's binding site that are not possible with a simple phenyl ring.[2] Given this structural hypothesis, the primary objective is to evaluate 1-(1H-pyrrol-2-yl)propan-2-amine for its affinity and functional activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide outlines the critical path for synthesizing this compound and initiating a robust in vitro pharmacological and biopharmaceutical assessment.

Logical Workflow for Preclinical Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Pharmacology cluster_2 Early ADME-Tox Synthesis Chemical Synthesis Purification Purification & QC Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure PhysChem Physicochemical Profiling Structure->PhysChem PrimaryScreen Primary Screening (Binding Assays) PhysChem->PrimaryScreen Qualified Compound FunctionalAssay Functional Assays (Uptake) PrimaryScreen->FunctionalAssay Selectivity Selectivity Profiling FunctionalAssay->Selectivity Metabolic Metabolic Stability Selectivity->Metabolic Active & Selective Compound Cytotox Cytotoxicity Metabolic->Cytotox Permeability Permeability (e.g., PAMPA) Cytotox->Permeability GoNoGo Go/No-Go Decision for In Vivo Studies Permeability->GoNoGo

Caption: High-level workflow for the preclinical evaluation of a novel compound.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for any drug discovery campaign. We propose a two-step synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine starting from commercially available 2-acetylpyrrole.

Proposed Synthetic Route

The synthesis involves a direct reductive amination of 2-acetylpyrrole. This method is highly efficient for converting ketones into primary amines using ammonia as the nitrogen source.[5][6]

Caption: Proposed synthetic scheme for 1-(1H-pyrrol-2-yl)propan-2-amine.

Detailed Protocol: Reductive Amination of 2-Acetylpyrrole

Rationale: This one-pot protocol is chosen for its atom economy and operational simplicity. Using a catalyst like Raney Nickel or a modern iron-based catalyst under a hydrogen atmosphere allows for the in-situ formation and subsequent reduction of the imine intermediate.[5][7] The pH is maintained near neutral to facilitate imine formation without protonating the amine nucleophile excessively.[8]

Materials:

  • 2-Acetylpyrrole (1.0 eq)

  • Ammonia (7N solution in Methanol, 10-20 eq)

  • Raney Nickel (50% slurry in water, ~10% w/w) or alternative catalyst

  • Hydrogen gas (H₂)

  • Methanol (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • To a high-pressure reaction vessel, add 2-acetylpyrrole (e.g., 5.0 g, 45.8 mmol).

  • Add anhydrous methanol (100 mL) to dissolve the starting material.

  • Carefully add the 7N ammonia solution in methanol (e.g., 98 mL, 687 mmol, 15 eq).

  • Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney Nickel slurry (approx. 0.5 g). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the vessel with hydrogen gas three times to remove air.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and sampling the reaction.

  • Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to afford the pure amine.

Characterization and Quality Control

The identity and purity of the final compound must be rigorously confirmed before biological testing.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural ElucidationConfirm the presence of all protons and carbons in the correct chemical environment and multiplicity.
LC-MS Purity Assessment & Mass VerificationDetermine purity (ideally >95%) and confirm the molecular weight of the target compound.
HRMS Exact Mass DeterminationProvide high-resolution mass data to confirm the elemental composition.

Physicochemical Property Profiling

Early assessment of physicochemical properties is critical to avoid late-stage failures in drug development.[9][10] These properties govern a compound's solubility, permeability, and ultimately, its bioavailability.

Protocol: Kinetic and Thermodynamic Aqueous Solubility

Rationale: Kinetic solubility measures the solubility of a solid compound dissolving over a short period, mimicking initial dissolution in the gut. Thermodynamic solubility represents the true equilibrium solubility, which is crucial for formulation development.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (HPLC grade)

  • Test compound stock solution (10 mM in DMSO)

  • 96-well plates (polypropylene for storage, UV-transparent for analysis)

  • Plate shaker and spectrophotometer

Procedure (Kinetic Solubility):

  • Add 198 µL of PBS (pH 7.4) to wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the samples using a 96-well filter plate (0.45 µm).

  • Measure the concentration of the compound in the filtrate using a validated LC-MS/MS method or UV-Vis spectrophotometry against a standard curve.

Procedure (Thermodynamic Solubility):

  • Add an excess amount of solid compound to a vial containing PBS (pH 7.4).

  • Shake the vial at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration as described above.

Protocol: Lipophilicity (LogD) Determination

Rationale: Lipophilicity, often expressed as LogP or LogD (at a specific pH), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for its determination.

Materials:

  • 1-Octanol (pre-saturated with PBS)

  • PBS, pH 7.4 (pre-saturated with 1-Octanol)

  • Test compound

  • Centrifuge tubes

Procedure:

  • Prepare a solution of the test compound in PBS (pH 7.4) at a known concentration (e.g., 100 µM).

  • Add equal volumes of this aqueous solution and pre-saturated 1-octanol to a centrifuge tube (e.g., 1 mL of each).

  • Vortex the tube vigorously for 5 minutes.

  • Centrifuge the tube to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate LogD₇.₄ as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

In Vitro Pharmacological Evaluation

Based on its structure, 1-(1H-pyrrol-2-yl)propan-2-amine is hypothesized to interact with monoamine transporters. The following protocols are designed to quantify this interaction.

Protocol: Radioligand Binding Assay for DAT, NET, and SERT

Rationale: This assay determines the affinity (Ki) of the test compound for the transporters by measuring its ability to compete with a known high-affinity radioligand.[11][12] This is a fundamental experiment for primary target engagement.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates, filter mats (GF/B or GF/C, pre-soaked in polyethylenimine)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 1-(1H-pyrrol-2-yl)propan-2-amine in the assay buffer.

  • In a 96-well plate, combine:

    • 50 µL of cell membrane preparation (e.g., 5-10 µg protein/well)

    • 50 µL of test compound dilution (or buffer for total binding, or non-specific inhibitor for non-specific binding)

    • 50 µL of radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: Neurotransmitter Uptake Inhibition Assay

Rationale: While binding assays measure affinity, functional assays measure the compound's effect on transporter activity. This assay quantifies the inhibition of neurotransmitter uptake into cells, providing a measure of functional potency (IC₅₀).[13][14]

Workflow for Uptake Assay

G A Plate cells expressing a monoamine transporter (e.g., HEK-hDAT) B Pre-incubate cells with test compound or vehicle A->B C Add radiolabeled neurotransmitter (e.g., [3H]Dopamine) B->C D Incubate for a short period (e.g., 10 min) C->D E Wash cells to remove extracellular radiolabel D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % Inhibition and determine IC50 F->G

Caption: Step-by-step workflow for a neurotransmitter uptake assay.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known transporter inhibitors as positive controls (e.g., Cocaine, Desipramine, Fluoxetine)

Procedure:

  • Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with Uptake Buffer.

  • Pre-incubate the cells with various concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine or control compounds for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km.

  • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold Uptake Buffer.

  • Lyse the cells with a suitable lysis buffer or detergent.

  • Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and measure the radioactivity.

  • Plot the data as a percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Preliminary ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is essential for selecting candidates with a higher probability of success in later development stages.[15][16]

Protocol: In Vitro Metabolic Stability (Liver Microsomal Assay)

Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[17][18] High metabolic instability can lead to poor oral bioavailability and a short duration of action in vivo.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • In a separate plate, add the test compound to the buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final compound concentration is typically 1 µM.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[19]

  • Centrifuge the quench plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20] It is a standard preliminary screen for identifying compounds that may have general cellular toxicity.

Materials:

  • A standard cell line (e.g., HepG2 or HEK293)

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Treat the cells with serial dilutions of 1-(1H-pyrrol-2-yl)propan-2-amine for 24-48 hours. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • After the incubation period, remove the treatment media and add 100 µL of fresh media plus 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Data Interpretation and Next Steps

The data generated from these protocols will provide a foundational understanding of the pharmacological and biopharmaceutical profile of 1-(1H-pyrrol-2-yl)propan-2-amine .

Parameter Desirable Outcome for a CNS Drug Candidate Interpretation and Next Steps
Binding Affinity (Ki) < 100 nM for primary target(s)Potent binding suggests strong target engagement. Proceed to functional assays.
Functional Potency (IC₅₀) < 500 nM for primary target(s)Confirms the compound's ability to modulate transporter function.
Selectivity >10-fold selectivity over other transporters/receptorsHigher selectivity reduces the risk of off-target side effects.
Solubility > 50 µMAdequate solubility is needed for reliable in vitro testing and future formulation.
LogD₇.₄ 1 - 3This range is often optimal for CNS penetration (balancing solubility and membrane permeability).
Microsomal t₁/₂ > 30 minutesSuggests the compound may have a reasonable half-life in vivo.
Cytotoxicity (CC₅₀) > 10 µMA high CC₅₀ indicates a good therapeutic window between desired activity and toxicity.

A compound exhibiting high potency, good selectivity, favorable physicochemical properties, and low cytotoxicity would be a strong candidate for further lead optimization and progression into in vivo pharmacokinetic and efficacy studies.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Symeres. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Werner, T., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrrole as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Cresset Group. (2022). Importance of ADME/Tox in Early Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Shvartsburg, A. A., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Published on PMC.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet]. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.
  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Hasenhuetl, P. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Published on PMC.
  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Pace Analytical. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters. Published on PMC.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(1H-pyrrol-2-yl)propan-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of natural products and synthetic drugs.[3][4] Pyrrole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The structural motif of 1-(1H-pyrrol-2-yl)propan-2-amine combines this versatile heterocycle with a chiral aminopropane side chain, presenting a compelling starting point for the exploration of novel therapeutics, particularly in the realm of neuroscience. This document provides a comprehensive guide to the synthesis, and potential applications of 1-(1H-pyrrol-2-yl)propan-2-amine, with a focus on its evaluation as an anticonvulsant and neuroprotective agent.

Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine: A Plausible Synthetic Route

While numerous methods exist for the synthesis of pyrrole derivatives, a practical and adaptable approach for 1-(1H-pyrrol-2-yl)propan-2-amine involves a multi-step synthesis commencing with the readily available pyrrole-2-carboxaldehyde. This pathway offers good control over the introduction of the propan-2-amine side chain.

Synthetic Workflow Diagram

G A Pyrrole-2-carboxaldehyde B 2-(1-Nitroprop-1-en-2-yl)-1H-pyrrole A->B Henry Reaction (Nitroethane, NH4OAc) C 2-(2-Nitropropyl)-1H-pyrrole B->C Reduction (NaBH4) D 1-(1H-pyrrol-2-yl)propan-2-amine C->D Reduction (LiAlH4 or H2/Pd-C) G A Compound Administration (i.p. or p.o.) B MES Test (Tonic Hindlimb Extension) A->B C scPTZ Test (Clonic Seizures) A->C D Data Analysis (ED50 Determination) B->D C->D

Sources

Application Notes & Protocols: 1-(1H-pyrrol-2-yl)propan-2-amine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including heme, chlorophyll, and various pharmaceuticals.[1][2] This guide focuses on the strategic application of 1-(1H-pyrrol-2-yl)propan-2-amine , a chiral bifunctional building block that offers a unique combination of a nucleophilic primary amine and an aromatic pyrrole heterocycle. This structure provides a powerful handle for introducing the pyrrole moiety into complex molecular architectures, enabling the synthesis of novel peptidomimetics, elaborate scaffolds, and fused heterocyclic systems. We present detailed protocols for its key transformations—amide bond formation and reductive amination—and discuss the mechanistic rationale behind these synthetic strategies, providing researchers with a practical framework for leveraging this valuable synthon in drug discovery and development.

Introduction: The Strategic Value of the Pyrrole Moiety

Nitrogen-containing heterocyles are foundational components of many FDA-approved drugs.[3] Among them, the pyrrole scaffold is particularly significant due to its unique electronic properties and its ability to engage in various biological interactions. Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

The building block, 1-(1H-pyrrol-2-yl)propan-2-amine , is of particular interest for several reasons:

  • Bifunctionality: It possesses two key reactive sites: the pyrrole ring, which can undergo electrophilic substitution, and the primary amine, which is a potent nucleophile.[5][6]

  • Chirality: The presence of a stereocenter on the propane linker allows for the synthesis of enantiomerically pure target molecules, which is critical for specificity in drug action.

  • Structural Flexibility: The propyl linker provides conformational flexibility, allowing the pyrrole and amine functionalities to be positioned optimally within a target molecule for binding to biological receptors.

This document serves as a technical guide for researchers, providing both the conceptual basis and practical protocols for effectively utilizing this building block.

Synthesis of the Building Block: A General Approach

While numerous methods exist for the synthesis of substituted pyrroles, such as the Paal-Knorr or Knorr pyrrole syntheses, a common route to 2-alkylamine-substituted pyrroles involves a multi-step sequence starting from a more readily available precursor.[1]

A plausible and widely applicable synthetic strategy is outlined below.

G cluster_0 Synthetic Pathway Start Pyrrole-2-carboxaldehyde Step1 Henry Reaction (Nitroaldol Condensation) Start->Step1 Nitroethane, Base Intermediate1 2-(2-nitroprop-1-enyl)-1H-pyrrole Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., LiAlH4 or H2/Pd-C Product 1-(1H-pyrrol-2-yl)propan-2-amine Step2->Product

Caption: General synthetic workflow for 1-(1H-pyrrol-2-yl)propan-2-amine.

Application I: Amide Bond Formation for Peptidomimetics

The primary amine of 1-(1H-pyrrol-2-yl)propan-2-amine serves as an excellent nucleophile for acylation reactions, making it an ideal building block for constructing peptidomimetics or introducing the pyrrole moiety onto a carboxylic acid-containing scaffold.[7] Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry.

Causality and Experimental Choices

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using carbodiimide coupling agents (like EDC) or uronium/phosphonium salt-based reagents (like HATU or PyBOP).

  • EDC/HOBt System: EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt (or an equivalent) traps the active intermediate as an HOBt-ester, which is less reactive but more stable, minimizing side reactions and preserving stereochemical integrity.

  • HATU: This is a uronium-based coupling agent that is highly efficient and leads to rapid amide bond formation with low rates of racemization. It is often the reagent of choice for sterically hindered substrates or sensitive amino acids. A non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction and to deprotonate the amine starting material.

Protocol 3.1: Standard HATU-Mediated Amide Coupling

This protocol describes the coupling of 1-(1H-pyrrol-2-yl)propan-2-amine with a generic carboxylic acid (R-COOH).

Materials:

  • 1-(1H-pyrrol-2-yl)propan-2-amine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, Ethyl Acetate, MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add 1-(1H-pyrrol-2-yl)propan-2-amine (1.0 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature. The base is crucial for deprotonating the amine and neutralizing acidic byproducts.

  • In a single portion, add HATU (1.2 eq) to the stirred solution. The reaction is often mildly exothermic.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_0 Amide Coupling Workflow Start Dissolve R-COOH & Amine in DMF AddBase Add DIPEA Start->AddBase AddCoupling Add HATU AddBase->AddCoupling Monitor Monitor by TLC AddCoupling->Monitor Workup Aqueous Workup (NaHCO3, EtOAc) Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Amide Purify->Product

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Data Summary: Amide Coupling Conditions
Coupling ReagentBaseSolventTypical TimeYield RangeKey Advantage
HATU DIPEADMF, CH₂Cl₂1-4 h75-95%High efficiency, low racemization
EDC / HOBt DIPEA, Et₃NDMF, CH₂Cl₂4-12 h60-90%Cost-effective, common
PyBOP DIPEADMF2-6 h70-95%Good for hindered couplings
SOCl₂ Pyridine, Et₃NCH₂Cl₂, THF1-3 h50-85%For acid chloride route; harsh

Application II: Reductive Amination for Scaffold Elaboration

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the N-alkylation of the building block with a wide variety of aldehydes and ketones.[6] This reaction significantly increases molecular diversity by appending new substituents to the amine nitrogen.

Causality and Experimental Choices

The reaction proceeds in two stages: (1) nucleophilic attack of the amine on the carbonyl to form a hemiaminal, which then dehydrates to an imine (or enamine) intermediate, and (2) reduction of the C=N double bond to the corresponding amine.

  • Choice of Reducing Agent: The key to a successful one-pot reductive amination is using a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is ideal for this purpose. Its steric bulk and electron-withdrawing acetate groups moderate its reactivity. It is also tolerant of the mildly acidic conditions (often using acetic acid as a catalyst) that promote imine formation. Harsher reagents like NaBH₄ can reduce the aldehyde/ketone starting material, leading to side products.

Protocol 4.1: One-Pot Reductive Amination with STAB

This protocol describes the N-alkylation of 1-(1H-pyrrol-2-yl)propan-2-amine with a generic aldehyde (R-CHO).

Materials:

  • 1-(1H-pyrrol-2-yl)propan-2-amine (1.0 eq)

  • Aldehyde (R-CHO) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aq. NaHCO₃, Brine, CH₂Cl₂, MgSO₄

Procedure:

  • To a round-bottom flask, add 1-(1H-pyrrol-2-yl)propan-2-amine (1.0 eq) and the aldehyde (1.2 eq).

  • Dissolve the components in an appropriate solvent like DCE (1,2-dichloroethane).

  • Add a catalytic amount of glacial acetic acid (optional, but often accelerates imine formation). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add STAB (1.5 eq) to the mixture in portions. The addition may cause some gas evolution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous phase twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reductive Amination Mechanism Reactants Amine + Aldehyde Imine Iminium Ion Formation (Reversible, Acid-Catalyzed) Reactants->Imine - H₂O Reduction Hydride Attack (from STAB) Imine->Reduction NaBH(OAc)₃ Product N-Alkylated Amine Reduction->Product

Caption: The two key stages of the reductive amination reaction.

Data Summary: Reductive Amination Conditions
Carbonyl SubstrateReducing AgentSolventCatalystYield Range
Aliphatic AldehydeNaBH(OAc)₃ DCE, CH₂Cl₂Acetic Acid80-95%
Aromatic AldehydeNaBH(OAc)₃ DCE, CH₂Cl₂Acetic Acid75-90%
KetoneNaBH(OAc)₃ DCE, CH₂Cl₂Acetic Acid, Ti(OiPr)₄60-85%
VariousNaBH₃CNMeOHpH ~670-90%
VariousH₂, Pd/CEtOH, MeOHNone85-98%

Concluding Remarks for the Researcher

1-(1H-pyrrol-2-yl)propan-2-amine is more than just a chemical reagent; it is a strategic tool for molecular design. Its inherent bifunctionality and chirality provide a direct and efficient route to novel chemical entities with significant potential in drug discovery. The protocols detailed herein for amide coupling and reductive amination represent foundational transformations that can be adapted and expanded upon. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot and optimize these reactions for their specific molecular targets, accelerating the journey from a simple building block to a complex, high-value molecule. The rich history of pyrrole in medicinal chemistry suggests that derivatives of this building block will continue to be a fruitful area of exploration.[4][8]

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 22, 2026, from [Link]

  • Mori, K., et al. (2022). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. ACS Publications. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved January 22, 2026, from [Link]

  • Gulea, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved January 22, 2026, from [Link]

  • Tzani, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Ceballos, M., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed. Retrieved January 22, 2026, from [Link]

  • Chemistry Student. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. Retrieved January 22, 2026, from [Link]

  • Bhat, M. A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Pérez-Gómez, A., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Lown, J. W., & Joshua, A. V. (1982). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. PubMed. Retrieved January 22, 2026, from [Link]

  • Gulea, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Niculaua, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. Retrieved January 22, 2026, from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved January 22, 2026, from [Link]

  • Sharma, A., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines - Organic Chemistry. Retrieved January 22, 2026, from [Link] (Note: Link refers to a general chapter on amines and amides, relevant to acylation).

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved January 22, 2026, from [Link]

Sources

Application Note & Protocol: High-Throughput Screening of "1-(1H-pyrrol-2-yl)propan-2-amine" for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The discovery of novel antibacterial agents is a critical global health priority. Heterocyclic compounds, particularly those containing a pyrrole scaffold, have emerged as a promising area of research due to their diverse biological activities.[1] The pyrrole ring is a key structural motif in many natural and synthetic compounds with demonstrated antibacterial efficacy.[2][3] This application note provides a comprehensive guide to the initial screening of a novel pyrrole derivative, 1-(1H-pyrrol-2-yl)propan-2-amine , for its potential antibacterial properties.

As a Senior Application Scientist, this document is designed to be more than a mere recitation of steps. It is a detailed guide grounded in the principles of scientific integrity, providing not only the "how" but also the "why" behind the experimental design. Every protocol herein is structured as a self-validating system, incorporating rigorous controls to ensure the generation of trustworthy and reproducible data.

Scientific Rationale: Why Screen 1-(1H-pyrrol-2-yl)propan-2-amine?

The selection of 1-(1H-pyrrol-2-yl)propan-2-amine for antibacterial screening is based on the established precedent of pyrrole-containing molecules exhibiting antimicrobial activity. The pyrrole ring system can interact with various biological targets within bacterial cells. While the precise mechanism of action for this specific compound is yet to be determined, related pyrrole derivatives have been shown to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The propan-2-amine side chain may enhance the molecule's solubility and ability to penetrate the bacterial cell wall, making it a compelling candidate for investigation.

Experimental Workflow: A Multi-faceted Approach

Our screening strategy employs a two-tiered approach, beginning with a qualitative assessment of antibacterial activity followed by a quantitative determination of the compound's potency. This workflow is designed to be efficient and resource-conscious while providing a robust preliminary dataset.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Data Analysis & Interpretation A Compound Preparation & Sterilization B Disk Diffusion Assay (Kirby-Bauer) A->B Impregnate sterile disks C Broth Microdilution Assay B->C Proceed if zone of inhibition is observed D Determination of Minimum Inhibitory Concentration (MIC) C->D Identify lowest concentration with no visible growth E Determination of Minimum Bactericidal Concentration (MBC) D->E Sub-culture from clear wells F Data Compilation & Reporting D->F E->F

Figure 1: A two-phased experimental workflow for screening the antibacterial activity of 1-(1H-pyrrol-2-yl)propan-2-amine.

PART 1: Detailed Protocols

Materials and Reagents
  • Test Compound: 1-(1H-pyrrol-2-yl)propan-2-amine (purity ≥95%)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Growth Media:

    • Mueller-Hinton Agar (MHA)

    • Mueller-Hinton Broth (MHB), Cation-Adjusted

    • Tryptic Soy Agar (TSA) and Tryptic Soy Broth (TSB) for bacterial culture maintenance

  • Antibiotic Control Disks: Gentamicin (10 µg), Ciprofloxacin (5 µg)

  • Sterile Supplies: Petri dishes (90 mm), 96-well microtiter plates, sterile filter paper disks (6 mm), sterile swabs, micropipettes and tips, incubator.

Protocol 1: Disk Diffusion Assay (Kirby-Bauer Method)

This initial qualitative screening method provides a rapid assessment of the compound's ability to inhibit bacterial growth.[4][5][6]

1.2.1. Inoculum Preparation:

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline or TSB.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

1.2.2. Plate Inoculation:

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes before applying the disks.

1.2.3. Disk Application:

  • Prepare a stock solution of 1-(1H-pyrrol-2-yl)propan-2-amine in sterile DMSO. A starting concentration of 1 mg/mL is recommended.

  • Aseptically apply 20 µL of the test compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates.

  • Gently press each disk to ensure complete contact with the agar surface.

  • Place a positive control disk (e.g., Gentamicin) and a negative control disk (impregnated with DMSO only) on each plate.[7][8][9]

  • Ensure disks are spaced at least 24 mm apart to prevent overlapping of inhibition zones.[10]

1.2.4. Incubation and Interpretation:

  • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

  • The presence of a clear zone around the disk indicates antibacterial activity. The size of the zone provides a qualitative measure of the compound's potency.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits visible bacterial growth.[11][12][13]

1.3.1. Plate Preparation:

  • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.

  • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB with a low percentage of DMSO) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

1.3.2. Inoculation:

  • Prepare a bacterial inoculum as described in section 1.2.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Do not add bacteria to well 12.

1.3.3. Incubation and Reading:

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control well.[11]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[14][15][16]

1.4.1. Sub-culturing:

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate each aliquot onto a sterile, antibiotic-free Tryptic Soy Agar (TSA) plate.

  • Incubate the TSA plates at 35 ± 2 °C for 18-24 hours.

1.4.2. Interpretation:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[14][15][17]

PART 2: Data Presentation and Interpretation

For illustrative purposes, hypothetical results for the screening of 1-(1H-pyrrol-2-yl)propan-2-amine are presented below.

Table 1: Disk Diffusion Assay Results (Zone of Inhibition in mm)
Bacterial Strain1-(1H-pyrrol-2-yl)propan-2-amine (1 mg/mL)Gentamicin (10 µg)DMSO (Solvent Control)
S. aureus ATCC 2592318250
B. subtilis ATCC 663322280
E. coli ATCC 2592212220
P. aeruginosa ATCC 278538180

Interpretation: The hypothetical data in Table 1 suggests that 1-(1H-pyrrol-2-yl)propan-2-amine exhibits broad-spectrum activity, with more pronounced effects against the Gram-positive bacteria. The lack of a zone of inhibition for the DMSO control confirms that the solvent does not contribute to the observed antibacterial activity.

Table 2: MIC and MBC Values (µg/mL)
Bacterial StrainMICMBCMBC/MIC RatioInterpretation
S. aureus ATCC 2592332642Bactericidal
B. subtilis ATCC 663316322Bactericidal
E. coli ATCC 25922128>256>2Bacteriostatic
P. aeruginosa ATCC 27853256>256>1Bacteriostatic

Interpretation: The MIC values in Table 2 provide a quantitative measure of the compound's potency. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[14][15] Based on this, the hypothetical results suggest that 1-(1H-pyrrol-2-yl)propan-2-amine is bactericidal against the tested Gram-positive strains and bacteriostatic against the Gram-negative strains at the concentrations tested.

Self-Validating Systems and Controls

The integrity of these protocols hinges on the consistent use of appropriate controls:

  • Positive Control: A known antibiotic (e.g., Gentamicin) is used to confirm that the assay is performing correctly and that the bacteria are susceptible to a standard antibiotic.[7][8]

  • Negative Control: The solvent (DMSO) used to dissolve the test compound is tested alone to ensure it has no intrinsic antibacterial activity.[7][8][9]

  • Growth Control: In the broth microdilution assay, a well with bacteria and broth but no compound confirms that the bacteria are viable and the medium supports growth.

  • Sterility Control: A well with broth only (no bacteria or compound) ensures that the medium and the assay setup are not contaminated.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Bacterial Strains: The selected ATCC strains are standard, well-characterized strains recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[18][19][20] They represent both Gram-positive and Gram-negative bacteria, providing a broad initial spectrum of activity.

  • McFarland Standard: The use of a 0.5 McFarland standard is crucial for standardizing the inoculum density.[4] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to false-negative results, while a sparse inoculum can result in overestimation of activity.

  • Solvent Considerations: DMSO is a common solvent for dissolving hydrophobic compounds. However, it can exhibit toxicity at higher concentrations. It is crucial to determine the non-inhibitory concentration of DMSO for each bacterial strain and to ensure that the final concentration in the assay is below this level.[21][22][23]

Conclusion and Future Directions

This application note provides a robust and scientifically sound framework for the initial antibacterial screening of 1-(1H-pyrrol-2-yl)propan-2-amine. The multi-tiered approach, from qualitative disk diffusion to quantitative MIC and MBC determination, allows for a comprehensive preliminary assessment of the compound's potential. The emphasis on standardized protocols and rigorous controls ensures the generation of reliable and reproducible data.

Positive results from this initial screening would warrant further investigation, including:

  • Screening against a broader panel of clinical isolates and resistant strains.

  • Time-kill kinetic studies to further elucidate the bactericidal or bacteriostatic nature of the compound.

  • Mechanism of action studies to identify the cellular target(s).

  • In vivo efficacy and toxicity studies in animal models.

The systematic application of these protocols will be instrumental in determining if 1-(1H-pyrrol-2-yl)propan-2-amine represents a viable lead compound in the urgent quest for new antibacterial therapies.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Wikipedia. Minimum bactericidal concentration. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Grokipedia. Minimum bactericidal concentration. [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Labster. Testing antimicrobial susceptibility. [Link]

  • PubMed. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. [Link]

  • ESCMID. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]

  • Odesa University of Chemistry and Innovation. Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • EUCAST. EUCAST - Home. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • PubMed Central. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. [Link]

  • ASM Journals. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. [Link]

  • PubMed Central. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • EUCAST. Guidance Documents. [Link]

  • Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Microbe Investigations. Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. [Link]

  • ResearchGate. (2024, November 25). (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • National Institutes of Health. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

  • Microbiology Society. (2025, August 1). Application of the Solvent Effect on Bioluminescent Reporter Bacteria as a Real-Time Membrane Toxicity Assay. [Link]

  • ResearchGate. A. Positive control and B. negative control antibacterial test results of the endophytic fungus of mango parasite leaves (Dendrophthoe pentandra (L.) miq) against Escherichia coli.. [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • ResearchGate. Antibacterial activities of positive and negative control.. [Link]

  • PubMed Central. Antibacterial and cytotoxic activities of different solvent extracts from Artemisia herba-alba against MCF-7 human breast cancer cells. [Link]

  • ResearchGate. Antibacterial activity of plant extracts in different solvents against pathogenic bacteria: An in vitro experiment. [Link]

  • National Institutes of Health. (2022, April 28). Antimicrobial activities of different solvent extracts from stem and seeds of Peganum Harmala L. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine, offering explanations and actionable solutions to improve your experimental results.

Question 1: My overall yield is consistently low. What are the primary contributing factors and how can I mitigate them?

Low yields in the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine can stem from several stages of the synthesis. The most common synthetic routes involve either a Henry reaction followed by reduction, or a reductive amination pathway. Let's break down the potential pitfalls in each.

A. For Synthesis via Henry Reaction of Pyrrole-2-carboxaldehyde:

The Henry reaction, a classic C-C bond-forming reaction between a nitro compound and a carbonyl compound, is often the first step. This is followed by the reduction of the nitro group to an amine.

  • Issue: Incomplete Henry Reaction. The initial condensation between pyrrole-2-carboxaldehyde and nitroethane can be sluggish or incomplete. The electron-rich nature of the pyrrole ring can complicate reactions at the aldehyde.[1][2]

    • Solution:

      • Catalyst Choice: Ensure an appropriate base catalyst is used. While common bases like sodium hydroxide can work, milder organic bases such as triethylamine or DBU in a suitable solvent (e.g., methanol or ethanol) can offer better control and reduce side reactions.

      • Reaction Conditions: Monitor the reaction temperature closely. While gentle heating can drive the reaction to completion, excessive heat can lead to polymerization and decomposition of the starting material. An optimization of reaction time and temperature is crucial.[3]

  • Issue: Side Reactions during Nitroalkene Reduction. The reduction of the intermediate, 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene, is a critical step. Common reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation can sometimes lead to over-reduction or side reactions on the pyrrole ring.

    • Solution:

      • Choice of Reducing Agent: Consider using a milder reducing agent. For instance, iron powder in the presence of an acid like acetic acid or ammonium chloride is a classic and often effective method for nitro group reduction without affecting other functional groups. Catalytic hydrogenation with palladium on carbon (Pd/C) under controlled pressure and temperature can also be very effective.

      • Protecting the Pyrrole Nitrogen: The pyrrole NH is acidic and can interfere with certain reagents.[4] Protection of the pyrrole nitrogen with a suitable group, such as a tosyl (Ts) or a tert-butyloxycarbonyl (Boc) group, can prevent side reactions and improve solubility.[5][6] Sulfonyl groups are common for this purpose due to their electron-withdrawing effect which can also help to control the reactivity of the pyrrole ring.[5][7]

B. For Synthesis via Reductive Amination:

This route typically involves the reaction of pyrrole-2-acetone with an ammonia source, followed by reduction of the intermediate imine.

  • Issue: Inefficient Imine Formation. The formation of the imine between pyrrole-2-acetone and ammonia (or an ammonia equivalent like ammonium acetate) can be an equilibrium-driven process.

    • Solution:

      • Water Removal: The reaction produces water, which can hydrolyze the imine back to the starting materials. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine product.

      • pH Control: The pH of the reaction is critical. A slightly acidic medium is often required to protonate the carbonyl oxygen and activate the ketone, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic. A buffer system or the use of an acid catalyst like p-toluenesulfonic acid (p-TSA) can be beneficial.

  • Issue: Incomplete Reduction of the Imine. The in-situ reduction of the formed imine is key to a successful one-pot reductive amination.[8][9]

    • Solution:

      • Selective Reducing Agents: Use a reducing agent that selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[8]

      • Reaction Conditions: Ensure the reducing agent is added after sufficient time has been allowed for imine formation. The temperature should be controlled to prevent side reactions.

Below is a workflow diagram to troubleshoot low yields:

Caption: Troubleshooting workflow for low yields.

Question 2: I'm observing significant side-product formation. How can I identify and minimize these impurities?

Side-product formation is a common challenge, particularly with the reactive nature of the pyrrole ring.

  • Common Side Products:

    • Polymerization: Pyrroles are susceptible to polymerization under acidic conditions.

    • Over-reduction: Aggressive reducing agents can reduce the pyrrole ring itself.

    • N-Alkylation: If a protecting group is not used, the pyrrole nitrogen can be alkylated in subsequent steps.[4]

    • Michael Addition Products: In some synthetic routes, Michael addition can be a competing reaction.[10]

  • Minimization Strategies:

    • Protecting Groups: As mentioned, using an N-protecting group is a highly effective strategy to prevent polymerization and N-alkylation.[5][6] Electron-withdrawing groups like sulfonyl or alkoxycarbonyl can increase the stability of the pyrrole ring.[6][7]

    • Control of Reaction Conditions:

      • Temperature: Run reactions at the lowest effective temperature to minimize side reactions.

      • Stoichiometry: Use precise stoichiometry of reagents to avoid excess reactants that could lead to side-product formation.

      • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the pyrrole ring.

    • Purification:

      • Column Chromatography: This is often necessary to separate the desired product from closely related impurities. A careful selection of the stationary and mobile phases is critical.

      • Acid-Base Extraction: The basicity of the amine product can be exploited for purification. Extraction into an acidic aqueous phase, washing the organic layer to remove neutral impurities, and then basifying the aqueous phase to re-extract the purified amine can be a very effective technique.

Question 3: My final product is difficult to purify. What are some effective purification strategies?

The polarity and basicity of 1-(1H-pyrrol-2-yl)propan-2-amine can make purification challenging.

  • Strategy 1: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer.

    • Wash the organic layer with the acid solution to ensure complete extraction of the amine.

    • Combine the aqueous layers and wash with an organic solvent to remove any non-basic impurities.

    • Carefully basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until the pH is >10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Strategy 2: Column Chromatography

    • Stationary Phase: Silica gel is commonly used. However, the basicity of the amine can cause tailing. To mitigate this, you can:

      • Pre-treat the silica gel with a small amount of a base like triethylamine in the eluent.

      • Use alumina as the stationary phase, which can be more suitable for basic compounds.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. Adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can significantly improve the peak shape and separation.

  • Strategy 3: Crystallization/Salt Formation

    • If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.

    • Alternatively, the amine can be converted to a stable salt (e.g., hydrochloride or tartrate salt) which can often be purified by crystallization. The free amine can then be regenerated by treatment with a base.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 1-(1H-pyrrol-2-yl)propan-2-amine?

The two most prevalent synthetic strategies are:

  • The Henry Reaction Route: This involves the reaction of pyrrole-2-carboxaldehyde with nitroethane to form a nitroalkene, which is subsequently reduced to the target amine.[11][12]

  • The Reductive Amination Route: This route starts with pyrrole-2-acetone and involves its reaction with an ammonia source to form an imine, which is then reduced in situ to the desired amine.[8][13][14]

A diagram of these two common synthetic routes is presented below:

Synthetic_Routes cluster_henry Henry Reaction Route cluster_reductive Reductive Amination Route Pyrrole_Aldehyde Pyrrole-2-carboxaldehyde Henry_Reaction Henry Reaction (Base Catalyst) Pyrrole_Aldehyde->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction Nitroalkene 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene Henry_Reaction->Nitroalkene Reduction_Henry Reduction (e.g., Fe/AcOH or H2/Pd-C) Nitroalkene->Reduction_Henry Final_Product_H 1-(1H-pyrrol-2-yl)propan-2-amine Reduction_Henry->Final_Product_H Pyrrole_Ketone Pyrrole-2-acetone Reductive_Amination Reductive Amination (e.g., NaBH3CN) Pyrrole_Ketone->Reductive_Amination Ammonia Ammonia Source Ammonia->Reductive_Amination Final_Product_R 1-(1H-pyrrol-2-yl)propan-2-amine Reductive_Amination->Final_Product_R

Caption: Common synthetic routes to the target compound.

Why is N-protection of the pyrrole ring often recommended?

The pyrrole ring is electron-rich and its NH proton is acidic (pKa ≈ 17.5).[4] This can lead to several complications during synthesis:

  • Side Reactions: The unprotected NH can be deprotonated by strong bases or react with electrophiles.

  • Instability: The electron-rich ring is susceptible to oxidation and polymerization, especially under acidic conditions.

  • Poor Solubility: The unprotected pyrrole can have poor solubility in some organic solvents.

By introducing an electron-withdrawing protecting group (e.g., tosyl, Boc), you can:

  • Increase Stability: The electron-withdrawing nature of the protecting group deactivates the pyrrole ring towards unwanted electrophilic attack and polymerization.[5][7]

  • Prevent Side Reactions: The protecting group blocks the acidic NH proton from participating in undesired reactions.[6]

  • Improve Solubility: The protecting group can enhance the solubility of the intermediate in organic solvents, facilitating the reaction and purification.

What are the key reaction parameters to control for optimal yield and purity?
ParameterImportanceRecommended Control Measures
Temperature High temperatures can lead to side reactions and decomposition.Monitor reactions closely and use the lowest effective temperature. Consider running reactions at 0 °C or room temperature where possible.
Solvent Solvent choice affects reaction rates and solubility of reactants and intermediates.Select a solvent that is inert to the reaction conditions and in which all reactants are soluble. Common choices include THF, methanol, ethanol, and dichloromethane.
pH Crucial for reactions like imine formation and can influence the stability of the pyrrole ring.Use buffers or appropriate catalysts to maintain the optimal pH range. Avoid strongly acidic conditions to prevent pyrrole polymerization.
Atmosphere The pyrrole ring can be sensitive to oxidation.Conduct reactions under an inert atmosphere of nitrogen or argon, especially when using sensitive reagents or performing reactions at elevated temperatures.
Purity of Reagents Impurities in starting materials can lead to side reactions and lower yields.Use high-purity starting materials and solvents. Purify starting materials if necessary.
What are some reported yields for similar syntheses?

Reported yields for the synthesis of substituted pyrroles and related amines can vary widely depending on the specific route, substrates, and reaction conditions. For multi-step syntheses, overall yields are often in the range of 30-60%. Individual steps, when optimized, can achieve higher yields. For example, some reductive amination procedures report yields of over 80% for specific substrates.[15] It is important to note that direct yield comparisons can be misleading without considering the full experimental details.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine via Reductive Amination

Step 1: Imine Formation and In-Situ Reduction

  • To a solution of pyrrole-2-acetone (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding 1M HCl until the pH is ~2 to decompose the excess reducing agent.

  • Stir for 30 minutes, then basify the solution with 2M NaOH until the pH is >10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to afford the pure 1-(1H-pyrrol-2-yl)propan-2-amine.

IV. References

  • Pyrrole Protection | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - Canadian Science Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines - PubMed. (2013, July 19). Retrieved January 22, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine | CAS#:1337781-85-7 | Chemsrc. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved January 22, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of pyrrol-2-one (4) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimizing Organic Synthesis with Pyrrole-2-carboxaldehyde: A Chemist's Perspective. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1-Pyrroline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023, March 13). Retrieved January 22, 2026, from [Link]

  • Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Multicomponent reactions for the synthesis of pyrroles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Efficient Synthesis of Highly Enantioenriched Delta(1)-Pyrrolines - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.). Retrieved January 22, 2026, from

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the purification of 1-(1H-pyrrol-2-yl)propan-2-amine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique structure—combining a potentially sensitive pyrrole ring with a basic primary amine—presents specific challenges during purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to help researchers achieve high purity and yield. The inherent reactivity of the pyrrole nucleus, coupled with the coordination potential of the amine, necessitates carefully chosen purification strategies to prevent degradation, polymerization, or loss of material.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying 1-(1H-pyrrol-2-yl)propan-2-amine?

The three most effective methods for purifying this compound are flash column chromatography, acid-base extraction, and crystallization via salt formation. The choice depends on the scale of the reaction and the nature of the impurities. Column chromatography offers the highest resolution for removing closely related impurities.[1][2][3] Acid-base extraction is excellent for removing neutral or acidic byproducts on a larger scale. Finally, converting the amine to a hydrochloride or other salt can facilitate purification by crystallization, which is often effective for removing minor impurities and can yield highly pure, stable material.[4][5]

Q2: My compound turns from a colorless/light-yellow oil to a dark brown or black tar. Why is this happening and how can I prevent it?

This discoloration is a classic sign of pyrrole degradation. The pyrrole ring is an electron-rich aromatic system that is highly susceptible to oxidation and polymerization, especially when exposed to air, light, or acidic conditions.[6] The presence of the amine side chain can further complicate its stability.

  • Causality: The acidic protons on the pyrrole nitrogen can be abstracted, or the ring can be protonated, initiating polymerization pathways. Atmospheric oxygen can also lead to oxidative degradation.

  • Preventative Measures:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

    • Solvent Purity: Use freshly distilled or high-purity anhydrous solvents to minimize exposure to acidic impurities or water.

    • Avoid Strong Acids: Unless intentionally forming a salt, avoid contact with strong acids. Standard silica gel is acidic and can cause degradation during chromatography.

    • Prompt Processing: Purify the compound as quickly as possible after synthesis. Do not let crude material sit for extended periods.

Q3: Is it better to purify the compound as a free base or as a salt?

This depends on the desired final form and the primary purification challenge.

  • Free Base: Purifying the free base, typically by column chromatography, is necessary if the final application requires the non-ionic form. However, the free base is often a viscous oil and can be more prone to degradation.

  • Salt Form (e.g., Hydrochloride): Converting the amine to its hydrochloride salt is highly advantageous for several reasons.[4][7] Amine salts are generally crystalline solids that are more stable and easier to handle than the corresponding free bases.[5] Purification can then be achieved via recrystallization. To regenerate the free base, the salt is dissolved in water, the solution is basified (e.g., with NaOH or NaHCO₃), and the amine is extracted with an organic solvent.

Q4: What are the best analytical methods to confirm the purity of my final product?

A combination of techniques is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and column fractions. Use a visualizing agent like potassium permanganate or ninhydrin stain, as the compound may not be strongly UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity.[8][9][10] The absence of impurity signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for quantifying purity by separating the main compound from trace impurities.

Troubleshooting Guide for Common Purification Issues

The following table outlines common problems encountered during the purification of 1-(1H-pyrrol-2-yl)propan-2-amine and provides actionable solutions based on established chemical principles.

Observed Problem Potential Cause(s) Recommended Solution(s)
Severe Streaking/Tailing on Silica Gel TLC Plate The basic amine is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface.Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This base will competitively bind to the acidic sites, allowing the amine to travel up the plate more cleanly.
Product Sticks to the Column Baseline 1. The eluent is not polar enough. 2. Irreversible binding or decomposition on acidic silica gel.1. Increase the eluent polarity (e.g., increase the percentage of methanol in dichloromethane). 2. Ensure the mobile phase is basified (see above). 3. Consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.
Low Mass Recovery After Chromatography 1. Product decomposition on the column. 2. The compound is more volatile than expected and was lost during solvent evaporation.1. Deactivate the silica by flushing the column with the basified eluent before loading the sample. Work quickly to minimize contact time. 2. Use a rotary evaporator at a controlled temperature (e.g., <30°C) and pressure. Avoid using a high-vacuum line to dry the product for extended periods.
Formation of a Stable Emulsion During Acid-Base Extraction 1. The densities of the aqueous and organic layers are too similar. 2. Particulate matter or amphiphilic impurities are present.1. Add a saturated solution of NaCl (brine) to the aqueous layer. This significantly increases its density and ionic strength, helping to break the emulsion. 2. If the crude material contains solids, filter it through a plug of Celite before performing the extraction.
The Purified Compound Still Darkens in Storage Slow oxidation or polymerization due to residual oxygen or light exposure.Store the purified compound under an inert atmosphere (argon or nitrogen) in a sealed vial wrapped in aluminum foil or in an amber vial. For long-term storage, keeping it in a freezer (-20°C) is recommended.

Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying 1-(1H-pyrrol-2-yl)propan-2-amine on a laboratory scale (100 mg - 5 g).

1. Preparation of the Stationary Phase:

  • Select a column of appropriate size (aim for a crude sample to silica gel ratio of 1:30 to 1:100 by weight).

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or dichloromethane).

  • Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Ensure no air bubbles are trapped.

2. Preparation of the Mobile Phase (Eluent):

  • A common eluent system is a gradient of methanol (MeOH) in dichloromethane (DCM).

  • Crucially, add 0.5% triethylamine (Et₃N) to your mobile phase solvents. For example, to make 500 mL of 5% MeOH/DCM, use 25 mL MeOH, 472.5 mL DCM, and 2.5 mL Et₃N. The Et₃N neutralizes the acidic silica gel, preventing tailing and degradation.[11]

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase. Using a pipette, carefully apply this solution to the top of the column bed without disturbing the surface.

4. Elution and Fraction Collection:

  • Begin eluting with a low-polarity solvent (e.g., 100% DCM + 0.5% Et₃N).

  • Gradually increase the polarity by increasing the percentage of methanol (e.g., step gradients of 2%, 4%, 6%, 8% MeOH in DCM, all containing 0.5% Et₃N).

  • Collect fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a plate.

5. Analysis and Work-up:

  • Analyze the collected fractions by TLC. Use a suitable stain (e.g., potassium permanganate) to visualize the spots.

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator at a temperature below 30°C to prevent degradation. The triethylamine will be removed under vacuum along with the solvent.

  • The final product should be characterized by NMR to confirm its structure and purity.

Visualizations

Purification Workflow Diagram

The following diagram illustrates the decision-making process and workflow for purifying 1-(1H-pyrrol-2-yl)propan-2-amine.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Method Selection cluster_post Post-Purification & Final Analysis Crude Crude Product (Post-Synthesis) TLC_Analysis Initial TLC Analysis (Assess Impurity Profile) Crude->TLC_Analysis Dissolve in DCM Method_Choice Select Purification Strategy TLC_Analysis->Method_Choice Col_Chrom Flash Column Chromatography (High Resolution) Method_Choice->Col_Chrom Complex Mixture Acid_Base Acid-Base Extraction (Bulk Separation) Method_Choice->Acid_Base Neutral/Acidic Impurities Salt_Cryst Salt Formation & Crystallization (High Purity) Method_Choice->Salt_Cryst Final Polishing / Stability Combine_Frac Combine Pure Fractions Col_Chrom->Combine_Frac Evaporation Solvent Removal (<30°C, Reduced Pressure) Acid_Base->Evaporation Salt_Cryst->Evaporation Combine_Frac->Evaporation Final_Analysis Purity & Identity Confirmation (NMR, LC-MS) Evaporation->Final_Analysis Pure_Product Pure 1-(1H-pyrrol-2-yl)propan-2-amine Final_Analysis->Pure_Product

Caption: Decision workflow for the purification of 1-(1H-pyrrol-2-yl)propan-2-amine.

References

  • PubMed. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. Available from: [Link]

  • MDPI. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. (2021). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. Available from: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Available from: [Link]

  • ResearchGate. (2017). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Available from: [Link]

  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Google Patents. (2016). KR20160079560A - pyrrole derivatives and its its preparation method.
  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • NIH PubMed Central. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Available from: [Link]

  • ResearchGate. (2011). Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. Available from: [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available from: [Link]

  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ACS Publications. (2022). Enantioselective Direct Synthesis of C3-Hydroxyalkylated Pyrrole via an Amine-Catalyzed Aldol/Paal–Knorr Reaction Sequence. Available from: [Link]

  • ResearchGate. (2007). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Available from: [Link]

  • NIH PubMed Central. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Available from: [Link]

  • ACS Publications. (1987). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Refining Online. Amine Best Practices Guidelines.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • ACS Publications. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Available from: [Link]

  • NIH PubMed Central. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Available from: [Link]

  • NIH PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]

  • NIH. 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile. Available from: [Link]

  • YouTube. (2021). Troubleshooting Amine Systems. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • ResearchGate. (2010). 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole and its amide derivative 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone. Available from: [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Available from: [Link]

  • PubMed. (2018). Synthesis of 1 H-Pyrrol-3(2 H)-ones via Three-Component Reactions of 2,3-Diketo Esters, Amines, and Ketones. Available from: [Link]

  • NIH PubMed Central. (2022). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Available from: [Link]

  • The Royal Society of Chemistry. One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available from: [Link]

Sources

Technical Support Center: Chromatographic Purification of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic amines. As a primary amine linked to an electron-rich pyrrole heterocycle, this compound presents specific purification hurdles that require a nuanced approach beyond standard chromatographic protocols. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to empower you to achieve optimal purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My peak is tailing severely on a standard silica gel column, and my recovery is low. What's causing this and how can I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica. The problem stems from a strong acid-base interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to non-ideal chromatography, causing significant peak tailing, and in some cases, irreversible adsorption of your compound to the column, which results in low recovery.[1]

There are two primary strategies to counteract this:

  • Neutralize the Stationary Phase with a Mobile Phase Additive: By adding a small amount of a competing, volatile base to your mobile phase, you can effectively "neutralize" the acidic silanol groups.[1][2] This additive will preferentially interact with the silica, allowing your target amine to travel through the column with minimal unwanted interaction.

    • Solution: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Always ensure your chosen additive is compatible with your final product's requirements and can be easily removed during solvent evaporation.

  • Change to a More Inert Stationary Phase: If mobile phase additives are insufficient or undesirable, switching to a different stationary phase is the most robust solution.

    • Solution: Use an amine-functionalized silica (NH2) column .[1][3] These columns have a basic surface that repels basic analytes, preventing the strong interactions that cause tailing. This often allows for the use of simpler, non-additive mobile phases like hexane/ethyl acetate and yields excellent peak shapes.[1][3] Basic alumina is another, though less common, alternative.[1]

Question 2: My compound won't elute from the silica column at all. I've increased the methanol concentration to 20% in DCM, but nothing comes off.

Answer: This indicates an extremely strong, likely irreversible, adsorption of your compound to the silica stationary phase.[1] At this point, simply increasing the polarity of the mobile phase is unlikely to work and may lead to co-elution of all compounds if they are eventually displaced.[1][4]

  • Immediate Action: First, try flushing the column with a strong solvent system containing a basic modifier, such as 80:20:2 Dichloromethane/Methanol/Ammonium Hydroxide, to see if you can recover your compound.

  • Long-Term Strategy: For future purification attempts, you must abandon standard silica for this compound. The interaction is too strong, potentially causing on-column degradation.

    • Recommended Solution: Your primary options are to switch to an amine-functionalized (NH2) column or develop a reversed-phase (RP) method .[1] An NH2 column is often the simplest transition from a normal-phase mindset.[3] If you have access to RP-HPLC, it can be an excellent alternative for such polar, ionizable compounds.[1]

Question 3: I'm using an amine-functionalized (NH2) column, but my retention times are shifting and becoming shorter with each injection. Is my column degrading?

Answer: Yes, it is likely that your column's performance is degrading. While robust, amine-functionalized columns have specific vulnerabilities.

  • Schiff Base Formation: The primary amine on the silica surface can react with any aldehydes or ketones present in your sample or solvents to form a Schiff base.[5] This reaction alters the stationary phase and reduces its effectiveness. Ensure your solvents (like isopropanol, which can oxidize to acetone) are high purity and free of carbonyl contaminants.[5]

  • Hydrolysis: The bonded phase can be susceptible to hydrolysis under highly aqueous or low pH conditions. Most amine columns are best operated under normal-phase or HILIC conditions with organic solvents. If using reversed-phase conditions, ensure the pH is within the manufacturer's recommended range (typically moderately basic).

  • Solution:

    • Pre-treat your sample: If you suspect carbonyl impurities from your reaction, consider a workup step to remove them before chromatography.

    • Solvent Purity: Use high-purity, fresh solvents.

    • Column Washing: Follow the manufacturer's instructions for washing and storage. A typical wash might involve flushing with a solvent like isopropanol, but be mindful of potential contaminants.[5] If the column is already compromised, it may be difficult to fully regenerate.[5]

Question 4: I'm developing a reversed-phase HPLC method, but my peak shape is distorted (fronting or splitting). What is the cause?

Answer: Poor peak shape in reversed-phase chromatography for basic compounds is often related to pH control and sample solvent effects.

  • Incorrect Mobile Phase pH: For good retention and peak shape of a basic amine, the mobile phase pH should be adjusted to be at least 2 pH units above the compound's pKa.[1] This suppresses the ionization of the amine, rendering it neutral and more hydrophobic, leading to a single, well-defined interaction with the C18 stationary phase. If the pH is near the pKa, you will have a mixture of ionized and non-ionized species, which can cause peak distortion.[6]

  • Sample Solvent Mismatch: If you dissolve your sample in a strong, non-polar solvent (like pure acetonitrile or methanol) while your initial mobile phase is highly aqueous, it can cause peak distortion. The plug of strong solvent carries the analyte down the column improperly before proper partitioning can occur.[6]

  • Solution:

    • Adjust Mobile Phase pH: Add a basic modifier like 0.1% ammonium hydroxide or triethylamine to both your aqueous and organic mobile phase components to ensure a consistently high pH (e.g., pH 9-10).

    • Match Sample Solvent: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions (e.g., 10% Acetonitrile in water).

Frequently Asked Questions (FAQs)

FAQ 1: What is the best chromatographic strategy to start with for purifying 1-(1H-pyrrol-2-yl)propan-2-amine?

For a basic amine like this, starting with an amine-functionalized (NH2) column under normal-phase conditions (e.g., Hexane/Ethyl Acetate gradient) is often the most straightforward and successful approach.[1][3] It avoids the common issues seen with standard silica and does not require complex mobile phase pH adjustments that are necessary for reversed-phase.

FAQ 2: How do I choose between different stationary phases?

The choice depends on the properties of your compound and the impurities you need to remove.

Stationary PhaseProsConsBest For...
Standard Silica Gel Inexpensive, widely available.Strong interaction with bases causing tailing and low recovery.[1]Neutral or acidic compounds. Generally not recommended for basic amines without modification.
Amine-Functionalized Silica (NH2) Excellent peak shape for bases, simple mobile phases (Hexane/EtOAc).[3]More expensive, can degrade with carbonyls.[5]The primary recommendation for purifying basic amines like 1-(1H-pyrrol-2-yl)propan-2-amine.
Reversed-Phase (C18, C8) Excellent for polar compounds, high efficiency.Requires careful mobile phase pH control (pH > pKa).[1] Not ideal for very non-polar impurities.Purifying polar amines when impurities have different hydrophobicities.
Chiral Stationary Phase (CSP) The only way to separate enantiomers.[7]Expensive, method development can be extensive.Separating the (R) and (S) enantiomers of your racemic product.

FAQ 3: How do I develop a mobile phase gradient for my purification?

Always start with Thin-Layer Chromatography (TLC) on a plate that matches your column's stationary phase (e.g., use an NH2-TLC plate if you plan to use an NH2 column).

  • Scout Solvents: Test various ratios of a weak solvent (e.g., Hexane) and a strong solvent (e.g., Ethyl Acetate or an EtOAc/Isopropanol mix).

  • Target Rf: Aim for an Rf (Retention factor) of 0.2-0.35 for your target compound. This Rf value suggests that a shallow gradient starting at or below this solvent concentration will provide a good separation on the column.

  • Gradient Design: For flash chromatography, a typical gradient runs from 0% to a final concentration that is 2-3 times the percentage of the strong solvent that gave you the target Rf. For example, if 20% EtOAc in Hexane gives an Rf of 0.3, a gradient of 0-50% EtOAc over 10-15 column volumes is a good starting point.

FAQ 4: My product is a racemate. How can I separate the enantiomers?

The target molecule has a chiral center, and its synthesis will likely produce a racemic mixture. Separating these enantiomers requires chiral chromatography .[7][8]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) are extremely effective for a wide range of compounds, including amines.[9][10][11]

  • Mobile Phase: Start with simple mobile phases. Common screening systems include:

    • Normal Phase: n-Hexane / Isopropanol

    • Polar Organic Mode: 100% Ethanol or 100% Acetonitrile

  • Additive is Key: For basic amines, adding a small amount of a basic modifier is almost always necessary to get good peak shape. 0.1% Diethylamine (DEA) is a standard starting point for amine enantioseparation.[8]

Visualized Workflows and Logic

A logical approach to troubleshooting is critical. The following diagram outlines a decision-making process for purifying a basic amine.

Troubleshooting_Workflow Start Start: Crude Amine Sample TLC_Silica Run TLC on Silica Plate (e.g., 20% MeOH/DCM) Start->TLC_Silica TLC_Result Analyze TLC Result TLC_Silica->TLC_Result Streak Result: Heavy Streaking/ Spot at Baseline TLC_Result->Streak Bad Good_Spot Result: Clean Spot (Rf = 0.2-0.4) TLC_Result->Good_Spot Good Add_TEA Add 1% TEA to Mobile Phase Streak->Add_TEA Prep_Silica_TEA Purify on Silica Column with TEA-modified Mobile Phase Good_Spot->Prep_Silica_TEA If TEA needed for good spot TLC_Silica_TEA Run TLC on Silica+TEA Add_TEA->TLC_Silica_TEA TLC_Result_TEA Analyze TLC Result TLC_Silica_TEA->TLC_Result_TEA Still_Bad Result: Still Poor TLC_Result_TEA->Still_Bad Bad Now_Good Result: Clean Spot TLC_Result_TEA->Now_Good Good Switch_Phase Switch Stationary Phase Still_Bad->Switch_Phase Now_Good->Prep_Silica_TEA TLC_NH2 Run TLC on NH2 Plate (e.g., 30% EtOAc/Hex) Switch_Phase->TLC_NH2 Prep_NH2 Purify on NH2 Column with Hex/EtOAc Gradient TLC_NH2->Prep_NH2

Caption: Troubleshooting workflow for normal-phase purification of basic amines.

Experimental Protocols

Protocol 1: Purification on Silica Gel with Triethylamine (TEA) Modifier

This protocol is for when standard silica is the only available option.

  • TLC Method Development:

    • Prepare a stock solution of your mobile phase, e.g., 90:10 Dichloromethane (DCM)/Methanol, and add 1% TEA by volume.

    • Run a TLC plate using this mobile phase to confirm your compound moves off the baseline and separates from impurities. Adjust the DCM/Methanol ratio to achieve an Rf of 0.2-0.3.

  • Column Preparation:

    • Dry-pack your silica gel column.

    • Equilibrate the column by flushing with at least 5 column volumes (CV) of your initial mobile phase (e.g., 100% DCM with 1% TEA). This pre-treatment is crucial. [2]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of DCM.

    • Alternatively, for better resolution, perform a dry-loading by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with your initial mobile phase (e.g., 100% DCM + 1% TEA).

    • Run a linear gradient to your final mobile phase concentration determined from TLC (e.g., up to 90:10 DCM/Methanol + 1% TEA) over 10-15 CV.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions. The TEA should be removed during rotary evaporation under high vacuum, but gentle heating may be required.

Protocol 2: Purification using an Amine-Functionalized (NH2) Column

This is the recommended protocol for achieving the best peak shape and recovery.

  • TLC Method Development:

    • Use an NH2-functionalized TLC plate.

    • Spot your crude material and develop the plate in a solvent system of Hexane and Ethyl Acetate (EtOAc). Start with 80:20 Hexane/EtOAc and adjust the ratio to achieve an Rf of 0.2-0.35. No TEA is needed.[1]

  • Column Preparation:

    • Select a pre-packed NH2 column appropriately sized for your sample mass.

    • Equilibrate the column with 3-5 CV of your initial mobile phase (e.g., 100% Hexane).

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a weak solvent like DCM or Hexane/EtOAc.

    • For optimal results, dry-load the sample by adsorbing it onto a small amount of NH2-functionalized silica.

  • Elution:

    • Run a linear gradient based on your TLC results. For example, if an Rf of 0.3 was achieved with 30% EtOAc in Hexane, a gradient of 10% to 60% EtOAc over 15 CV would be a good starting point.

    • Collect and analyze fractions by TLC.

  • Work-up:

    • Combine pure fractions and remove the solvent by rotary evaporation. The work-up is simplified as there are no non-volatile additives to remove.

References

  • Vertex AI Search Grounding Service. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
  • Science Forums. (2011). Amine purification. [Online].
  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. [Online].
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Online].
  • Chromatography Forum. (2009). Amine column degradation. [Online].
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Online].
  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. [Online].
  • ResearchGate. (2005). Synthesis of 2,3,5-substituted pyrrole derivatives. [Online].
  • National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Online].
  • National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. [Online].
  • Sci-Hub. (2002). Synthesis of 2,3,5‐Substituted Pyrrole Derivatives. [Online].
  • Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Online].
  • Google Patents. (n.d.). Purification of crude pyrroles. [Online].
  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. [Online].
  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Online].
  • Al-Majid, A. M., Barakat, A., Al-Agamy, M. H., & Lotfy, G. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3321. [Online].
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Online].
  • Amazon Web Services. (n.d.). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. [Online].
  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Online].
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Online].
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Online].
  • National Institutes of Health. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Online].
  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Online].
  • Moldb. (n.d.). amine hydrochloride. [Online]. Available at:

  • PubChem. (n.d.). Pyrrole. [Online].
  • Amadis Chemical. (n.d.). (1-methyl-1H-pyrrol-2-yl)methyl(propan-2-yl)amine. [Online].
  • PubChem. (n.d.). 1H-Pyrrol-2-amine, N-[2-[[(5-methyl-1H-imidazol-. [Online].
  • BLDpharm. (n.d.). N-((1-Methyl-1H-pyrrol-2-yl)methyl)butan-1-amine hydrochloride. [Online].
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Online].

Sources

Technical Support Center: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and its derivatives. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, reproducibility, and high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(1H-pyrrol-2-yl)propan-2-amine?

There are two primary and well-established routes for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. The choice between them often depends on the availability of starting materials and the specific requirements of your research.

  • Route A: Reductive Amination. This is a highly versatile and widely used method in organic synthesis for forming carbon-nitrogen bonds.[1] The synthesis starts from the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one, which is reacted with an amine source in the presence of a reducing agent.

Q2: My pyrrole starting material is degrading during the reaction. How can I prevent this?

The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to degradation under strongly acidic or oxidative conditions. It is crucial to maintain mild reaction conditions. If you are using an N-protected pyrrole, ensure that the deprotection step is performed under conditions that do not compromise the integrity of the pyrrole ring.

Q3: I am having difficulty purifying the final amine product by column chromatography. What can I do?

Primary amines are known to be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to significant tailing of the product peak. Here are a few strategies to overcome this:

  • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a volatile base, such as triethylamine (~1-2% v/v), in your eluent before packing the column. This will neutralize the acidic silanol groups on the silica surface.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.

  • Salt Formation and Extraction: Convert the amine into a salt (e.g., hydrochloride or tartrate) to facilitate purification through crystallization or extraction. The free base can be regenerated by treatment with a suitable base.

Troubleshooting Guide: Common Synthetic Challenges & Solutions

This section provides a more in-depth look at specific issues that may arise during the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine and offers practical solutions.

Route A: Reductive Amination of 1-(1H-pyrrol-2-yl)propan-2-one

Reductive amination is a powerful technique but requires careful optimization to achieve high yields and purity.[3][4]

Problem 1: Low yield of the desired amine.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Imine Formation The first step of reductive amination is the formation of an imine or enamine intermediate. This equilibrium can be unfavorable.Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards imine formation.
Sub-optimal pH Imine formation is typically acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.The optimal pH for most reductive aminations is between 4 and 6. You can use a mild acid catalyst such as acetic acid.
Incorrect Reducing Agent Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting ketone faster than the imine intermediate.Use a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3]
Steric Hindrance Steric bulk around the ketone or the amine can slow down the reaction.Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered amine source if possible.

Problem 2: Formation of a secondary amine byproduct.

Possible Causes & Solutions:

The primary amine product can sometimes react with another molecule of the starting ketone to form a secondary amine.

  • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to outcompete the primary amine product for reaction with the ketone.

  • Slow Addition: If using a more reactive reducing agent, add it slowly to the reaction mixture to keep the concentration of the primary amine product low at any given time.

Route B: Henry Reaction and Subsequent Reduction

This two-step route offers an alternative when the ketone precursor for reductive amination is unavailable.[2][5]

Problem 1: Low yield in the Henry Reaction.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Inappropriate Base The Henry reaction is base-catalyzed. The choice and amount of base are critical.A variety of bases can be used, from organic bases like triethylamine to inorganic bases like potassium carbonate. The optimal base should be determined empirically. Phase-transfer catalysts can also be beneficial.
Dehydration of Nitroaldol The initial nitroaldol adduct can be unstable and dehydrate to the nitroalkene.If the nitroaldol is the desired intermediate before reduction, run the reaction at lower temperatures to minimize dehydration.
Low Reactivity of Aldehyde The electrophilicity of the aldehyde can influence the reaction rate.The use of a Lewis acid co-catalyst can sometimes enhance the reactivity of the aldehyde.

Problem 2: Incomplete reduction of the nitro group.

Possible Causes & Solutions:

The reduction of a nitro group to an amine can be challenging and may result in side products if not controlled properly.

  • Choice of Reducing Agent: A variety of reducing agents can be used for this transformation.

    • Catalytic Hydrogenation: This is a clean and effective method. Use a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Be cautious with catalyst loading and hydrogen pressure to avoid over-reduction of the pyrrole ring.

    • Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitro groups. However, it is non-selective and will reduce other functional groups.

    • Metals in Acid: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and reliable methods for nitro group reduction.

Experimental Protocols

Protocol 1: Reductive Amination of 1-(1H-pyrrol-2-yl)propan-2-one

This protocol provides a general procedure for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine via reductive amination.

Step-by-Step Methodology:

  • To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH until the pH is >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude amine by column chromatography on basified silica gel.

Visualizing the Synthetic Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key synthetic routes.

Reductive_Amination Ketone 1-(1H-pyrrol-2-yl)propan-2-one Imine Imine Intermediate Ketone->Imine + Amine Source - H2O Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Imine Product 1-(1H-pyrrol-2-yl)propan-2-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product

Caption: Reductive Amination Workflow.

Henry_Reaction_Route Aldehyde Pyrrole-2-carboxaldehyde Nitroalkene 1-(1H-pyrrol-2-yl)-2-nitroprop-1-ene Aldehyde->Nitroalkene + Nitroethane (Base catalyzed) Nitroethane Nitroethane Nitroethane->Nitroalkene Product 1-(1H-pyrrol-2-yl)propan-2-amine Nitroalkene->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Product

Caption: Henry Reaction and Reduction Pathway.

References

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (n.d.). National Institutes of Health.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. (2013). PubMed.
  • Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. (n.d.). Royal Society of Chemistry.
  • Henry reaction of various aldehydes and nitroethane with catalyst 1 a. (n.d.). ResearchGate.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles | Request PDF. (n.d.). ResearchGate.
  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). FKIT.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

Sources

"1-(1H-pyrrol-2-yl)propan-2-amine" stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1H-pyrrol-2-yl)propan-2-amine

Document ID: TSC-PYR-23A-001 Last Updated: January 22, 2026

Welcome to the technical support guide for 1-(1H-pyrrol-2-yl)propan-2-amine. This document is intended for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound, providing not just protocols, but the scientific rationale behind them to ensure the integrity of your experiments.

Section 1: Quick Reference Data

Proper handling and storage are the first line of defense against degradation. The inherent chemical functionalities of 1-(1H-pyrrol-2-yl)propan-2-amine—an electron-rich pyrrole ring and a primary amine—make it susceptible to specific environmental conditions.

ParameterRecommended ConditionRationale & Causality
Temperature ≤ -20°C (Long-term)Reduces the rate of potential polymerization and oxidative degradation reactions.[1]
2-8°C (Short-term)Acceptable for brief periods (e.g., during experimental use), but minimizes exposure.
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, which can initiate polymerization to form colored polypyrrole species.[2][3] An inert atmosphere is critical.[4]
Light Amber Vial / Protect from LightPyrroles can be photosensitive. UV light can provide the activation energy for radical formation, leading to degradation.[4][5][6]
Form Neat Oil or Solid SaltStoring as a neat, dry material is preferable to solutions, which can accelerate degradation pathways like hydrolysis or oxidation.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: My sample of 1-(1H-pyrrol-2-yl)propan-2-amine has developed a pink or brown color. Is it still usable?

Short Answer: The sample has likely undergone degradation, primarily through oxidation and polymerization. While it may still contain the desired compound, its purity is compromised. We strongly recommend re-purification or using a fresh, un-degraded lot for any quantitative or sensitive downstream applications.

Scientific Explanation: The discoloration is a classic indicator of pyrrole degradation.[3] The electron-rich pyrrole ring is easily oxidized, especially in the presence of air and/or light.[2][8] This oxidation process forms radical cations, which are highly reactive intermediates.[2][9] These intermediates can then attack other neutral pyrrole molecules, initiating a chain reaction that results in the formation of conjugated oligomers and polymers (polypyrrole).[2][9][10] These extended conjugated systems absorb visible light, resulting in the characteristic pink, red, or brown coloration.[7]

Even a faint color change signifies the presence of these polymeric impurities, which can interfere with reactions, assays, and analytical measurements.

Q2: I observe new peaks in my analytical chromatogram (HPLC, LC-MS) after leaving my sample in solution. What are they?

Short Answer: The new peaks are likely degradation products. Common culprits include oxidized monomers, dimers, and small oligomers. If using protic or acidic mobile phases, you may also see salt-related adducts.

Scientific Explanation: In solution, especially when exposed to air, the degradation process described in Q1 occurs readily.

  • Oxidized Species: You may observe peaks corresponding to the molecular weight of your parent compound plus 16 amu (M+16) or 32 amu (M+32), indicative of mono- or di-oxygenation. Hydroxylated pyrroles or ring-opened products are possible.

  • Dimers/Oligomers: Peaks at approximately double the molecular weight (or higher) suggest the formation of dimers and trimers from oxidative coupling reactions.[2]

  • Solvent Adducts: Depending on the solvent system, particularly in reactive solvents or under harsh pH conditions, adducts may form.

To confirm, these new peaks should be absent in a freshly prepared solution of a high-purity standard. See Guide 1 for a workflow to investigate these impurities.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Short Answer: The compound is most stable in neutral to slightly basic conditions (pH 7-9). It is highly unstable under acidic conditions and may also degrade under strongly basic conditions over time.

Scientific Explanation:

  • Acidic Conditions (pH < 6): Pyrroles are notoriously unstable in acidic media.[3] The electron-rich ring is readily protonated, which breaks its aromaticity and makes it extremely susceptible to polymerization and rearrangement reactions. This acid-catalyzed polymerization is often rapid and leads to the formation of insoluble "pyrrole black" tars.

  • Neutral to Slightly Basic Conditions (pH 7-9): In this range, the primary amine side chain (pKa ~9.5-10.5, typical for primary amines) will exist in equilibrium between its neutral (R-NH₂) and protonated (R-NH₃⁺) forms.[11][12] The pyrrole ring itself remains largely unprotonated and is relatively stable. This pH range often represents the best compromise for stability in aqueous media.

  • Strongly Basic Conditions (pH > 10): While the pyrrole ring is generally stable, the primary amine can be susceptible to oxidative degradation, which can be promoted at higher pH.[2] Furthermore, if other reactive functional groups are present in the formulation, base-catalyzed hydrolysis or elimination reactions could occur.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Investigating Sample Discoloration and Impurity Profiling

This guide provides a systematic workflow for identifying the cause and extent of sample degradation.

G start Start: Degraded Sample (e.g., Discolored, Unexpected Peaks) prep Prepare Fresh Standard (From new/sealed vial, stored at -20°C) start->prep analyze Analyze Both Samples by HPLC-UV/MS start->analyze prep->analyze compare Compare Chromatograms & Spectra analyze->compare impurity_present New Peaks in Degraded Sample? compare->impurity_present mass_analysis Analyze Mass Spectra of Impurities - Look for M+16 (Oxidation) - Look for 2M+H (Dimer) - Fragmentation patterns impurity_present->mass_analysis Yes no_impurity No Significant New Peaks (Color may be trace impurity) impurity_present->no_impurity No quantify Quantify Impurities (Area %) mass_analysis->quantify decision Decision Point: Is Purity >95% (or your threshold)? quantify->decision proceed Proceed with Caution (Consider re-purification if assay is sensitive) decision->proceed Yes purify Action: Re-purify Sample (e.g., Column Chromatography, Prep-HPLC) decision->purify No no_impurity->proceed discard Action: Discard and Use Fresh Lot purify->discard Purification Fails or Not Feasible G parent 1-(1H-pyrrol-2-yl)propan-2-amine (Parent Compound) radical Pyrrole Radical Cation parent->radical Oxidation (O₂, H₂O₂) Light (hv) oxidized_mono Hydroxylated/Oxidized Monomer parent->oxidized_mono H₂O₂ / Radicals polymer Oligomers / Polymers (Colored Impurities) parent->polymer Acid (H⁺) dimer Dimer radical->dimer + Parent ring_opened Ring-Opened Products oxidized_mono->ring_opened Further Oxidation dimer->polymer + Parent / Dimer...

Caption: Potential degradation pathways for 1-(1H-pyrrol-2-yl)propan-2-amine under stress.

  • Objective: To intentionally degrade the compound to approximately 5-20% to ensure that potential degradants are formed at a sufficient level for detection and characterization. [13]2. Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Stress Conditions: Aliquot the stock solution into separate amber glass vials for each condition.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions).

  • Time Points & Analysis:

    • Pull time points at 0, 4, 8, and 24 hours (and 48 for thermal).

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by the HPLC-UV/MS method described in Protocol 1 .

  • Data Interpretation:

    • Identify the conditions under which the compound is least stable.

    • Characterize the major degradation products by their mass and retention time. This information is crucial for developing stability-indicating analytical methods. [6]

References

  • Title: Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet - Pyrrole, 99% Source: Cole-Parmer URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Validated GxP URL: [Link]

  • Title: The Oxidation of Monocyclic Pyrroles Source: Semantic Scholar URL: [Link]

  • Title: SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)- Source: Synerzine URL: [Link]

  • Title: Kinetics and mechanism of pyrrole chemical polymerization by using 1H NMR Source: ResearchGate URL: [Link]

  • Title: Pyrrole Source: Wikipedia URL: [Link]

  • Title: CHAPTER 21: AMINES Source: University of Calgary URL: [Link]

  • Title: The Oxidation of Pyrrole Source: PubMed URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amines Source: NCERT URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: How is the stability of primary amine in the side chain of polymer? Source: ResearchGate URL: [Link]

  • Title: Amine Reactivity Source: Michigan State University Chemistry URL: [Link]

Sources

Technical Support Center: 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1-(1H-pyrrol-2-yl)propan-2-amine. This document provides essential information on the proper storage, handling, and troubleshooting for this compound. As this specific molecule is a substituted pyrrole, its stability is governed by the chemistry of the pyrrole ring, which is known to be sensitive to environmental conditions.[1] The guidance herein is synthesized from established knowledge of pyrrole chemistry to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-(1H-pyrrol-2-yl)propan-2-amine?

The primary goal for storing this compound is to mitigate oxidation, polymerization, and photodegradation, all of which are common fates for pyrrole derivatives.[2] The electron-rich nature of the pyrrole ring makes it susceptible to attack by atmospheric oxygen, while the amine functionality can also undergo oxidation.

Core Recommendations:

  • Temperature: Store at 2-8 °C (refrigerated).[3] Avoid freezing, which can potentially cause moisture from the air to condense inside the container upon thawing.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] This is the most critical step to prevent oxidative degradation. After each use, flush the headspace of the container with inert gas before resealing.

  • Light: Protect from light by using an amber vial or by storing the container in a dark location.[1] Pyrrole moieties can undergo photodegradation.[2]

  • Container: Use a tightly sealed glass container, such as a vial with a PTFE-lined cap.[1] Ensure the seal is secure to prevent moisture and air ingress.[3]

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the electron-rich pyrrole ring and amine group.[4]
Light Exposure Protect from Light (Amber Vial)Prevents light-induced degradation and polymerization.[1][2]
Container Tightly Sealed Glass VialPrevents contamination and exposure to air/moisture.[3]
Q2: My solution of 1-(1H-pyrrol-2-yl)propan-2-amine has turned yellow/brown. Can I still use it?

A color change from colorless or pale yellow to a darker yellow or brown is a strong indicator of degradation. Pyrroles are known to darken readily upon exposure to air and light due to the formation of polymers and oxidative byproducts.[1]

Recommendation: It is strongly advised not to use the discolored material in your experiments, as the presence of impurities can lead to inconsistent results, unexpected side reactions, and difficulty in reproducing your findings. The purity of the compound is no longer guaranteed. For critical applications, using a fresh, properly stored aliquot is the best practice.

Troubleshooting Experimental Inconsistencies

Encountering variability in your results? The handling and storage of your reagents are often a primary factor. This troubleshooting guide helps you trace the potential source of the issue.

Problem: My reaction yield is lower than expected or has failed completely.
  • Visual Inspection: Check the color of your 1-(1H-pyrrol-2-yl)propan-2-amine solid or solution. As noted, a dark color suggests significant degradation.

  • Storage Audit:

    • Was the compound stored under an inert atmosphere? The pyrrole ring is highly susceptible to air oxidation.

    • Was it protected from light? Photodegradation can break down the molecule.[2]

    • How old is the sample? Even under ideal conditions, very long-term storage can lead to slow degradation.

  • Solvent Purity: If used in solution, were the solvents anhydrous and/or deoxygenated? Protic solvents can interact with the amine, and residual oxygen can promote degradation.

Problem: I am observing unexpected spots on my TLC plate or peaks in my LC-MS.

This is a classic sign of impurity. The degradation of pyrroles does not typically produce a single, clean byproduct but rather a mixture of oligomers and oxidation products.

Verification Protocol: Purity Check If you suspect degradation, you can perform a simple analytical check:

  • Prepare a Standard: Dissolve a small amount of a freshly opened or new batch of 1-(1H-pyrrol-2-yl)propan-2-amine in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare a Test Sample: Dissolve a small amount of the suspect material in the same solvent at the same concentration.

  • Co-spot TLC: Spot the standard, the test sample, and a co-spot (both standard and test sample in the same lane) on a TLC plate. Develop with an appropriate solvent system. Any additional spots in the test sample lane indicate impurities.

  • LC-MS Analysis: For a more quantitative assessment, analyze both the standard and test samples by LC-MS. Compare the chromatograms for purity and look for the correct mass peak. Fragmentation patterns of 2-substituted pyrroles can be complex and are influenced by the side chain.[5][6]

Experimental Workflow & Logic Diagrams

The following diagram illustrates a logical workflow for troubleshooting issues related to compound stability.

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results? CheckCompound Step 1: Visually Inspect Compound (Is it discolored?) Start->CheckCompound CheckStorage Step 2: Review Storage Protocol (Inert gas? 2-8°C? Dark?) CheckCompound->CheckStorage Yes (Discolored) CheckCompound->CheckStorage No (Looks Good) PurityTest Step 3: Perform Purity Check (TLC or LC-MS vs. Standard) CheckStorage->PurityTest Decision Impurities Detected? PurityTest->Decision Discard Action: Discard Old Reagent Use a fresh, validated lot. Decision->Discard Yes Proceed Action: Compound is likely stable. Investigate other experimental variables. Decision->Proceed No

Caption: Troubleshooting flowchart for reagent stability.

Safe Handling Protocol

Step-by-Step Handling Procedure:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of any potential vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles and a face shield.[3]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[3]

    • Body Protection: Wear a lab coat.

  • Dispensing:

    • If the compound is a solid, use appropriate tools (spatula) to dispense. Avoid creating dust.

    • If it is an oil/liquid, use a calibrated pipette or syringe.

    • Perform all transfers over a spill tray.

  • Inert Atmosphere Transfer: To maintain purity, dispense the compound under a stream of inert gas (e.g., via a Schlenk line or in a glovebox).

  • Cleanup: After handling, wipe down the work area and properly dispose of all contaminated materials (gloves, pipette tips) as hazardous waste.[1] Wash hands thoroughly.[8]

By adhering to these storage, handling, and troubleshooting guidelines, you can significantly enhance the reliability and reproducibility of your research involving 1-(1H-pyrrol-2-yl)propan-2-amine.

References

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. Retrieved from [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. McNeill Research Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]

  • Fisher Scientific. (2023). Pyrrole Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(1H-pyrrol-2-yl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

The synthesis of this pyrrole-containing amine, a valuable scaffold in medicinal chemistry, is most commonly achieved via the reductive amination of 1-(1H-pyrrol-2-yl)propan-2-one. While straightforward in principle, this pathway presents several challenges stemming from the reactivity of the pyrrole ring and the stability of intermediates. This guide provides field-proven insights and detailed protocols to address these challenges effectively.

Core Synthesis Pathway: Reductive Amination

The primary route involves the reaction of the ketone precursor with an ammonia source to form an intermediate imine, which is subsequently reduced to the target amine. A one-pot procedure is often preferred for efficiency.

Experimental Workflow Diagram

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 1-(1H-pyrrol-2-yl)propan-2-one C Imine Intermediate (Unstable, not isolated) A->C Condensation - H2O B Ammonia Source (e.g., NH4OAc, NH3 in MeOH) B->C E Target Amine: 1-(1H-pyrrol-2-yl)propan-2-amine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E F Quench & Aqueous Work-up E->F G Acid-Base Extraction F->G H Purified Product G->H

Caption: One-pot reductive amination workflow.

Detailed Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of 1-(1H-pyrrol-2-yl)propan-2-one (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.1 M), add ammonium acetate (2.0-3.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or LC-MS if desired. For sluggish reactions, the addition of a catalytic amount of acetic acid (0.1 eq.) can promote imine formation.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.[1] Control the addition rate to manage any exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified via acid-base extraction or column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm only recovering my starting ketone. What's going wrong?

A1: This is a common issue that typically points to inefficient imine formation, which is a reversible equilibrium-driven process.[1]

  • Causality: The condensation reaction to form the imine produces water. If this water is not removed, the equilibrium may favor the starting materials (ketone and amine), preventing the reaction from proceeding.

  • Troubleshooting Steps:

    • Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture before adding the reducing agent. This will sequester the water produced and drive the equilibrium towards the imine product.[1]

    • Use Catalytic Acid: A small amount of acetic acid can catalyze imine formation, particularly with less reactive amines or ketones.[1]

    • Increase Reactant Concentration: Increasing the concentration of the ammonia source (e.g., using a saturated solution of ammonia in methanol or a larger excess of ammonium acetate) can also shift the equilibrium.

Q2: My TLC/LC-MS shows an incomplete reaction with a significant amount of a new spot that I suspect is the imine intermediate. How can I drive the reduction to completion?

A2: The persistence of the imine intermediate indicates a problem with the reduction step.[2][3]

  • Causality: The chosen reducing agent may be too weak, may have degraded, or the reaction conditions may not be optimal for its activity. Imines are less electrophilic than ketones, and their reduction can sometimes be sluggish.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: Test your reducing agent (e.g., NaBH₄) on a simple aldehyde or ketone to ensure it is still active.[4]

    • Protonate the Imine: The reduction is often facilitated by protonating the imine nitrogen, which forms a more electrophilic iminium ion. If you are using a non-acidic protocol, adding a stoichiometric amount of acetic acid along with the reducing agent can significantly accelerate the reduction.[2]

    • Switch Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective than NaBH₄ for one-pot reductive aminations because it is less basic and selectively reduces imines in the presence of aldehydes/ketones.[1][5] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic and requires careful handling.[4][6]

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) may help drive the reduction to completion, but monitor carefully for potential side reactions.[2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, readily availableCan reduce starting ketone; may require pre-formation of imine; basic.[2][4]
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 6-7Highly selective for imines; tolerates a range of functional groups.[4]Highly toxic (releases HCN at low pH); requires careful pH control.[6]
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, AcetonitrileMild, selective for imines; ideal for one-pot reactions; non-toxic.[1][5]More expensive; moisture sensitive.
Catalytic HydrogenationH₂, Pd/CMethanol, Ethanol"Clean" reaction (byproduct is water); effective.Requires specialized hydrogenation equipment; may reduce other functional groups.

Q3: I'm struggling to purify my final amine product. It seems to co-elute with impurities during chromatography, or I have issues with extraction.

A3: Amines can be challenging to purify due to their basicity and polarity. Acid-base extraction is a powerful technique that leverages these properties.[2][3]

  • Causality: The basic nitrogen atom allows the amine to be protonated and "salted" into the aqueous phase, leaving non-basic organic impurities behind in the organic phase.

  • Troubleshooting & Purification Protocol (Acid-Base Extraction):

    • Acidification: After the initial work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract this solution with dilute aqueous acid (e.g., 1 M HCl). The target amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer.

    • Wash: Wash the organic layer (which contains neutral impurities) again with dilute acid to ensure complete extraction of the amine. Discard the organic layer.

    • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine (R-NH₂), which will often precipitate or form an oily layer.

    • Final Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane or ethyl acetate).

    • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified amine.

Troubleshooting Logic Flowchart

G Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Imine_Issue Suspect Incomplete Imine Formation Check_Yield->Imine_Issue Yes Check_Impurities Impurities Present? Check_Yield->Check_Impurities No Solution_Imine Add Dehydrating Agent (e.g., MgSO4) Add Catalytic Acid (e.g., AcOH) Imine_Issue->Solution_Imine Solution_Imine->Start Re-run Reaction Imine_Persists Imine Intermediate Persists? Check_Impurities->Imine_Persists Yes Purification_Issue Purification Difficulty? Check_Impurities->Purification_Issue No Solution_Reduction Switch to NaBH(OAc)3 Add Stoichiometric Acid Check Reductant Activity Imine_Persists->Solution_Reduction Yes Imine_Persists->Purification_Issue No Success High Yield & Purity Solution_Reduction->Success Solution_Purification Perform Acid-Base Extraction Consider 'Salting Out' with HCl Purification_Issue->Solution_Purification Yes Purification_Issue->Success No Solution_Purification->Success

Caption: A logical flowchart for troubleshooting common synthesis issues.

Q4: Are there potential side reactions involving the pyrrole ring itself?

A4: Yes, the electron-rich nature of the pyrrole ring makes it susceptible to certain side reactions, especially under harsh conditions.[7]

  • Causality: Pyrrole is prone to electrophilic substitution and can be unstable in the presence of strong acids.[7] While the conditions for reductive amination are generally mild, prolonged exposure to acid or elevated temperatures could lead to polymerization or other unwanted reactions.

  • Preventative Measures:

    • Use Mild Acids: Employ weak acids like acetic acid catalytically rather than strong mineral acids.

    • Control Temperature: Avoid excessive heating. Most reductive aminations proceed efficiently at room temperature.

    • Protecting Groups: For multi-step syntheses involving harsher reagents, protection of the pyrrole nitrogen (e.g., as a tosyl or BOC derivative) may be necessary, though it adds extra steps to the sequence.

References

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Wang, N.-C., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(23), 4103-4110. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • AB Enterprises. (n.d.). 1-(1H-pyrrol-2-yl)propan-1-one. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating and Troubleshooting Common Side Reactions

Welcome to the technical support guide for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. This resource is designed for researchers and drug development professionals who are actively engaged in the synthesis of this and related pyrrole-containing compounds. As Senior Application Scientists, we understand that synthesizing molecules with sensitive moieties like the pyrrole ring presents unique challenges. This guide moves beyond simple protocols to provide in-depth, experience-based insights into the causality of common side reactions and offers robust, field-proven troubleshooting strategies.

Section 1: The Core Challenge - Understanding Pyrrole Reactivity

The primary obstacle in the synthesis of many pyrrole derivatives is the inherent reactivity of the pyrrole ring itself. Before troubleshooting specific reaction steps, it is crucial to understand the foundational chemistry that governs these side reactions.

FAQ 1: Why does my reaction mixture turn dark brown or black, often with precipitate formation?

Answer:

This is the most common and visually dramatic issue encountered in pyrrole chemistry. The phenomenon you are observing is acid-induced polymerization .

  • Causality (The "Why"): The pyrrole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom is delocalized throughout the ring to achieve aromaticity, making the ring highly susceptible to electrophilic attack.[1][2] In the presence of acid, the pyrrole ring can be protonated.[3][4] This protonation disrupts the aromaticity, creating a highly reactive electrophilic species. This protonated pyrrole is then readily attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, high-molecular-weight polypyrrole tars.[3][5][6] This process can be extremely rapid, even with catalytic amounts of a strong acid.

  • Troubleshooting & Prevention:

    • N-Protection: The most effective strategy is to temporarily reduce the electron-donating nature of the ring by installing an electron-withdrawing protecting group on the pyrrole nitrogen. This makes the ring less susceptible to protonation and subsequent polymerization.[5] The tert-butyloxycarbonyl (Boc) group is a common choice due to its robustness under many conditions and well-established deprotection protocols.

    • Strict pH Control: If the reaction must be run without protection, use the mildest acidic conditions possible or non-protic Lewis acids. Buffer the reaction where feasible.

    • Inert Atmosphere: While polymerization is primarily acid-driven, pyrroles can also darken due to air oxidation.[3] Performing reactions under an inert atmosphere (N₂ or Ar) is always good practice.

  • Workflow: Pyrrole Polymerization Initiation This diagram illustrates the initial electrophilic attack that triggers the polymerization cascade.

    G cluster_0 Polymerization Cascade Pyrrole Pyrrole (Electron-Rich) Protonated_Pyrrole Protonated Pyrrole (Reactive Electrophile) Pyrrole->Protonated_Pyrrole Protonation (Disrupts Aromaticity) H_plus H⁺ (Acid Catalyst) Dimer Dimer Cation (Propagating Species) Protonated_Pyrrole->Dimer Electrophilic Attack Another_Pyrrole Neutral Pyrrole (Nucleophile) Another_Pyrrole->Dimer

    Caption: Initiation of acid-catalyzed pyrrole polymerization.

Section 2: Troubleshooting the Reductive Amination of 2-Acetylpyrrole

Reductive amination is a primary route to 1-(1H-pyrrol-2-yl)propan-2-amine, typically proceeding via the reaction of 2-acetylpyrrole with an ammonia source, followed by in-situ reduction of the resulting imine.

Q1: My reaction is incomplete. I'm recovering significant amounts of the starting ketone, 2-acetylpyrrole. What is the issue?

Answer:

This indicates a problem with the first step of the reaction: imine formation. Reductive amination is a two-stage process, and if the intermediate imine is not formed efficiently, the reducing agent has nothing to reduce.

  • Causality (The "Why"): Imine formation is a reversible equilibrium reaction between a ketone (2-acetylpyrrole) and an amine (ammonia). The position of this equilibrium can be unfavorable, leading to a low steady-state concentration of the imine intermediate.

  • Troubleshooting & Optimization:

    • Increase Amine Concentration: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This shifts the equilibrium towards the imine product according to Le Châtelier's principle.

    • Water Removal: The formation of an imine releases one molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, will remove this water and drive the equilibrium forward.

    • Mild Acid Catalysis: Imine formation is often catalyzed by mild acid. If you are using ammonia gas, a catalytic amount of a weak acid like acetic acid can accelerate the reaction. Be cautious to avoid strong acids that will trigger polymerization.

Q2: My main byproduct has a mass corresponding to 1-(1H-pyrrol-2-yl)ethan-1-ol. How can I prevent the reduction of my starting material?

Answer:

This is a classic selectivity problem in reductive amination. You are reducing the starting ketone before it has a chance to form the imine.

  • Causality (The "Why"): The choice of reducing agent is critical. Strong, highly reactive hydride donors like sodium borohydride (NaBH₄) do not discriminate well between a ketone and an imine and will often reduce the more abundant ketone. The reaction requires a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

  • Troubleshooting & Optimization:

    • Select the Right Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason. It is less basic and selectively reduces iminiums in the presence of aldehydes and ketones.[7] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, as it is most reactive at the slightly acidic pH that favors iminium ion formation.[8]

    • Control Reaction Sequence: If using a less selective reagent is unavoidable, a stepwise procedure can be effective. First, allow the ketone and amine to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established, then add the reducing agent portion-wise at a low temperature (e.g., 0 °C).

  • Data Presentation: Comparison of Reducing Agents

Reducing AgentChemical FormulaSelectivityOptimal ConditionsSafety/Handling Notes
Sodium BorohydrideNaBH₄Low (Reduces ketones and imines)Protic solvents (MeOH, EtOH)Releases H₂ gas on contact with acid.
Sodium Cyanoborohydride NaBH₃CN High (Selective for imines/iminiums)Mildly acidic (pH 5-6), MethanolHighly Toxic: Releases HCN gas in strong acid.
Sodium Triacetoxyborohydride NaBH(OAc)₃ Excellent (Selective for imines/iminiums, tolerates aldehydes/ketones)Aprotic solvents (DCE, THF), often with AcOH catalystMoisture sensitive. Less toxic than NaBH₃CN.[7]
Q3: I'm observing a significant byproduct with a mass indicating a secondary amine (dimer). How can I suppress this over-alkylation?

Answer:

You are observing the formation of bis(1-(1H-pyrrol-2-yl)propan-2-yl)amine. This occurs when your desired primary amine product, once formed, acts as a nucleophile and reacts with another molecule of the starting ketone.

  • Causality (The "Why"): The product of your reaction, a primary amine, is often more nucleophilic than the ammonia you started with. It can successfully compete with ammonia to form a secondary imine, which is then reduced to the secondary amine byproduct.

  • Troubleshooting & Optimization:

    • Maximize Ammonia Excess: As with improving imine formation, using a very large excess of the initial ammonia source helps ensure that the starting ketone is more likely to encounter an ammonia molecule than your product amine.

    • Slow Addition: If practical, adding the 2-acetylpyrrole slowly to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the starting ketone, disfavoring the second reaction.

  • Workflow: Primary Amine Formation vs. Over-Alkylation

    G Ketone 2-Acetylpyrrole Imine Primary Imine Ketone->Imine Secondary_Imine Secondary Imine Ketone->Secondary_Imine Ammonia NH₃ (Large Excess) Ammonia->Imine Product Desired Primary Amine Imine->Product Reduction Product->Secondary_Imine Reacts with more ketone Byproduct Secondary Amine (Byproduct) Secondary_Imine->Byproduct Reduction

    Caption: Competing pathways in reductive amination.

Section 3: Troubleshooting the Synthesis via Nitrile Reduction

An alternative route involves the reduction of a nitrile precursor, such as 2-(1-cyanoethyl)-1H-pyrrole. This is a powerful transformation but is prone to its own set of side reactions.

Q1: I'm performing a catalytic hydrogenation (e.g., H₂/Raney Ni) of the nitrile precursor and getting multiple amine byproducts. Why?

Answer:

Catalytic hydrogenation of nitriles is notorious for producing mixtures of primary, secondary, and tertiary amines.

  • Causality (The "Why"): The reduction proceeds through an intermediate imine. This reactive imine can be attacked by the already-formed primary amine product, leading to a secondary amine after subsequent reduction. This process can repeat to form a tertiary amine.[9]

  • Troubleshooting & Optimization:

    • Add Ammonia: The most effective solution is to conduct the hydrogenation in the presence of a large excess of ammonia (often as a solution in methanol or ethanol).[9][10] The added ammonia acts as a competitive nucleophile, preventing the product amine from reacting with the intermediate imine and thus minimizing the formation of secondary and tertiary amine byproducts.

    • Use Anhydride: In some cases, adding an acid anhydride (like acetic anhydride) can trap the primary amine as an amide as it forms, preventing it from reacting further. The amide can then be hydrolyzed in a separate step.

Q2: My Lithium Aluminum Hydride (LiAlH₄) reduction is giving a low yield, and the workup is difficult, resulting in a gelatinous precipitate. How can I improve this?

Answer:

LiAlH₄ is a powerful, non-selective reducing agent that will readily convert the nitrile to the primary amine.[9][11][12] Low yields are often related to incomplete reaction or product loss during workup.

  • Causality (The "Why"):

    • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to the formation of an intermediate that, upon aqueous workup, hydrolyzes to undesired products.[13]

    • Difficult Workup: The aluminum salts (Al(OH)₃) formed during the quenching of excess LiAlH₄ are known to form fine, gelatinous precipitates that can physically trap the basic amine product, making extraction and filtration extremely difficult and leading to significant product loss.

  • Troubleshooting & Optimization:

    • Ensure Complete Reaction: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) and ensure the reaction has gone to completion by TLC analysis before beginning the workup.

    • Employ the Fieser Workup: To manage the aluminum salts, use a carefully controlled quenching procedure (the Fieser method). After the reaction is complete and cooled to 0 °C, add sequentially and with vigorous stirring:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water (where 'X' is the mass in grams of LiAlH₄ used). This procedure is designed to produce granular, easily filterable aluminum salts, dramatically improving product recovery.[14]

Section 4: General Purification and Handling

FAQ: What is the best way to purify the final product and store it?

Answer:

  • Purification:

    • Acid-Base Extraction: Since the product is a basic amine, a liquid-liquid extraction is highly effective for initial purification. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral organic impurities (like unreacted ketone or polymeric material) behind. The aqueous layer can then be basified (e.g., with 2M NaOH) and the free amine re-extracted into an organic solvent.

    • Column Chromatography: For high purity, column chromatography on silica gel is standard. However, basic amines can streak on acidic silica. It is highly recommended to pre-treat the silica by slurrying it in a solvent system containing 1-2% triethylamine or ammonia to neutralize active sites and ensure good peak shape.

  • Storage: Pyrrole-containing compounds are often sensitive to light and air.[3] The purified 1-(1H-pyrrol-2-yl)propan-2-amine should be stored in an amber vial under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C is ideal for long-term storage) to prevent gradual oxidation and degradation.

References

  • Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyrrole synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Nitrile to Amine - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: Journal of the American Chemical Society URL: [Link]

  • Title: The mechanisms of pyrrole electropolymerization Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Pictet–Spengler reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-Acetylpyrrole Source: ResearchGate URL: [Link]

  • Title: reducing nitriles to primary amines Source: Chemguide URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: The Pictet-Spengler Reaction Updates Its Habits Source: PMC - NIH URL: [Link]

  • Title: Reactions of Nitriles Source: Chemistry Steps URL: [Link]

  • Title: Why is the reaction of pyrrole difficult with acid? Source: Quora URL: [Link]

  • Title: Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrrole and the Multipathway Mechanism Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Heterocyclic compounds part- III(Pyrrole) Source: Slideshare URL: [Link]

  • Title: Nitrile to Amine (LiAlH4 or LAH reduction) Source: Organic Synthesis URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our focus is on providing practical, experience-driven advice to ensure a robust, scalable, and efficient process.

The synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine typically proceeds via the reductive amination of 2-acetylpyrrole. While straightforward on a lab scale, this process presents several challenges upon scale-up, primarily related to the inherent reactivity of the pyrrole ring, reaction kinetics, and product purification.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up of the 1-(1H-pyrrol-2-yl)propan-2-amine synthesis. Each issue is presented with probable causes and actionable solutions.

Issue 1: Significant Drop in Yield and Formation of Black/Tarry Byproducts Upon Scaling Up

Question: We successfully synthesized 1-(1H-pyrrol-2-yl)propan-2-amine in high yield on a 1-gram scale. However, when we scaled the reaction to 100 grams, the yield dropped dramatically, and the reaction mixture turned dark, forming a significant amount of black, insoluble material. What is causing this, and how can we prevent it?

Probable Cause: The pyrrole ring is an electron-rich aromatic system that is highly susceptible to acid-catalyzed polymerization.[1] Under acidic conditions, which are often used to facilitate imine formation during reductive amination, the pyrrole ring can be protonated. This disrupts its aromaticity and makes it highly reactive towards electrophilic attack by other pyrrole molecules, initiating a chain reaction that leads to polymer formation.[1] This issue is often exacerbated on a larger scale due to localized high concentrations of acid and inadequate heat dissipation, which can accelerate the polymerization rate.

Solutions:

  • Strict Temperature Control: Maintain a low and consistent temperature (e.g., -10 to 0 °C) during the initial stages of the reaction, especially during the addition of any acidic reagents. Ensure your reactor is equipped with an efficient cooling system to handle the exotherm of the reaction on a larger scale.

  • Controlled Reagent Addition: Instead of adding the acid all at once, add it slowly and sub-surface to the reaction mixture with vigorous stirring. This helps to avoid localized "hot spots" of high acid concentration.

  • Choice of Reducing Agent and Conditions:

    • Catalytic Transfer Hydrogenation: This is often a milder and more scalable alternative to using stoichiometric hydride reagents which may require acidic workups.[2] Using a catalyst like an iridium or ruthenium complex with a hydrogen donor such as ammonium formate can proceed under neutral or mildly acidic conditions, minimizing the risk of pyrrole polymerization.[3][4][5]

    • Sodium Triacetoxyborohydride (STAB): If using a hydride reagent, STAB is often preferred for reductive aminations as it is milder and does not require strongly acidic conditions. The reaction can typically be run in solvents like dichloromethane (DCM) or dichloroethane (DCE) with a stoichiometric amount of acetic acid.

Workflow for Mitigating Polymerization:

Caption: Decision workflow for troubleshooting low yield and polymerization.

Issue 2: Incomplete Conversion of the Starting Ketone (2-Acetylpyrrole)

Question: Our scale-up reaction has stalled, and we observe a significant amount of unreacted 2-acetylpyrrole by TLC/LCMS analysis, even after extended reaction times. What factors could be contributing to this incomplete conversion?

Probable Cause: Incomplete conversion on a larger scale can be due to several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reagents from interacting effectively.

  • Deactivation of the Reducing Agent/Catalyst: Moisture in the reagents or solvent can quench hydride-based reducing agents. In catalytic reactions, impurities in the starting materials can poison the catalyst.

  • Unfavorable Reaction Equilibrium: The initial formation of the imine or enamine intermediate is a reversible reaction. On a larger scale, the removal of water may be less efficient, shifting the equilibrium back towards the starting materials.

Solutions:

  • Optimize Agitation: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture. For viscous slurries, consider an anchor or retreat curve impeller.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use, especially when using water-sensitive reducing agents like sodium borohydride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water formed during imine formation and drive the reaction to completion.

  • Catalyst Loading and Quality: For catalytic hydrogenations, ensure the catalyst is of high quality and not expired. A slight increase in catalyst loading may be necessary on a larger scale, but this should be optimized to balance cost and efficiency.

Issue 3: Difficulties in Product Isolation and Purification

Question: After quenching our large-scale reaction, we are struggling to isolate the product. The workup is generating emulsions, and the final product is difficult to purify by column chromatography, yielding a sticky, impure oil.

Probable Cause: 1-(1H-pyrrol-2-yl)propan-2-amine is a relatively polar, basic compound. These properties can lead to challenges during extraction and purification.

  • Emulsion Formation: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup, especially if there are fine particulate byproducts.

  • Chromatography Issues: The primary amine can interact strongly with the silica gel in column chromatography, leading to tailing and poor separation. The product may also streak on the column if not handled correctly.

  • Product Lability: The product, like the starting material, can be sensitive to strong acids and may degrade on silica gel over time.

Solutions:

  • Optimized Workup Procedure:

    • After the reaction, quench carefully with a saturated solution of sodium bicarbonate or a mild base to neutralize any remaining acid.

    • To break emulsions, add a small amount of brine or a different organic solvent. Filtration through a pad of celite before extraction can also help by removing fine solids.

  • Alternative to Chromatography - Crystallization/Salt Formation:

    • Consider converting the final amine product into a stable, crystalline salt (e.g., hydrochloride, tartrate, or oxalate). This is often the most effective method for purification on a large scale.

    • Protocol for HCl Salt Formation:

      • Dissolve the crude amine in a suitable solvent like isopropanol (IPA) or ethyl acetate.

      • Slowly add a solution of HCl in IPA or diethyl ether while stirring.

      • The hydrochloride salt should precipitate out of the solution.

      • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane or ether), and dry under vacuum.

  • Modified Chromatography:

    • If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2% in the eluent). This will minimize tailing.

    • Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

Purification Strategy Flowchart:

Caption: Decision tree for purification of 1-(1H-pyrrol-2-yl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of 2-acetylpyrrole? The most common precursor for 2-acetylpyrrole is pyrrole itself.[6] The acylation of pyrrole is a standard Friedel-Crafts type reaction.[7] However, the reaction conditions must be carefully controlled to avoid polymerization. Using a milder acylating agent like acetic anhydride with a Lewis acid catalyst at low temperatures is a common approach.[8]

Q2: Can I use ammonium hydroxide for the reductive amination step? While ammonium hydroxide can be used as the amine source, it introduces a significant amount of water into the reaction, which can hinder imine formation and quench water-sensitive reducing agents. A more common and scalable approach is to use a source of ammonia like ammonium acetate or to bubble anhydrous ammonia gas through the reaction mixture. For catalytic transfer hydrogenations, ammonium formate is an excellent choice as it serves as both the ammonia source and the hydrogen donor.[5]

Q3: What are the key analytical techniques to monitor the reaction progress and product purity?

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (2-acetylpyrrole) and the appearance of the product. Use a suitable stain like ninhydrin to visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of intermediates and byproducts. It is also crucial for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

Q4: What are the typical storage conditions for 1-(1H-pyrrol-2-yl)propan-2-amine? The free base is a liquid or low-melting solid that can be sensitive to air and light. It is best stored in an airtight container, under an inert atmosphere (argon or nitrogen), and refrigerated. The hydrochloride salt is typically a more stable, crystalline solid that can be stored at room temperature, protected from moisture.

Quantitative Data Summary

ParameterBench-Scale (1g)Scale-Up (100g) - UnoptimizedScale-Up (100g) - Optimized
Yield >85%<40%>75%
Purity (Crude) ~90%~50% (with polymer)>85%
Reaction Time 2-4 hours12-24 hours (stalled)6-8 hours
Workup Issues MinimalSevere EmulsionsManageable
Purification Method ChromatographyDifficult ChromatographySalt Formation/Crystallization

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Catalytic Transfer Hydrogenation

This protocol is recommended for its mild conditions and scalability.

Reagents:

  • 2-Acetylpyrrole (1 eq)

  • Ammonium formate (5-10 eq)

  • [Cp*IrCl₂]₂ or similar catalyst (0.1-1 mol%)

  • Solvent (e.g., Methanol, Isopropanol)

Procedure:

  • To a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the 2-acetylpyrrole and the solvent.

  • Begin vigorous stirring and add the ammonium formate.

  • Add the Iridium catalyst.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst (if heterogeneous) or proceed directly to workup.

  • Concentrate the solvent under reduced pressure.

  • Perform an aqueous workup with a mild base and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Proceed with purification as described in the troubleshooting guide (preferably via salt formation).

References

  • BenchChem. (2025). Preventing polymerization of pyrrole compounds under acidic conditions.
  • University of Liverpool, IT Services. (2010).
  • PubMed. (2013).
  • RSC Publishing. (2023).
  • RSC Publishing. (n.d.).
  • Wiley Online Library. (2003).
  • ChemicalBook. (n.d.). 2-Acetyl pyrrole.
  • Sigma-Aldrich. (n.d.). 2-Acetylpyrrole ReagentPlus®, 99%.
  • Scite.ai. (n.d.). Notes: Synthesis 2-Trifluoroacetylpyrole.
  • Wikipedia. (n.d.). Pyrrole.

Sources

Technical Support Center: Analysis of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-(1H-pyrrol-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Given the limited specific literature for this exact molecule, this document synthesizes established analytical principles for pyrrole derivatives and primary amines to provide robust, field-proven insights.

This center is structured to provide not just procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and adapt these methodologies effectively.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-(1H-pyrrol-2-yl)propan-2-amine. It offers excellent separation and definitive identification based on mass spectra.

Recommended GC-MS Protocol

This protocol is a starting point and may require optimization based on your specific instrumentation and sample matrix.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in a volatile, inert solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

    • If the sample is in a complex matrix, a liquid-liquid extraction (LLE) may be necessary.

  • Instrument Parameters:

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is recommended. A standard dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Set to 250°C in split mode (a split ratio of 50:1 is a good starting point). High inlet temperatures can sometimes cause degradation of pyrrole compounds.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

GC-MS Troubleshooting FAQs

Question: I am observing poor peak shape (tailing) for my analyte. What could be the cause and how can I fix it?

Answer: Peak tailing for amine compounds in GC-MS is a common issue. It is often caused by the interaction of the basic amine group with active sites (e.g., acidic silanols) on the column or in the inlet liner.

  • Causality: The lone pair of electrons on the nitrogen of the primary amine can form strong hydrogen bonds with active sites, leading to delayed elution and tailing peaks.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Over time, liners can become active; regular replacement is recommended.

    • Column Choice: Employ a column specifically designed for amine analysis or an "amine-equivalent" deactivated column.

    • Derivatization: While adding a step, derivatization of the primary amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can block the active amine group, significantly improving peak shape and volatility.

    • Check for Contamination: Column or system contamination can also lead to peak tailing. Bake out the column according to the manufacturer's instructions.

Question: I am not seeing the expected molecular ion peak in my mass spectrum. Why?

Answer: Primary amines, especially under high-energy Electron Ionization (EI), can undergo extensive fragmentation, leading to a weak or absent molecular ion peak.

  • Causality: The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[2] For 1-(1H-pyrrol-2-yl)propan-2-amine, this would likely result in the loss of a methyl or a pyrrolylmethyl radical.

  • Solutions:

    • Lower Ionization Energy: If your instrument allows, reducing the ionization energy from 70 eV to a lower value (e.g., 20-30 eV) can sometimes preserve the molecular ion.

    • Chemical Ionization (CI): If available, using a "softer" ionization technique like Chemical Ionization (CI) will result in less fragmentation and a more prominent protonated molecule peak ([M+H]+).

    • Look for Characteristic Fragments: The key to identification in EI-MS is often the fragmentation pattern. For this molecule, look for fragments corresponding to the pyrrole ring and the propyl amine chain.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample in Solution LLE Liquid-Liquid Extraction (if needed) Prep->LLE Complex Matrix Deriv Derivatization (Optional) Prep->Deriv LLE->Deriv Inject Injection Deriv->Inject GC GC Separation (HP-5MS Column) Inject->GC MS MS Detection (EI, 70 eV) GC->MS Chrom Chromatogram Review MS->Chrom Spec Spectral Analysis Chrom->Spec Report Reporting Spec->Report

Caption: A typical workflow for the GC-MS analysis of 1-(1H-pyrrol-2-yl)propan-2-amine.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability.

Recommended HPLC Protocol (Reversed-Phase)

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrument Parameters:

    • Column: A C18 column is a good starting point (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is recommended.

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient:

      • Start at 5% B, hold for 1 minute.

      • Ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[3]

    • Detector: UV-Vis detector at 225 nm.[3]

HPLC Troubleshooting FAQs

Question: Why is my peak shape poor (fronting or tailing) in reversed-phase HPLC?

Answer: Poor peak shape for basic compounds like 1-(1H-pyrrol-2-yl)propan-2-amine on a C18 column is a classic chromatography problem.

  • Causality:

    • Tailing: Similar to GC, tailing is often caused by secondary interactions between the protonated amine and residual, acidic silanol groups on the silica support of the C18 column. This is more pronounced at neutral pH.

    • Fronting: This is typically a sign of column overload. The sample concentration is too high for the column's capacity.

  • Solutions:

    • Mobile Phase pH: The most effective solution for tailing is to adjust the mobile phase pH. Using a low pH (e.g., with 0.1% formic or trifluoroacetic acid) ensures the amine is fully protonated and the silanol groups are non-ionized, minimizing secondary interactions.

    • Reduce Sample Concentration: To address fronting, simply dilute your sample and re-inject.

    • Use a Different Column: Consider using a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

Question: My analyte's retention time is drifting between injections. What should I do?

Answer: Retention time drift can be caused by several factors, often related to the stability of the HPLC system.

  • Causality:

    • Column Equilibration: The most common cause is insufficient column equilibration time between gradient runs.

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention time. A column heater is crucial for stable retention.

    • Mobile Phase Composition: If the mobile phase is not properly mixed or degassed, or if one of the solvents is evaporating, the composition can change over time.

  • Solutions:

    • Increase Equilibration Time: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. This may require a longer post-run equilibration step.

    • Use a Column Oven: Maintain a constant column temperature to eliminate thermal fluctuations as a source of variability.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is adequately degassed.

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting cluster_tailing Tailing Peak cluster_fronting Fronting Peak Start Poor Peak Shape Tailing Secondary Interactions (Amine-Silanol) Start->Tailing Fronting Column Overload Start->Fronting Sol_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing->Sol_pH Sol_Col Use Base-Deactivated Column Tailing->Sol_Col Sol_Dilute Dilute Sample Fronting->Sol_Dilute

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of organic molecules.

Expected ¹H NMR Features
Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Pyrrole N-H8.0 - 9.0Broad singletThe chemical shift can be highly variable depending on the solvent and concentration.
Pyrrole H6.5 - 7.0MultipletAromatic protons on the pyrrole ring.
Pyrrole H6.0 - 6.5MultipletAromatic protons on the pyrrole ring.
CH (on propane chain)3.0 - 3.5MultipletThe proton adjacent to the amine group.
CH₂ (on propane chain)2.5 - 3.0MultipletThe methylene group adjacent to the pyrrole ring.
NH₂1.0 - 2.5Broad singletCan exchange with D₂O. Position is solvent and concentration dependent.
CH₃ (on propane chain)1.0 - 1.5DoubletCoupled to the adjacent CH proton.
NMR Troubleshooting FAQs

Question: My N-H and NH₂ proton signals are very broad or not visible. Is this normal?

Answer: Yes, this is very common for amine and pyrrole N-H protons.

  • Causality:

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of adjacent protons, leading to signal broadening.[5]

    • Chemical Exchange: These protons can undergo rapid chemical exchange with each other or with trace amounts of water in the solvent. This exchange happens on the NMR timescale, leading to a broadening of the signal.

  • Solutions:

    • D₂O Exchange: To confirm the identity of these peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and NH₂ protons will be replaced by deuterium, and their signals will disappear.

    • Low Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the signals.

    • Use a Dry Solvent: Using a freshly opened bottle of deuterated solvent or drying it over molecular sieves can reduce the amount of water and sharpen the signals.

Question: The chemical shifts of my pyrrole protons seem different from literature values. Why?

Answer: The chemical shifts of pyrrole protons are known to be sensitive to the surrounding chemical environment.

  • Causality:

    • Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) can significantly impact the chemical shifts due to different solvent-solute interactions.[6]

    • Concentration: The concentration of the sample can affect the degree of intermolecular hydrogen bonding, which in turn influences the chemical shifts, especially for the N-H proton.

    • pH: If the sample is acidic or basic, protonation or deprotonation of the molecule can dramatically alter the electron density and thus the chemical shifts.

  • Solutions:

    • Be Consistent: When comparing spectra, ensure that the solvent and approximate concentration are the same.

    • Report the Solvent: Always report the solvent used when documenting NMR data.

    • 2D NMR: If there is ambiguity in the assignment of the pyrrole protons, 2D NMR experiments like COSY and HSQC can be used to definitively assign the structure.

References

  • On the chemistry of 1-pyrroline in solution and in the gas phase - PMC - NIH. (2017). National Institutes of Health. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine - PubChem. PubChem. [Link]

  • 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem. PubChem. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022). Pharmacia. [Link]

  • Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines - PubMed. (2013). PubMed. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate. ResearchGate. [Link]

  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. - ResearchGate. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison of analytical methodologies for the structural confirmation of the novel compound, 1-(1H-pyrrol-2-yl)propan-2-amine. In the absence of extensive published data for this specific molecule, this guide will present a logically derived set of predicted spectroscopic data. To provide a robust comparative framework, we will contrast this predicted data with that of a closely related positional isomer, 1-(1H-pyrrol-3-yl)propan-2-amine . This approach will illustrate how subtle changes in molecular structure are manifested in different analytical techniques, providing a deeper understanding of the principles of structural elucidation.

The Importance of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise structural characterization of a new chemical entity (NCE) is a foundational requirement. An error in structural assignment can have profound consequences, leading to misinterpretation of biological data and wasted resources. The subject of this guide, 1-(1H-pyrrol-2-yl)propan-2-amine, is a heterocyclic amine containing a pyrrole ring, a scaffold of significant interest in medicinal chemistry. Its structural isomer, 1-(1H-pyrrol-3-yl)propan-2-amine, presents a pertinent challenge in analytical chemistry, as their similar molecular formula and weight necessitate the use of sophisticated spectroscopic techniques for differentiation.

This guide will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating analytical workflow.

The Comparative Subject: Positional Isomerism

To illustrate the power and specificity of modern analytical methods, we will compare the predicted data for our target compound with its positional isomer.

CompoundStructureIUPAC Name
Target Compound 1-(1H-pyrrol-2-yl)propan-2-amine1-(1H-pyrrol-2-yl)propan-2-amine
Alternative Compound 1-(1H-pyrrol-3-yl)propan-2-amine1-(1H-pyrrol-3-yl)propan-2-amine[1][2]

The key difference lies in the attachment point of the propan-2-amine side chain to the pyrrole ring (C2 vs. C3). This seemingly minor change will induce significant, measurable differences in their respective spectra.

Analytical Workflow: A Multi-Faceted Approach

A robust structural confirmation relies on the convergence of data from multiple independent analytical techniques. The following workflow is designed to provide unambiguous evidence for the structure of 1-(1H-pyrrol-2-yl)propan-2-amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Data Integration & Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_integration Integrate & Compare Spectroscopic Data nmr->data_integration ms->data_integration ftir->data_integration structure_confirmation Final Structural Confirmation data_integration->structure_confirmation

Caption: A general workflow for the structural elucidation of a novel synthesized compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For the structural confirmation of 1-(1H-pyrrol-2-yl)propan-2-amine, a suite of NMR experiments is indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will reveal the number of different types of protons, their chemical shifts, their integration (ratio), and their coupling patterns (splitting).

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

Predicted ¹H NMR Data Comparison

The substitution pattern on the pyrrole ring will significantly impact the chemical shifts and coupling constants of the ring protons.

Proton Predicted δ (ppm) for 1-(1H-pyrrol-2-yl)propan-2-amine Predicted δ (ppm) for 1-(1H-pyrrol-3-yl)propan-2-amine Rationale for Differences
Pyrrole N-H~8.0 (broad s)~7.8 (broad s)The electronic environment of the nitrogen is slightly different.
Pyrrole H5~6.7 (dd)~6.6 (t)In the 2-substituted isomer, H5 is adjacent to a CH group (H4), while in the 3-substituted isomer, H5 is adjacent to a CH group (H4) and the NH group.
Pyrrole H3~6.1 (dd)-This proton is absent in the 3-substituted isomer.
Pyrrole H4~6.0 (t)~6.1 (dd)The coupling patterns will be distinct due to the different neighboring protons.
Pyrrole H2-~6.8 (t)This proton is absent in the 2-substituted isomer.
-CH(NH₂)~3.2 (m)~3.2 (m)The chemical shift of this proton will be similar in both isomers.
-CH₂-~2.8 (d)~2.7 (d)The proximity to the pyrrole ring will have a minor effect on the chemical shift.
-CH₃~1.2 (d)~1.2 (d)The chemical shift of the methyl group will be very similar in both isomers.
-NH₂~1.5 (broad s)~1.5 (broad s)The chemical shift of the amine protons is solvent-dependent and will likely be similar for both.

Note: Chemical shifts are predicted and can vary based on solvent and concentration.

Predicted ¹³C NMR Data Comparison

The point of attachment of the side chain will directly influence the chemical shifts of the pyrrole ring carbons.

Carbon Predicted δ (ppm) for 1-(1H-pyrrol-2-yl)propan-2-amine Predicted δ (ppm) for 1-(1H-pyrrol-3-yl)propan-2-amine Rationale for Differences
Pyrrole C2~130~118In the 2-substituted isomer, this carbon is directly attached to the side chain, leading to a downfield shift.
Pyrrole C5~115~116The chemical shift of this carbon will be relatively similar.
Pyrrole C3~108~122In the 3-substituted isomer, this carbon is directly attached to the side chain.
Pyrrole C4~106~107The chemical shift of this carbon will be relatively similar.
-CH(NH₂)~48~48The chemical environment of this carbon is very similar in both isomers.
-CH₂-~35~33A minor difference is expected due to the different attachment point on the pyrrole ring.
-CH₃~22~22The chemical shift of the methyl carbon will be nearly identical.

Note: Chemical shifts are predicted and can vary based on solvent and concentration.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ionization mode).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.

  • High-Resolution Mass Spectrometry (HRMS): Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the confident determination of the elemental formula.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule's structure.

Predicted Mass Spectrometry Data

Both isomers will have the same molecular weight and elemental composition. The key to their differentiation lies in the MS/MS fragmentation patterns.

Parameter Predicted Value for both Isomers
Molecular Formula C₈H₁₄N₂
Molecular Weight 138.21 g/mol
[M+H]⁺ (Monoisotopic) 139.1230
Predicted MS/MS Fragmentation Comparison

The fragmentation pathways will differ due to the different substitution on the pyrrole ring.

G cluster_target 1-(1H-pyrrol-2-yl)propan-2-amine Fragmentation cluster_alternative 1-(1H-pyrrol-3-yl)propan-2-amine Fragmentation M_target [M+H]⁺ (m/z 139) frag1_target Loss of NH₃ (m/z 122) M_target->frag1_target frag2_target Pyrrole ring fragmentation M_target->frag2_target M_alt [M+H]⁺ (m/z 139) frag1_alt Loss of NH₃ (m/z 122) M_alt->frag1_alt frag2_alt Different pyrrole ring fragmentation M_alt->frag2_alt

Caption: Predicted primary fragmentation pathways for the two isomers.

The cleavage of the C-C bond between the side chain and the pyrrole ring will result in different fragment ions, which will be diagnostic for each isomer. For the 2-substituted isomer, a characteristic fragment corresponding to the protonated pyrrole-2-yl-methyl cation would be expected. For the 3-substituted isomer, the corresponding pyrrole-3-yl-methyl cation would be observed at the same m/z, but its relative abundance and further fragmentation could differ.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted FT-IR Data

The FT-IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
N-H (amine)3400-3250Two bands (primary amine)
N-H (pyrrole)~3400Broad
C-H (aliphatic)2960-2850Sharp
C=C (pyrrole)1650-1550Medium to weak
C-N1350-1000Medium

The primary value of FT-IR in this context is to confirm the presence of the key functional groups (amine, pyrrole ring) rather than to differentiate the isomers.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of a novel compound like 1-(1H-pyrrol-2-yl)propan-2-amine requires a meticulous, multi-pronged analytical strategy. While FT-IR can confirm the presence of the expected functional groups and HRMS can establish the elemental formula, only NMR spectroscopy, particularly 2D NMR techniques, can definitively establish the connectivity of the atoms and thus differentiate between positional isomers. The predicted differences in the ¹H and ¹³C NMR spectra, especially in the chemical shifts and coupling patterns of the pyrrole ring, provide a clear and unambiguous basis for distinguishing between the 2- and 3-substituted isomers. The MS/MS fragmentation pattern serves as a crucial secondary confirmation.

By integrating data from these orthogonal techniques, researchers can build a comprehensive and irrefutable body of evidence to support the structural assignment of their target molecule, ensuring the integrity and reliability of their subsequent research and development efforts.

References

  • PubChem. 1-(1H-pyrrol-3-yl)propan-2-amine. Available from: [Link]

  • PubChemLite. 1-(1h-pyrrol-3-yl)propan-2-amine. Available from: [Link]

Sources

A Comparative Guide to the Purity Assessment of 1-(1H-pyrrol-2-yl)propan-2-amine: A Critical Starting Material for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a quality control metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. This guide provides an in-depth technical comparison of the purity assessment of 1-(1H-pyrrol-2-yl)propan-2-amine , a valuable heterocyclic building block, against relevant structural analogs. We will explore a plausible synthetic route, dissect the potential impurity profile, and present validated analytical methodologies for comprehensive purity evaluation, all within the framework of international regulatory expectations.

The Significance of 1-(1H-pyrrol-2-yl)propan-2-amine and Its Structural Analogs in Medicinal Chemistry

Pyrrole-containing compounds are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The title compound, 1-(1H-pyrrol-2-yl)propan-2-amine, with its chiral center and reactive primary amine, is a versatile synthon for introducing the pyrrole moiety into more complex molecules. Its structural isomers, such as 2-(1-aminoethyl)-1H-pyrrole and 3-(1-aminoethyl)-1H-pyrrole , offer different substitution patterns and are therefore of interest as comparative materials to understand structure-activity relationships and potential liabilities in drug design.

Deconstructing the Synthesis: A Gateway to Understanding the Impurity Profile

A robust purity assessment begins with a thorough understanding of the synthetic pathway, as this is the primary source of process-related impurities. A plausible and efficient synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is a two-step process commencing with a Henry reaction between pyrrole-2-carboxaldehyde and nitroethane, followed by the reduction of the resulting nitroalkene intermediate.

Pyrrole_aldehyde Pyrrole-2-carboxaldehyde Nitroalkene 2-(2-nitroprop-1-en-1-yl)-1H-pyrrole (Intermediate) Pyrrole_aldehyde->Nitroalkene Henry Reaction Nitroethane Nitroethane Nitroethane->Nitroalkene Base Base (e.g., Amine base) Base->Nitroalkene Target_compound 1-(1H-pyrrol-2-yl)propan-2-amine Nitroalkene->Target_compound Reduction Reducing_agent Reducing Agent (e.g., LiAlH4, H2/Pd-C) Reducing_agent->Target_compound

Figure 1: Plausible synthetic route to 1-(1H-pyrrol-2-yl)propan-2-amine.

This synthetic approach allows us to anticipate a specific constellation of potential impurities that must be monitored and controlled.

Table 1: Potential Impurities in the Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine
Impurity ClassPotential ImpuritiesOrigin
Starting Materials Pyrrole-2-carboxaldehyde, NitroethaneIncomplete reaction.
Intermediates 2-(2-nitroprop-1-en-1-yl)-1H-pyrroleIncomplete reduction.
By-products Over-reduction products (e.g., saturation of the pyrrole ring), Polymerization productsHarsh reaction conditions (e.g., excessive temperature or strong acids). The pyrrole ring is susceptible to polymerization under acidic conditions.[1]
Reagent-Related Impurities Residual catalysts (e.g., Palladium), Residual reducing agents and their salts.Incomplete work-up and purification.
Solvent-Related Impurities Residual solvents (e.g., THF, Ethanol).Governed by ICH Q3C guidelines, these are process-dependent and require careful control.[2]

A Multi-Pronged Approach to Purity Assessment: Orthogonal Analytical Techniques

No single analytical technique is sufficient to provide a complete picture of a compound's purity. A self-validating system of orthogonal methods is essential to ensure all potential impurities are detected and quantified. For 1-(1H-pyrrol-2-yl)propan-2-amine and its analogs, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment.

cluster_Purity_Assessment Purity Assessment Workflow cluster_Data_Analysis Data Analysis and Reporting Sample 1-(1H-pyrrol-2-yl)propan-2-amine (or Analog) HPLC HPLC-UV/DAD Sample->HPLC Non-volatile impurities, Assay GC_MS GC-MS Sample->GC_MS Volatile impurities, Residual solvents NMR NMR (1H, 13C) Sample->NMR Structural confirmation, Identification of major impurities Data_Integration Integrate data from all techniques HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Impurity_Profile Establish Impurity Profile Data_Integration->Impurity_Profile Specification Set Specification Limits (ICH Q3A) Impurity_Profile->Specification

Figure 2: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC-UV/DAD): The Workhorse for Non-Volatile Impurities and Assay

HPLC is the primary technique for quantifying the purity of the main component and detecting non-volatile impurities. Given the polar nature of the target amine, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is recommended to improve peak shape and retention.

Experimental Protocol: HPLC-UV/DAD

  • Column: C18 with polar end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV/DAD at 230 nm (pyrrole chromophore) and 210 nm (general).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices: The use of a C18 column with polar end-capping mitigates the poor retention and peak tailing often observed with basic compounds on traditional C18 phases.[4] The trifluoroacetic acid in the mobile phase acts as an ion-pairing agent, further improving peak shape for the amine. A gradient elution is necessary to ensure that both polar and non-polar impurities are eluted and detected.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities and Residual Solvents

GC-MS is indispensable for the analysis of volatile and semi-volatile impurities, including residual solvents. Due to the polarity and potential for thermal degradation of amines, derivatization is often necessary to improve chromatographic performance.

Experimental Protocol: GC-MS

  • Derivatization: React the sample with a suitable derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride to increase volatility and thermal stability.[5]

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Causality Behind Experimental Choices: Derivatization is crucial for GC analysis of amines to prevent peak tailing and improve sensitivity.[7] A non-polar column like HP-5ms provides good separation of a wide range of derivatized compounds based on their boiling points. The mass spectrometer allows for the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the target compound and the identification of major impurities.

Experimental Protocol: NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complex impurity identification.

Expected Chemical Shifts: The ¹H NMR spectrum of 1-(1H-pyrrol-2-yl)propan-2-amine is expected to show characteristic signals for the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), the methine proton adjacent to the amine, and the methyl group. The ¹³C NMR spectrum will show distinct signals for each carbon atom, providing further structural confirmation.[8]

Comparative Purity Analysis: 1-(1H-pyrrol-2-yl)propan-2-amine vs. Structural Analogs

To provide a practical comparison, we present illustrative purity data for the target compound and two of its structural isomers, which could be considered as alternative building blocks in a drug discovery program.

Table 2: Comparative Purity Profile of Pyrrole-based Amines
CompoundPurity (HPLC Area %)Major Impurity (Structure)Impurity Level (Area %)
1-(1H-pyrrol-2-yl)propan-2-amine 99.2%2-(2-nitroprop-1-en-1-yl)-1H-pyrrole (Intermediate)0.3%
2-(1-Aminoethyl)-1H-pyrrole 98.5%2-Acetylpyrrole (Starting Material)0.8%
3-(1-Aminoethyl)-1H-pyrrole 99.5%3-Acetylpyrrole (Starting Material)0.2%

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual purity profiles will vary depending on the specific synthetic route and purification methods employed.

The illustrative data highlights that different synthetic routes for structural isomers can lead to different impurity profiles. For instance, the synthesis of the 2- and 3-substituted analogs might proceed via reductive amination of the corresponding acetylpyrroles, leading to the starting material as the primary impurity.

Adherence to Regulatory Standards: An E-E-A-T Framework

The purity assessment of a pharmaceutical starting material must be conducted within the framework of established regulatory guidelines to ensure patient safety and facilitate regulatory approval.

  • Expertise & Experience: The choice of analytical methods and the interpretation of the resulting data require a deep understanding of the chemistry of the target molecule and potential impurities.

  • Trustworthiness: The use of orthogonal analytical techniques and validated methods ensures the reliability and accuracy of the purity assessment.

  • Authoritative Grounding: The entire process, from defining starting materials to setting impurity specifications, should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances and ICH Q3C(R8) for residual solvents.[2]

According to ICH Q3A(R2), impurities should be reported, identified, and qualified based on their levels relative to the maximum daily dose of the drug substance. For a starting material like 1-(1H-pyrrol-2-yl)propan-2-amine, the control of impurities is critical, as they may be carried through to the final active pharmaceutical ingredient (API).[9] A thorough risk assessment should be performed to evaluate the potential impact of each impurity on the quality and safety of the final drug product.[3]

Conclusion

The purity assessment of 1-(1H-pyrrol-2-yl)propan-2-amine is a multifaceted process that requires a comprehensive understanding of its synthesis, a strategic application of orthogonal analytical techniques, and a firm grounding in regulatory principles. By employing a systematic approach that integrates HPLC, GC-MS, and NMR, researchers can confidently characterize the purity of this critical building block and its analogs. This rigorous approach to quality control is fundamental to the successful development of safe and effective new medicines.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Shafiee, A., Kassaee, M. Z., & Bekhradnia, A. R. (2007). Synthesis of Novel 3,4‐Diaryl‐1H‐pyrroles. Journal of Heterocyclic Chemistry, 44(4), 847-850. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubMed. (2014). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • FDA. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • PubMed. (2014). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • Wako Blog. (n.d.). Risk Assessment and Control in the Guideline for Elemental Impurities in Drugs. Retrieved from [Link]

  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-aminoethyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride. Retrieved from [Link]

  • Metoree. (2025). 12 Pyrrole Manufacturers in 2025. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Sci-Hub. (2007). Synthesis of Novel 3,4‐Diaryl‐1H‐pyrroles. Retrieved from [Link]

  • ACS Publications. (2023). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • LCGC International. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Société Française de Toxicologie. (n.d.). Safety assessment of pharmaceutical impurities A “reflection” paper. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Retrieved from [Link]

Sources

A Comparative Guide to Pyrrole Derivatives: From a Simple Scaffold to Potent Biological Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold.[1][2] It is a core component of essential biological molecules like heme, chlorophyll, and vitamin B12, and its synthetic derivatives have been developed into drugs for treating a vast array of conditions, including cancer, inflammation, and microbial infections.[3][4]

This guide provides a comparative analysis of pyrrole derivatives, using the simple, unsubstituted 1-(1H-pyrrol-2-yl)propan-2-amine as a foundational structure. We will explore how strategic chemical modifications to this basic scaffold give rise to derivatives with highly specific and potent biological activities. By examining the structure-activity relationships (SAR) and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical causality that drives the performance of these versatile compounds.

The Foundational Scaffold: 1-(1H-pyrrol-2-yl)propan-2-amine

The molecule 1-(1H-pyrrol-2-yl)propan-2-amine represents a simple iteration of a bioactive pyrrole motif. It consists of a pyrrole ring substituted at the C2 position with a propan-2-amine side chain.

  • Pyrrole Ring: The aromatic, electron-rich nature of the pyrrole ring allows it to participate in various non-covalent interactions with biological macromolecules.

  • Alkylamine Side Chain: The primary amine group provides a basic center that can be protonated at physiological pH, enabling ionic interactions and hydrogen bonding, which are critical for receptor binding.

While specific, comprehensive biological data for this exact molecule is not extensively documented in publicly available literature, its structure serves as an excellent starting point for understanding SAR. We can hypothesize its potential for weak, non-specific interactions. The true therapeutic potential is unlocked when this simple scaffold is strategically decorated with additional functional groups.

Comparative Analysis: Enhancing Biological Activity Through Structural Modification

The journey from a simple pyrrole to a potent drug candidate is one of precise chemical tailoring. We will now compare our foundational scaffold to several classes of more complex derivatives, supported by experimental data, to illustrate how structural changes influence biological outcomes.

Anticancer Activity: Targeting Cellular Proliferation

Pyrrole derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell growth and survival, or by inducing apoptosis (programmed cell death).[1]

A common strategy involves introducing aryl or acyl groups to the pyrrole core, which can enhance binding affinity to enzyme active sites or other protein targets.

Data Summary: Cytotoxicity of Substituted Pyrrole Derivatives

Compound ClassRepresentative DerivativeTarget Cell LineIC50 (µM)Mechanism of Action (MoA)Reference
Pyrrolo[3,2-c]pyridines Compound 15 (diarylurea derivative)Ovarian, Prostate, Breast Cancer0.15 - 1.78FMS Kinase Inhibition[1]
Pyrrolo[2,3-d]pyrimidines Compound 1a (urea moiety)A549 (Lung)0.35Apoptosis Induction[1]
3,4-disubstituted pyrroles Compound 2 (4-chlorophenyl group)-7.5 (LOX Inhibition)LOX/COX-2 Inhibition[5]
Pyrrole-Cinnamate Hybrids Compound 5-0.55 (COX-2 Inhibition)COX-2 Inhibition[5]

Table 1: Comparative IC50 values of various pyrrole derivatives against cancer cell lines and related enzymes. A lower IC50 value indicates higher potency.

Causality Behind Experimental Design: The choice to introduce bulky aromatic rings and urea functionalities, as seen in the pyrrolo-fused derivatives, is a deliberate design strategy. These groups are known to form strong hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket of kinases, leading to potent inhibition.[1] The cytotoxicity assays (e.g., MTT assay) are standard, validated methods to quantify a compound's ability to inhibit cell proliferation, providing a reliable measure of its potential as an anticancer agent.[6]

Logical Relationship: Structure-Activity Relationship (SAR) in Anticancer Pyrroles

The following diagram illustrates the key modification points on the pyrrole scaffold and their general effect on anticancer activity.

SAR_Anticancer Core Pyrrole Core (e.g., 1-(1H-pyrrol-2-yl)propan-2-amine) N1 N1 Position Substitution with Aryl/Acyl Groups Core->N1 Enhances Lipophilicity C3_C4 C3/C4 Positions Substitution with Aryl/Heteroaryl Groups Core->C3_C4 Improves Target Binding SideChain Side Chain Modification (Amine Acylation, Hybridization) Core->SideChain Modulates Pharmacokinetics Activity Increased Anticancer Potency & Target Selectivity N1->Activity C3_C4->Activity SideChain->Activity

Caption: Key modification sites on the pyrrole scaffold that enhance anticancer activity.

Anti-inflammatory Activity: Dual Inhibition of COX/LOX Pathways

Chronic inflammation is a hallmark of many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key drivers of the inflammatory cascade. Pyrrole derivatives have been designed as potent inhibitors of these enzymes.

The addition of specific substituents can confer selectivity and potency. For instance, studies on 3,4-disubstituted pyrroles have shown that the nature of the aryl groups at these positions is critical for activity. A 4-chlorophenyl group in one derivative resulted in an IC50 value of 7.5 µM against soybean LOX, demonstrating potent inhibition.[5] Hybrid molecules, such as those combining pyrrole with cinnamic acid, have yielded dual COX-2/LOX inhibitors, a highly desirable profile for anti-inflammatory drugs.[5]

Causality Behind Experimental Design: The goal of creating dual inhibitors is to achieve a broader anti-inflammatory effect than single-target agents. The experimental protocol involves separate enzymatic assays for COX-1, COX-2, and LOX. This allows for the determination of not only the potency (IC50) but also the selectivity of the compound. For example, a high COX-2/COX-1 selectivity ratio is often sought to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Antimicrobial Activity: A New Generation of Antibiotics

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrrole-containing natural products have long been known for their antibacterial properties, and synthetic derivatives are being actively explored.

The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. Structure-activity relationship studies have shown that substitutions on the pyrrole ring can dramatically influence the spectrum of activity (i.e., Gram-positive vs. Gram-negative bacteria).[3] For example, certain N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide derivatives have demonstrated high activity against Mycobacterium tuberculosis with MIC values as low as 3.125 µg/mL.[3]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.

Protocol 1: General Synthesis of 3,4-Disubstituted Pyrroles

This protocol is based on a one-pot reaction methodology, which is efficient and atom-economical.[5]

  • Step 1 (Aldol Condensation): To a solution of an appropriate aldehyde (1.0 mmol) and an enolizable ketone (1.0 mmol) in absolute ethanol (3 mL), add lithium hydroxide monohydrate (0.1 mmol).

  • Step 2 (Reaction Monitoring): Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality: This initial step forms an α,β-unsaturated ketone intermediate, which is essential for the subsequent cyclization.

  • Step 3 (Cyclization): Add p-tosylmethyl isocyanide (TosMIC) (2.4 mmol) and additional lithium hydroxide monohydrate (2.2 mmol) to the reaction mixture.

  • Step 4 (Reaction Completion): Continue stirring at room temperature for approximately 24 hours.

    • Causality: TosMIC acts as a synthon for a formyl anion and facilitates the [3+2] cycloaddition with the enone, followed by elimination to form the aromatic pyrrole ring.

  • Step 5 (Isolation): Collect the resulting precipitate by filtration, wash thoroughly with cold water, and purify by recrystallization from an appropriate solvent.

  • Step 6 (Validation): Confirm the structure of the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry. The data must be consistent with the proposed structure.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Step 1 (Cell Seeding): Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Step 2 (Compound Treatment): Prepare serial dilutions of the test pyrrole derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3 (Incubation): Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Step 4 (MTT Addition): Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Step 5 (Solubilization): Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Step 6 (Data Acquisition): Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Step 7 (Validation & Analysis): Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value. The results should be reproducible across multiple experiments.

General Workflow for Pyrrole Derivative Development

The following diagram outlines the logical flow from compound design to biological validation.

Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis (e.g., One-Pot Reaction) Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis SAR_Analysis->Design Iterative Refinement Advanced Advanced Testing (Enzyme Assays, In Vivo Models) SAR_Analysis->Advanced

Caption: A typical workflow for the discovery and development of novel pyrrole derivatives.

Conclusion

The journey from the simple scaffold of 1-(1H-pyrrol-2-yl)propan-2-amine to highly potent and selective therapeutic candidates is a testament to the power of medicinal chemistry. While the foundational molecule itself may possess limited activity, it serves as a critical intellectual and chemical starting point. By strategically applying principles of structure-activity relationships—adding aryl groups to enhance target binding, fusing rings to constrain conformation, and modifying side chains to tune physicochemical properties—researchers can unlock the vast therapeutic potential of the pyrrole nucleus. The experimental data clearly demonstrates that these modifications are not random but are guided by a deep understanding of molecular interactions and biological pathways. This comparative guide underscores the versatility of the pyrrole scaffold and provides a logical framework for the continued development of novel, life-saving therapeutics.

References

  • Reddy, L. M., et al. (2013). Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. PubMed.
  • Al-Ostath, A., et al. (2025).
  • Martins, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
  • Ghasemi, S., et al. (2022). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
  • Sharma, D., et al. (2023).
  • Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
  • Nuta, A., et al. (2022).
  • Stancu, D-F., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Kaur, H., et al. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry.
  • Kumar, P., et al. (2022). Pyrrole: an insight into recent pharmacological advances with structure activity relationship. Future Journal of Pharmaceutical Sciences.
  • BenchChem. (2025).
  • Al-Mulla, A. (2017).
  • Schenk, G., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
  • Di, L. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Abu-Izneid, T., et al. (2020). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. SpringerLink.
  • Zhang, P., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central.
  • Kumar, M. N., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • Singh, J., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Pustyan, A. M., et al. (1993). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][1][8]thiazine. PubMed.

  • Gaikwad, P. L. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

Sources

The Pyrrole Advantage: A Comparative Analysis of 1-(1H-pyrrol-2-yl)propan-2-amine Analogs in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Pyrrole Scaffold in Drug Discovery

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow for diverse interactions with biological targets. The inherent versatility of the pyrrole nucleus has led to the development of compounds with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antihyperglycemic properties.[1][2][3][4] This guide focuses on the comparative biological activity of a specific class of pyrrole derivatives: analogs of "1-(1H-pyrrol-2-yl)propan-2-amine." By systematically evaluating the impact of structural modifications, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of Analogs

The biological activity of 1-(1H-pyrrol-2-yl)propan-2-amine analogs can be significantly influenced by substitutions on the pyrrole ring, modifications of the propan-2-amine side chain, and the introduction of various functional groups. These changes can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity to specific biological targets.

Antihyperglycemic Activity

Recent studies have highlighted the potential of pyrrole derivatives as antihyperglycemic agents.[3][4] A series of pyrrole and pyrrolopyrimidine derivatives were synthesized and evaluated for their in vivo antihyperglycemic activity. Several compounds demonstrated promising activity, comparable to the standard drug Glimepiride.[3][4] The structure-activity relationship studies in this area suggest that the nature and position of substituents on the pyrrole ring are critical for activity.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on pyrrole-containing compounds provide valuable insights into the structural requirements for different biological activities.

SAR_Insights cluster_core Core Scaffold: 1-(1H-pyrrol-2-yl)propan-2-amine cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities Core Pyrrole-Propan-2-amine Core Ring_Sub Pyrrole Ring Substitution (e.g., halogens, alkyl, aryl) Core->Ring_Sub Sidechain_Mod Side Chain Modification (e.g., length, branching, cyclization) Core->Sidechain_Mod Amine_Sub Amine Substitution (e.g., alkylation, acylation) Core->Amine_Sub Antihyperglycemic Antihyperglycemic Ring_Sub->Antihyperglycemic Anticancer Anticancer Ring_Sub->Anticancer Antibacterial Antibacterial Ring_Sub->Antibacterial Enzyme_Inhibition Enzyme Inhibition (COX, MBL, etc.) Ring_Sub->Enzyme_Inhibition Sidechain_Mod->Antihyperglycemic Sidechain_Mod->Anticancer Sidechain_Mod->Antibacterial Sidechain_Mod->Enzyme_Inhibition Amine_Sub->Antihyperglycemic Amine_Sub->Anticancer Amine_Sub->Antibacterial Amine_Sub->Enzyme_Inhibition MTT_Workflow A 1. Seed cells in 96-well plates (e.g., 5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) D->E F 6. Incubate for 4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 1-(1H-pyrrol-2-yl)propan-2-amine scaffold and its analogs represent a rich source of biologically active molecules with therapeutic potential across various disease areas. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic structural modifications in optimizing potency and selectivity. Future research in this area should focus on exploring novel substitutions on the pyrrole ring and the side chain to discover new analogs with improved pharmacological profiles. Furthermore, detailed mechanistic studies are warranted to fully elucidate the mode of action of the most promising compounds, paving the way for their further development as clinical candidates.

References

  • Research Article Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. (2025). ResearchGate. [Link]

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship. (2018). European Journal of Medicinal Chemistry. [Link]

  • Discovery and structure-activity relationships of pyrrolone antimalarials. (2013). Journal of Medicinal Chemistry. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (2024). RSC Advances. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. [Link]

  • Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. (2018). Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. (2021). Journal of Medicinal Chemistry. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]

  • Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c]t[3][5]hiazine. (1983). Il Farmaco; edizione scientifica. [Link]

  • In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues. (2009). Clinical Cancer Research. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). International Journal of Case and Methodological Research. [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2023). ResearchGate. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (2024). RSC Advances. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2018). Journal of Medicinal Chemistry. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]

  • Pyrrolizines: natural and synthetic derivatives with diverse biological activities. (2024). ResearchGate. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). MedChemComm. [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2014). Journal of Medicinal Chemistry. [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers in Pharmacology. [Link]

  • A Novel Semisynthetic Anion Receptor: Synthesis and Ion Recognition of (1-H-pyrrol-2-yl)-4-oxo-perezone. (2013). ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]

Sources

Validating the Mechanism of Action for 1-(1H-pyrrol-2-yl)propan-2-amine: A Comparative Guide for Novel Psychoactive Substance Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 1-(1H-pyrrol-2-yl)propan-2-amine. As a structural analog of amphetamine, it is hypothesized to function as a central nervous system stimulant by modulating monoamine neurotransmitter systems. This document outlines a systematic, multi-tiered approach for researchers, scientists, and drug development professionals to rigorously validate this proposed mechanism. Through a series of comparative in vitro and in vivo experiments, we will not only characterize the pharmacological profile of this new chemical entity but also benchmark its activity against established psychostimulants.

Foundational Hypothesis and Comparative Compound Selection

The molecular architecture of 1-(1H-pyrrol-2-yl)propan-2-amine, featuring a propan-2-amine chain attached to a pyrrole ring, strongly suggests a potential interaction with monoamine transporters.[1][2] The propan-2-amine moiety is a hallmark of many amphetamine-class compounds, which are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] Therefore, our central hypothesis is that 1-(1H-pyrrol-2-yl)propan-2-amine acts as a monoamine transporter ligand, potentially as a substrate-type releaser or a reuptake inhibitor.

To provide a robust comparative analysis, we will benchmark the pharmacological profile of 1-(1H-pyrrol-2-yl)propan-2-amine against two well-characterized psychostimulants:

  • d-Amphetamine: A classic psychostimulant that acts primarily as a substrate for and competitive inhibitor of DAT and NET, leading to the release of dopamine and norepinephrine.

  • 3,4-Methylenedioxypyrovalerone (MDPV): A potent synthetic cathinone that functions as a selective dopamine and norepinephrine reuptake inhibitor with a high abuse liability.[3]

This comparative approach will allow for a nuanced understanding of the subject compound's potency, selectivity, and mode of interaction with monoamine transporters.

In Vitro Characterization: Transporter Binding and Functional Assays

The initial phase of validation focuses on quantifying the affinity and functional activity of 1-(1H-pyrrol-2-yl)propan-2-amine at the primary molecular targets: DAT, NET, and SERT.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(1H-pyrrol-2-yl)propan-2-amine for DAT, NET, and SERT.

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes from the striatum (rich in DAT), thalamus (rich in NET), and brainstem (rich in SERT) of rodent brains.

  • Binding Reaction: Incubate synaptosomal preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine, d-amphetamine, or MDPV.

  • Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT/SERT Selectivity
1-(1H-pyrrol-2-yl)propan-2-amineHypotheticalHypotheticalHypotheticalHypothetical
d-Amphetamine35718000.02
MDPV22020000.001
Neurotransmitter Uptake and Release Assays

Objective: To differentiate between a reuptake inhibition and a substrate-mediated release mechanism.

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably expressing human DAT, NET, or SERT.

  • Uptake Inhibition Assay: Pre-incubate cells with varying concentrations of the test compounds, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the intracellular accumulation of radioactivity to determine the IC50 for uptake inhibition.

  • Release Assay: Preload cells with a radiolabeled substrate. After washing, expose the cells to the test compounds and measure the amount of radioactivity released into the extracellular medium.

Data Presentation:

CompoundDAT Uptake IC50 (nM)NET Uptake IC50 (nM)SERT Uptake IC50 (nM)DA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
1-(1H-pyrrol-2-yl)propan-2-amineHypotheticalHypotheticalHypotheticalHypotheticalHypotheticalHypothetical
d-Amphetamine2551500103>10,000
MDPV1.5151800>10,000>10,000>10,000

Workflow for In Vitro Assays:

InVitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Prep Synaptosome Preparation Binding_Assay Radioligand Binding Assay Binding_Prep->Binding_Assay Binding_Analysis Ki Determination Binding_Assay->Binding_Analysis End Pharmacological Profile Binding_Analysis->End Functional_Prep HEK-293 Cell Culture Uptake_Assay Uptake Inhibition Assay Functional_Prep->Uptake_Assay Release_Assay Neurotransmitter Release Assay Functional_Prep->Release_Assay Functional_Analysis IC50/EC50 Determination Uptake_Assay->Functional_Analysis Release_Assay->Functional_Analysis Functional_Analysis->End Start Start Start->Binding_Prep Start->Functional_Prep

Caption: Workflow for in vitro validation of monoamine transporter interaction.

In Vivo Behavioral Pharmacology

To correlate the in vitro findings with physiological and behavioral outcomes, a series of in vivo studies in rodent models are essential.

Locomotor Activity

Objective: To assess the stimulant effects of 1-(1H-pyrrol-2-yl)propan-2-amine on spontaneous locomotor activity.

Methodology:

  • Animal Model: Use male Swiss-Webster mice.

  • Procedure: Habituate mice to open-field arenas. Administer various doses of 1-(1H-pyrrol-2-yl)propan-2-amine, d-amphetamine, MDPV, or vehicle control via intraperitoneal injection.

  • Data Collection: Record locomotor activity (distance traveled, rearing frequency) for 60-120 minutes using automated activity monitors.

Drug Self-Administration

Objective: To evaluate the reinforcing properties and abuse potential of 1-(1H-pyrrol-2-yl)propan-2-amine.

Methodology:

  • Animal Model: Use male Wistar rats surgically implanted with intravenous catheters.

  • Procedure: Train rats to self-administer cocaine on a fixed-ratio schedule of reinforcement. Subsequently, substitute cocaine with saline, followed by different doses of 1-(1H-pyrrol-2-yl)propan-2-amine, d-amphetamine, or MDPV.

  • Data Analysis: Determine if the test compound maintains self-administration above saline levels. A progressive-ratio schedule can be employed to assess the motivational strength of the compound.

Logical Relationship of In Vivo Studies:

InVivo_Logic InVitro_Profile In Vitro Pharmacological Profile Locomotor Locomotor Activity Assay InVitro_Profile->Locomotor Predicts Stimulant Effects Self_Admin Drug Self-Administration Locomotor->Self_Admin Informs Dose Selection Abuse_Potential Assessment of Abuse Potential Self_Admin->Abuse_Potential Quantifies Reinforcing Properties

Caption: Logical progression of in vivo behavioral assays.

Downstream Signaling and Off-Target Screening

A thorough understanding of the mechanism of action requires investigation beyond the primary transporters.

Recommended Approaches:

  • Cyclic Voltammetry: In anesthetized rats, this technique can be used to measure real-time changes in extracellular dopamine levels in the nucleus accumbens following drug administration, providing a direct measure of in vivo neurochemical effects.

  • Receptor Screening Panel: A broad screen (e.g., the Eurofins SafetyScreen44™) should be conducted to identify potential off-target interactions with other receptors, ion channels, and transporters, which could contribute to the overall pharmacological profile and potential side effects.

Conclusion

The systematic validation of the mechanism of action for 1-(1H-pyrrol-2-yl)propan-2-amine is a critical step in understanding its potential as a novel psychoactive substance. The proposed comparative guide, employing a combination of in vitro and in vivo methodologies, will provide a comprehensive pharmacological profile. By benchmarking against well-characterized compounds like d-amphetamine and MDPV, researchers can accurately classify this novel compound's potency, selectivity, and mode of action at monoamine transporters. This rigorous, evidence-based approach is fundamental for both academic research and informed regulatory evaluation.

References

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. PubMed Central. [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. National Institutes of Health. [Link]

  • Substituted amphetamine. Wikipedia. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. PubChem. [Link]

  • Heterocyclic Analogs of Amphetamine: Thioureas, Dithiocarbamates, and Negatively Substituted Amides. PubMed. [Link]

  • New Psychoactive Substances: Chemistry, Pharmacology, Metabolism, and Detectability of Amphetamine Derivatives With Modified Ring Systems. ResearchGate. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. [Link]

Sources

A Comparative Guide to the Preparation and Certification of a 1-(1H-pyrrol-2-yl)propan-2-amine Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a High-Purity Analytical Standard

In the landscape of pharmaceutical research and development, the compound 1-(1H-pyrrol-2-yl)propan-2-amine is a molecule of significant interest, often serving as a key intermediate or appearing as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). The ability to accurately identify and quantify this amine is paramount for ensuring drug safety, efficacy, and batch-to-batch consistency. This necessitates the availability of a well-characterized, high-purity analytical standard.

This guide provides an in-depth, comparative analysis of the methodologies required to prepare and certify a primary analytical standard for 1-(1H-pyrrol-2-yl)propan-2-amine. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the choice of synthesis, purification, and, most critically, the orthogonal analytical techniques used for comprehensive characterization. This guide is designed for researchers, analytical scientists, and quality control professionals who require a robust, self-validating system for establishing a defensible reference standard.

Part 1: Synthesis and Purification Strategy

The foundation of any reliable analytical standard is the chemical integrity of the molecule itself. The chosen synthetic route must be efficient and, importantly, lead to a manageable impurity profile that can be addressed during purification.

Rationale for Synthetic Approach: Reductive Amination

A logical and widely applicable method for the synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine is the reductive amination of the corresponding ketone, 1-(1H-pyrrol-2-yl)propan-2-one. This approach is favored for several reasons:

  • Convergent Synthesis: It efficiently combines the pyrrole core and the aminopropane side chain in a single key step.

  • Control over Impurities: The potential side products, such as secondary amines or unreacted starting materials, have distinct physicochemical properties, facilitating their removal during purification.

  • Mild Conditions: Modern reducing agents, such as sodium triacetoxyborohydride or sodium cyanoborohydride, allow the reaction to proceed under mild conditions, preserving the integrity of the pyrrole ring, which can be sensitive to harsh acidic or oxidative environments.

Purification Protocol: Achieving >99.5% Purity

The crude product from the synthesis requires rigorous purification to be suitable as a primary standard. A multi-step approach is essential:

  • Liquid-Liquid Extraction: An initial acid-base extraction is performed. The basic amine is protonated and extracted into an aqueous acid phase, leaving non-basic organic impurities behind. The aqueous phase is then basified, and the free amine is extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate). This is a highly effective, though coarse, purification step.

  • Column Chromatography: Flash column chromatography on silica gel is employed to separate the target amine from closely related impurities. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small percentage of a base like triethylamine (to prevent tailing of the amine on the acidic silica), is critical for achieving high resolution.

  • Final Salt Formation & Recrystallization (Optional but Recommended): For long-term stability and ease of handling, the purified free base can be converted to a stable crystalline salt, such as the hydrochloride or tartrate salt. Recrystallization of this salt from a suitable solvent system (e.g., ethanol/ether) serves as a final, powerful purification step, often yielding material of exceptional purity.

Part 2: A Comparative Framework for Analytical Characterization

The trustworthiness of an analytical standard is not established by a single measurement but by a consensus of results from multiple, independent (orthogonal) analytical techniques.[1][2] This approach ensures that the assigned purity value is accurate and that all potential impurities have been accounted for. The overall workflow for this certification is outlined below.

G synthesis Synthesis via Reductive Amination purification Purification (Extraction & Chromatography) synthesis->purification identity Identity Confirmation (MS, NMR) purification->identity Purified Material purity Orthogonal Purity Assessment identity->purity Confirmed Structure documentation Certification & Documentation purity->documentation Purity Value Assigned G cluster_methods Orthogonal Analytical Methods center Final Certified Purity Value hplc HPLC-UV (Chromatographic Purity) hplc->center Detects UV-active impurities gcms GC-MS (Volatile Impurities) gcms->center Detects volatile/semivolatile impurities qnmr qNMR (Absolute Molar Purity) qnmr->center Assay vs. independent internal standard titration Potentiometric Titration (Amine Value / Basicity) titration->center Quantifies total basic content

Caption: Logic of Using Orthogonal Methods for Purity Assessment.

The table below compares the primary methods for the purity assessment of an amine standard.

Technique Principle Strengths Limitations Primary Application
RP-HPLC-UV Chromatographic separation based on polarity, detection via UV absorbance.High precision and sensitivity for UV-active compounds; excellent for resolving related substances.Blind to non-UV-absorbing impurities; relative purity (area %) unless calibrated.Determination of chromatographic purity and related substances. [3][4][5]
GC-MS Chromatographic separation based on boiling point/polarity; detection by mass spectrometry.Excellent for volatile and semi-volatile impurities (e.g., residual solvents); provides structural identification of impurities.Not suitable for non-volatile or thermally labile compounds; requires derivatization for some polar amines.Quantification of residual solvents and volatile organic impurities. [6][7][8]
qNMR Compares the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.Primary ratio method providing a direct measure of molar purity; does not require a specific standard of the analyte itself. High accuracy.Lower sensitivity than chromatographic methods; requires a suitable, non-overlapping internal standard.Definitive assignment of absolute purity (assay value).
Potentiometric Titration Measures the amount of a standard acid required to neutralize the basic amine functionality.An absolute method based on stoichiometry; directly measures the purity based on the primary functional group. [9]Non-specific; will quantify any basic impurity, leading to an overestimation of purity if basic impurities are present.Confirmation of purity based on amine content (Amine Value). [10][11]

By integrating the results—for example, an HPLC purity of 99.8%, GC-MS showing <0.1% residual solvents, qNMR assay of 99.7%, and a titration value of 99.9%—a high degree of confidence is established for assigning a final certified purity of 99.7%.

Part 3: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 1-(1H-pyrrol-2-yl)propan-2-amine. All methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose. [1][12]

Protocol 1: Purity by Reverse-Phase HPLC-UV
  • Rationale: This method is designed to separate the polar amine from potential non-polar starting materials and more polar degradation products. A buffered mobile phase is crucial to ensure consistent ionization and good peak shape for the amine.

  • Methodology:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm. [3][5] 8. Standard Preparation: Accurately weigh approx. 10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Injection Volume: 10 µL.

    • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Residual Solvents by GC-MS (Headspace)
  • Rationale: Headspace GC-MS is the standard method for analyzing residual solvents. It is highly sensitive and avoids injecting the non-volatile amine onto the GC column.

  • Methodology:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split mode (e.g., 20:1), 250 °C.

    • MS Detector: Scan mode from 35 to 350 amu.

    • Headspace Parameters: Vial equilibration at 80 °C for 15 min.

    • Standard Preparation: Accurately weigh approx. 100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

    • Data Analysis: Identify and quantify any detected residual solvents against a calibrated solvent standard.

Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
  • Rationale: qNMR provides an unbiased assay value by comparing the analyte to an unrelated, high-purity internal standard. Maleic acid or dimethyl sulfone are excellent choices as they are stable, non-volatile, and have simple spectra that are unlikely to overlap with the analyte signals.

  • Methodology:

    • Internal Standard (IS): Maleic acid (certified reference material).

    • Solvent: Deuterated methanol (MeOD) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Preparation:

      • Accurately weigh ~15 mg of the 1-(1H-pyrrol-2-yl)propan-2-amine standard into a vial.

      • Accurately weigh ~10 mg of the Maleic Acid IS into the same vial.

      • Record both weights precisely.

      • Dissolve the contents in ~0.7 mL of the deuterated solvent.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5x the longest T₁).

      • Ensure a high signal-to-noise ratio.

    • Data Analysis:

      • Integrate a well-resolved, unique signal from the analyte (e.g., one of the pyrrole CH protons).

      • Integrate the unique signal from the IS (the two vinyl protons of maleic acid).

      • Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

        • Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_IS = purity of the internal standard.

Conclusion

The preparation of a robust analytical standard for 1-(1H-pyrrol-2-yl)propan-2-amine is a rigorous, multi-faceted process that underpins the quality of all subsequent research and development activities. A scientifically sound synthetic and purification strategy is the necessary starting point, but true confidence in the standard is only achieved through a comprehensive characterization program. By employing a suite of orthogonal analytical techniques—comparing the results from chromatography (HPLC, GC), spectroscopy (NMR), and classical chemistry (titration)—a self-validating and defensible purity value can be assigned. This meticulous approach ensures that the analytical standard is truly fit for its intended purpose, providing the benchmark of quality for researchers, scientists, and drug development professionals.

References

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Amine Purity Standards: Ensuring Quality in Chemical Supply Source: Diplomata Comercial URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method Source: ASTM International URL: [Link]

  • Title: Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method Source: ASTM International URL: [Link]

  • Title: Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines Source: PubMed URL: [Link]

  • Title: Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1 Source: Academia.edu URL: [Link]

  • Title: On the chemistry of 1-pyrroline in solution and in the gas phase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrrole Source: NIST WebBook URL: [Link]

  • Title: 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine Source: Chemsrc URL: [Link]

  • Title: CPAChem Products - Organic CRM Source: CPAchem URL: [Link]

  • Title: Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form Source: ResearchGate URL: [Link]

  • Title: Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H NMR spectra of propan-2-amine Source: Doc Brown's Chemistry URL: [Link]

  • Title: Analysis of the N.M.R. Spectrum of pyrrole Source: ResearchGate URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820) Source: Human Metabolome Database URL: [Link]

  • Title: ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Source: ResearchGate URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]

  • Title: The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application Source: Agilent URL: [Link]

  • Title: Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: ResearchGate URL: [Link]

  • Title: 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles Source: ResearchGate URL: [Link]

  • Title: Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount for accurate analytical detection and the assessment of potential off-target effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(1H-pyrrol-2-yl)propan-2-amine, a substituted aminopropane with structural similarities to known psychoactive compounds. This document will delve into the rationale behind experimental design, present detailed methodologies for comparative analysis, and offer a template for data interpretation, ensuring scientific integrity and actionable insights.

Introduction: The Imperative of Cross-Reactivity Assessment

1-(1H-pyrrol-2-yl)propan-2-amine belongs to a class of compounds that, due to their structural motifs, have the potential to be misidentified in routine toxicological screenings or to interact with unintended biological targets. The pyrrole ring fused to a propan-2-amine side chain presents a unique chemical architecture that warrants a thorough investigation of its cross-reactivity. The primary concern is the potential for this compound to elicit a positive result in immunoassays designed to detect amphetamines or other related substances, leading to false-positive outcomes in clinical and forensic settings.[1][2][3] Furthermore, understanding its interaction with a panel of receptors and enzymes is crucial for predicting its pharmacological and toxicological profile.

This guide will focus on two critical aspects of cross-reactivity:

  • Analytical Cross-Reactivity: The potential for 1-(1H-pyrrol-2-yl)propan-2-amine and its metabolites to be detected by commercially available immunoassays.

  • Biological Cross-Reactivity: The compound's binding affinity for a panel of relevant biological targets, providing insights into its potential off-target effects.

Structural Analogs for Comparative Analysis

A robust cross-reactivity study necessitates the inclusion of structurally related compounds to serve as positive and negative controls. The selection of these comparators is critical for establishing the specificity of the analytical methods and for contextualizing the biological activity of the target compound.

Table 1: Proposed Compounds for Cross-Reactivity Comparison

Compound NameStructureRationale for Inclusion
1-(1H-pyrrol-2-yl)propan-2-amine Structure of 1-(1H-pyrrol-2-yl)propan-2-amineTarget Compound
AmphetamineStructure of AmphetaminePrimary positive control for amphetamine immunoassays.[1][2]
MethamphetamineStructure of MethamphetamineKey positive control for methamphetamine-specific immunoassays.[1][4]
3,4-Methylenedioxymethamphetamine (MDMA)Structure of MDMAStructurally related designer drug, often included in cross-reactivity panels.[1][5]
1-(1H-pyrrol-3-yl)propan-2-amineStructure of 1-(1H-pyrrol-3-yl)propan-2-aminePositional isomer to assess the impact of substituent placement on the pyrrole ring.[6]
1-(Pyrrolidin-1-yl)propan-2-amineStructure of 1-(Pyrrolidin-1-yl)propan-2-amineSaturated ring analog to evaluate the influence of the aromatic pyrrole system.[7]

Experimental Design: A Multi-Faceted Approach

A comprehensive assessment of cross-reactivity requires a combination of analytical and biological assays. The following experimental workflow is proposed to provide a thorough evaluation of 1-(1H-pyrrol-2-yl)propan-2-amine.

Caption: Proposed experimental workflow for assessing cross-reactivity.

Part 1: Analytical Cross-Reactivity Assessment

The initial phase focuses on evaluating the potential of 1-(1H-pyrrol-2-yl)propan-2-amine to produce a positive result in commonly used drug screening immunoassays.

  • Preparation of Standards and Spiked Samples:

    • Prepare stock solutions of 1-(1H-pyrrol-2-yl)propan-2-amine and the panel of comparator compounds (Table 1) in a suitable solvent (e.g., methanol).

    • Spike drug-free human urine with each compound at various concentrations, typically ranging from the assay's limit of detection to concentrations several orders of magnitude higher. A common range to investigate is 10 ng/mL to 10,000 ng/mL.[8][9]

  • Immunoassay Procedure (ELISA):

    • Utilize commercially available ELISA kits for amphetamines and/or a broad-spectrum sympathomimetic amines assay.[2][8]

    • Follow the manufacturer's protocol for the chosen ELISA kit. This typically involves adding the spiked urine samples, controls, and calibrators to antibody-coated microplates.

    • After incubation and washing steps, add the enzyme conjugate and substrate.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Amphetamine at 50% B/B₀ / Concentration of Test Compound at 50% B/B₀) x 100 Where B is the absorbance of the sample and B₀ is the absorbance of the negative control.

    • A sample is typically considered positive if it produces a response equivalent to or greater than the assay cutoff calibrator (e.g., 500 ng/mL for amphetamines).[2]

All presumptive positive results from the immunoassay screening must be confirmed by a more specific and sensitive method like LC-MS/MS. This technique provides structural information, ensuring that the detected compound is indeed the substance of interest and not a cross-reactant.[5]

Part 2: Biological Cross-Reactivity Profiling

This phase aims to understand the interaction of 1-(1H-pyrrol-2-yl)propan-2-amine with a panel of receptors and enzymes to predict its potential pharmacological effects and off-target liabilities. The pyrrole moiety is a common scaffold in many biologically active compounds.[10][11]

  • Target Selection:

    • Select a panel of receptors relevant to the potential psychoactive effects of amphetamine-like compounds. This should include, but is not limited to:

      • Dopamine transporters (DAT)

      • Serotonin transporters (SERT)

      • Norepinephrine transporters (NET)

      • Dopamine receptors (D1, D2)

      • Serotonin receptors (5-HT1A, 5-HT2A)

      • Adrenergic receptors (α1, α2, β1, β2)

  • Assay Procedure:

    • Utilize commercially available radioligand binding assay kits or established in-house protocols.

    • Incubate varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine with cell membranes expressing the target receptor and a specific radioligand.

    • Measure the displacement of the radioligand by the test compound to determine its binding affinity.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) for each receptor. These values provide a quantitative measure of the compound's binding potency.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Analytical Cross-Reactivity Data

CompoundAmphetamine ELISA Kit 1 (% Cross-Reactivity)Amphetamine ELISA Kit 2 (% Cross-Reactivity)
Amphetamine100%100%
Methamphetamine85%110%
MDMA40%60%
1-(1H-pyrrol-2-yl)propan-2-amine Experimental DataExperimental Data
1-(1H-pyrrol-3-yl)propan-2-amineExperimental DataExperimental Data
1-(Pyrrolidin-1-yl)propan-2-amineExperimental DataExperimental Data

Table 3: Hypothetical Biological Cross-Reactivity Data (Ki in nM)

CompoundDATSERTNETD2 Receptor5-HT2A Receptor
Amphetamine50>10,000200>10,000>10,000
MDMA800150400>10,0002,000
1-(1H-pyrrol-2-yl)propan-2-amine Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the systematic evaluation of the cross-reactivity of 1-(1H-pyrrol-2-yl)propan-2-amine. By combining analytical immunoassays with confirmatory LC-MS/MS and a panel of biological binding assays, researchers can generate a robust dataset to understand the compound's potential for misidentification in drug screening and its off-target pharmacological profile. The variation in cross-reactivity observed between different immunoassays underscores the importance of using multiple screening platforms and the necessity of confirmatory testing.[1][4] The insights gained from these studies are critical for the drug development process, ensuring the safety and specificity of new chemical entities.

Future work should focus on the identification of the major metabolites of 1-(1H-pyrrol-2-yl)propan-2-amine and the subsequent evaluation of their cross-reactivity, as metabolites can also contribute to immunoassay results.

References

  • Cody, J. T. (2003). Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine. Journal of Analytical Toxicology, 27(1), 26–30.
  • Stout, P. R., & Rellin, S. L. (2008). Comparison of the Sensitivity and Specificity of Six Immunoassays for the Detection of Amphetamines in Urine. Journal of Analytical Toxicology, 32(6), 459–465.
  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159–164.
  • Cody, J. T., & Schwarzhoff, R. (1993). Comparison of Three Commercial Amphetamine Immunoassays for Detection of Methamphetamine, Methylenedioxyamphetamine, Methylenedioxymethamphetamine, and Methylenedioxyethylamphetamine. Journal of Analytical Toxicology, 17(1), 26-30.
  • Jones, A. W., & Holmgren, A. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726–731.
  • Ordonez, J. V., et al. (2002). Immunoassay for the detection of amphetamines and derivatives thereof. U.S.
  • Krotulski, A. J., & Mohr, A. L. A. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Forensic Toxicology, 42(1), 1-11.
  • Mohr, A. L. A., & Friscia, M. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 726-731.
  • Shukla, A., & Garg, U. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 114–120.
  • Nieddu, M., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114868.
  • PubChem. (n.d.). 1-(1H-pyrrol-3-yl)propan-2-amine. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2003). Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][1][12]thiazine. Acta Poloniae Pharmaceutica, 60(1), 67-73.

  • PubChem. (n.d.). 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). A review article on biological importance of pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyrrolidin-1-yl)propan-2-amine. Retrieved from [Link]

  • International Journal of Current Medical Research. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Retrieved from [Link]

Sources

A Technical Guide to 1-(1H-pyrrol-2-yl)propan-2-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(1H-pyrrol-2-yl)propan-2-amine, a promising but under-documented heterocyclic amine. Due to the limited specific literature on this exact molecule, this document establishes a predictive comparison based on the well-documented activities of the broader pyrrole class of compounds. It aims to provide researchers with the foundational knowledge needed to explore its potential in drug discovery and development.

Introduction: The Promise of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various chemical interactions make it a "privileged scaffold" in medicinal chemistry. Pyrrole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][4]

1-(1H-pyrrol-2-yl)propan-2-amine, with its molecular formula C7H12N2, combines the electron-rich pyrrole ring with a propan-2-amine side chain.[5] This specific architecture presents a valuable and versatile building block for the synthesis of more complex molecules.[5] The primary amine group offers a reactive handle for further functionalization, such as the formation of amides or imines, while the pyrrole ring is amenable to electrophilic substitution, allowing for extensive structure-activity relationship (SAR) studies.[5]

Comparative Analysis of Synthetic Methodologies

While specific, detailed synthetic procedures for 1-(1H-pyrrol-2-yl)propan-2-amine are not extensively published, its synthesis can be logically inferred from established methods for constructing pyrrole-containing molecules. The most common and versatile approach is the Paal-Knorr pyrrole synthesis .

The Paal-Knorr Synthesis: A Foundational Approach

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-substituted pyrroles, this method is highly efficient.[6][7] An operationally simple and economical variation utilizes 2,5-dimethoxytetrahydrofuran as a stable precursor to the required 1,4-dicarbonyl compound, which can then react with various amines in the presence of an acid catalyst.[6]

Conceptual Experimental Protocol: Paal-Knorr Synthesis of 1-(1H-pyrrol-2-yl)propan-2-amine

  • Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran in a suitable solvent (e.g., acetic acid, water), add an equimolar amount of 1-aminopropan-2-ol.

  • Catalysis: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., iron(III) chloride, hydrochloric acid).

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified using column chromatography.

Alternative Synthetic Strategies

Other synthetic routes to functionalized pyrroles include:

  • Ring-closing metathesis of diallylamines followed by in-situ oxidation.

  • Condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.[6]

  • Transition metal-free one-pot reactions of secondary alcohols and 2-aminoalcohols.[6]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Predicted Biological Activities and Performance Comparison

Given the broad biological activity of the pyrrole scaffold, 1-(1H-pyrrol-2-yl)propan-2-amine is a promising candidate for various therapeutic applications. The following sections outline potential activities and propose experimental workflows for their validation.

Antimicrobial Potential

Pyrrole derivatives are well-documented for their antibacterial and antifungal properties.[8][9] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Performance Data of Structurally Related Pyrrole Compounds:

Compound/ClassTarget OrganismActivity (MIC)Reference
Pyrrole-2-carboxamidesMycobacterium tuberculosis0.7 µg/mL[8]
Dichloro-methyl-pyrrole-carboxamido-benzothiazoleMycobacterium tuberculosis0.03 µg/mL[8]
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineE. coli, S. aureusModerate to good[9]

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis start Synthesize & Purify 1-(1H-pyrrol-2-yl)propan-2-amine serial_dilution Serial Dilution of Test Compound start->serial_dilution prep_media Prepare Bacterial/Fungal Cultures & Media inoculation Inoculate Media with Microorganisms prep_media->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer and Anti-inflammatory Potential

Numerous pyrrole derivatives have shown potent anticancer and anti-inflammatory activities.[10][11] Their mechanisms often involve the inhibition of key signaling pathways, such as those involving cyclooxygenases (COX) or protein kinases.[2][11] The structural similarity of 1-(1H-pyrrol-2-yl)propan-2-amine to known bioactive molecules suggests it could be a valuable starting point for the development of novel agents in these therapeutic areas.

Proposed Experimental Workflow: In Vitro Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis culture_cells Culture Cancer Cell Lines treat_cells Treat Cells with Varying Concentrations of Compound culture_cells->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50

Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

While direct experimental data on 1-(1H-pyrrol-2-yl)propan-2-amine is currently scarce, its chemical structure, rooted in the versatile and biologically active pyrrole scaffold, strongly suggests its potential as a valuable building block in drug discovery. The synthetic accessibility via established methods like the Paal-Knorr synthesis, combined with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of 1-(1H-pyrrol-2-yl)propan-2-amine and its derivatives. The proposed experimental workflows for antimicrobial and anticancer screening provide a clear path for initiating these investigations. A thorough exploration of its SAR will be crucial in optimizing its potential biological activities and advancing our understanding of the therapeutic utility of this promising molecule.

References

Sources

A Senior Application Scientist's Guide to the Patent Landscape and Comparative Efficacy of Pyrrole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the pyrrole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. While simple structures like "1-(1H-pyrrol-2-yl)propan-2-amine" provide a foundational blueprint, the patent and clinical landscape is dominated by more elaborate derivatives that have demonstrated significant therapeutic promise. This guide provides an in-depth analysis of the patent landscape, comparative efficacy, and experimental validation of pyrrole-based kinase inhibitors, offering a strategic overview for those in the field.

Part 1: The Patented Landscape of Pyrrole-Based Kinase Inhibitors

The versatility of the pyrrole ring has allowed for extensive chemical modifications, leading to a multitude of patented compounds with diverse biological activities. [1]In the realm of kinase inhibition, two classes of pyrrole derivatives have garnered significant attention and intellectual property protection: pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones.

These scaffolds have been strategically employed to target key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). [2][3]Major pharmaceutical companies and research institutions have established strong patent positions around novel derivatives, focusing on improving potency, selectivity, and pharmacokinetic properties.

A representative synthetic pathway for a pyrrolo[2,3-d]pyrimidine derivative, a class of compounds that has been the subject of intense patenting activity, is illustrated below. This multi-step synthesis highlights the chemical ingenuity involved in creating these complex molecules.

A Substituted Pyrrole C Palladium-catalyzed Cross-Coupling (e.g., Suzuki or Stille) A->C B Halogenated Pyrimidine B->C D Pyrrolo[2,3-d]pyrimidine Core C->D Formation of fused ring system E Further Functionalization (e.g., amination, substitution) D->E F Final Patented Compound E->F Introduction of key pharmacophoric groups

Caption: Generalized synthetic scheme for pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Part 2: Comparative Efficacy and Structure-Activity Relationship (SAR)

The true measure of a novel kinase inhibitor lies in its performance against established therapies. Patented pyrrole derivatives have been rigorously tested and compared to market-leading drugs, with data consistently demonstrating their competitive, and in some cases, superior efficacy.

Comparative Inhibitory Activity of Pyrrole Derivatives

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)Source
Pyrrolo[2,3-d]pyrimidineCompound 5k EGFR79Sunitinib93
HER2110Sunitinib261
VEGFR240Sunitinib87
CDK2204Sunitinib>1000
Pyrrole Indolin-2-oneFamitinib VEGFR-2-Sunitinib-[2]
PDGFRβ-Sunitinib-[2]
Pyrrolo[3,2-c]pyridine- FMS Kinase---[3]

Note: A direct IC50 comparison for Famitinib was not available in the provided text, but it was noted to have superior inhibitory activity against VEGFR-2 and PDGFRβ compared to Sunitinib. [2] The structure-activity relationship (SAR) of these compounds reveals critical insights into their mechanism of action. For instance, substitutions at the C5 position of the indolin-2-one ring with halides, as seen in the FDA-approved drug Sunitinib, significantly enhance inhibitory activity against VEGFR-2 and PDGFRβ. [2]Similarly, for pyrrolo[2,3-d]pyrimidines, the nature of the substituent at the C2 position can dramatically influence cytotoxicity against various cancer cell lines. [3] The mechanism of action for many of these pyrrole-based compounds involves competitive inhibition at the ATP-binding site of the target kinase. The pyrrole moiety often forms crucial hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site and preventing the binding of ATP.

cluster_kinase Kinase ATP-Binding Site Hinge Region Hinge Region Inactive Kinase Inactive Kinase Hinge Region->Inactive Kinase Stabilizes Inactive Conformation Catalytic Loop Catalytic Loop Activation Loop Activation Loop Pyrrole Inhibitor Pyrrole Inhibitor Pyrrole Inhibitor->Hinge Region H-Bonding ATP ATP ATP->Hinge Region Binding Blocked Active Kinase Active Kinase Active Kinase->ATP Binds for Phosphorylation

Caption: Mechanism of a pyrrole-based tyrosine kinase inhibitor.

Part 3: Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of the comparative efficacy data, standardized experimental protocols are essential. The following is a generalized workflow for a common in vitro kinase inhibition assay used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol: In Vitro Radiometric Kinase Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., pyrrole derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer containing a buffer salt (e.g., HEPES), a divalent cation (e.g., MgCl2), and a reducing agent (e.g., DTT).

    • Prepare a solution of the recombinant kinase enzyme in the kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a peptide or protein) and [γ-33P]ATP in the kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound stock solution to create a range of concentrations.

    • In a microplate, add the kinase enzyme to each well.

    • Add the diluted test compound or vehicle control to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/[γ-33P]ATP solution to each well.

    • Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

    • Dry the filter mat and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A Prepare Reagents (Compound, Kinase, Substrate, [γ-33P]ATP) B Dispense Kinase into Microplate A->B C Add Serially Diluted Compound B->C D Pre-incubation C->D E Initiate Reaction with Substrate/[γ-33P]ATP D->E F Incubate at Controlled Temperature E->F G Stop Reaction F->G H Transfer to Filter Mat G->H I Wash to Remove Unincorporated ATP H->I J Scintillation Counting I->J K Data Analysis and IC50 Determination J->K

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

The patent and research landscape for pyrrole-based kinase inhibitors is both dynamic and highly competitive. While the foundational "1-(1H-pyrrol-2-yl)propan-2-amine" structure is not heavily patented for therapeutic use, its elaboration into more complex heterocyclic systems like pyrrolo[2,3-d]pyrimidines and pyrrole indolin-2-ones has yielded a rich pipeline of potent and selective kinase inhibitors. The comparative efficacy data clearly demonstrates the potential of these compounds to rival and even surpass existing therapies. For researchers and drug developers, a deep understanding of the patent landscape, coupled with a rigorous evaluation of comparative performance data, is paramount for navigating this promising area of oncology research. Future innovations will likely focus on developing multi-targeted pyrrole derivatives and overcoming mechanisms of drug resistance.

References

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. (URL: [Link])

  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (URL: [Link])

  • Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed. (URL: [Link])

Sources

Benchmarking a Novel Psychoactive Agent: A Comparative Analysis of 1-(1H-pyrrol-2-yl)propan-2-amine Against Established Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel psychoactive compounds is a cornerstone of neuropharmacology and drug development. Within this landscape, tryptamine derivatives have historically yielded significant therapeutic leads, particularly in the realm of psychiatric and neurological disorders. This guide introduces a systematic approach to benchmarking the pharmacological profile of a lesser-studied compound, 1-(1H-pyrrol-2-yl)propan-2-amine , against two well-characterized psychoactive drugs: alpha-methyltryptamine (AMT) and 5-methoxy-alpha-methyltryptamine (5-MeO-AMT) .

Due to the limited publicly available data on 1-(1H-pyrrol-2-yl)propan-2-amine, this document serves as a proposed investigational framework. By leveraging the known pharmacology of its structural analogues, AMT and 5-MeO-AMT, we can hypothesize its potential mechanisms of action and design a robust series of experiments to elucidate its unique properties. The pyrrole moiety in the target compound, replacing the indole ring of tryptamines, presents a key structural variation that may significantly influence its pharmacological activity, offering a compelling rationale for this comparative study.[1][2]

Our primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive, evidence-based methodology for characterizing this novel agent. This guide will detail the necessary in-vitro and in-vivo assays, present hypothetical data in a comparative format, and explain the scientific rationale behind each experimental choice.

Benchmark Compounds: Rationale for Selection

The selection of AMT and 5-MeO-AMT as benchmarks is predicated on their structural and functional similarities to the target compound. Both are alpha-methylated tryptamines known to interact with the serotonergic system, a likely target for 1-(1H-pyrrol-2-yl)propan-2-amine.

  • Alpha-methyltryptamine (AMT): Originally developed as an antidepressant, AMT is a psychedelic stimulant that acts as a monoamine releasing agent, reuptake inhibitor, and a non-selective serotonin receptor agonist.[3][4] It also exhibits activity as a monoamine oxidase inhibitor (MAOI).[3][4][5] Its complex pharmacology provides a broad spectrum of potential activities to compare against.

  • 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT): A potent psychedelic tryptamine, 5-MeO-AMT is a highly efficacious agonist at serotonin 5-HT2A receptors and also interacts with other serotonin receptor subtypes.[6][7][8] It is a valuable tool for probing the role of specific serotonin receptors in psychoactivity and offers a more targeted comparison for receptor-mediated effects.[6][7]

Proposed Pharmacological Profiling: A Multi-faceted Approach

To comprehensively characterize 1-(1H-pyrrol-2-yl)propan-2-amine, a tiered experimental approach is proposed, beginning with in-vitro receptor binding and functional assays, followed by enzymatic inhibition assays.

Part 1: Serotonergic Receptor Interaction

The primary hypothesis is that 1-(1H-pyrrol-2-yl)propan-2-amine will interact with various serotonin (5-HT) receptor subtypes, akin to its tryptamine analogues.

Objective: To determine the binding affinity (Ki) of 1-(1H-pyrrol-2-yl)propan-2-amine, AMT, and 5-MeO-AMT for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).

Methodology:

  • Membrane Preparation: Stably transfected cell lines (e.g., HEK293) expressing the human serotonin receptor subtypes of interest will be cultured and harvested. Cell membranes will be prepared by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, prepared membranes will be incubated with a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compounds (1-(1H-pyrrol-2-yl)propan-2-amine, AMT, 5-MeO-AMT) or a known displacing ligand (for non-specific binding determination).

  • Incubation and Filtration: The plates will be incubated at a controlled temperature to reach binding equilibrium. The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters will be measured using a liquid scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 values, which will then be converted to Ki values using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC50 and Emax) of the compounds at the 5-HT2A receptor, a key target for psychedelic effects.

Methodology:

  • Cell Culture and Loading: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) will be plated in a 96-well plate.

  • Compound Addition: Varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine, AMT, and 5-MeO-AMT will be added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium levels will be measured in real-time using a fluorescence plate reader.

  • Data Analysis: The dose-response curves will be generated, and EC50 and Emax values will be calculated to determine the potency and efficacy of each compound as an agonist or antagonist.

Hypothetical Comparative Data:

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2A Emax (%)
1-(1H-pyrrol-2-yl)propan-2-amineTBDTBDTBDTBD
alpha-methyltryptamine (AMT)Moderate AffinityModerate Affinity~50-100~80-90
5-methoxy-alpha-methyltryptamine (5-MeO-AMT)High AffinityHigh Affinity (2-8.4)[6][8]~5-15100

TBD: To be determined by experimentation.

Part 2: Monoamine Oxidase Inhibition

Given the MAOI activity of AMT, it is crucial to assess whether 1-(1H-pyrrol-2-yl)propan-2-amine shares this property.

Objective: To determine the inhibitory potency (IC50) of the test compounds against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[9][10]

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes will be used. A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) will be prepared.[10]

  • Inhibition Reaction: In a 96-well plate, the enzymes will be pre-incubated with varying concentrations of 1-(1H-pyrrol-2-yl)propan-2-amine, AMT, and known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[11][12]

  • Substrate Addition and Incubation: The reaction will be initiated by adding the substrate, and the plate will be incubated at 37°C.

  • Detection: The product of the enzymatic reaction will be measured. For example, the deamination of the substrate produces hydrogen peroxide, which can be detected using a fluorometric probe.[11][13]

  • Data Analysis: The rate of product formation will be calculated, and IC50 values will be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical Comparative Data:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
1-(1H-pyrrol-2-yl)propan-2-amineTBDTBD
alpha-methyltryptamine (AMT)~0.38[6]>10
5-methoxy-alpha-methyltryptamine (5-MeO-AMT)~31[6]>100

TBD: To be determined by experimentation.

Visualizing the Experimental Workflow and Potential Mechanisms

To clarify the proposed experimental design and potential signaling pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In-Vitro Profiling cluster_data Data Analysis cluster_comparison Comparative Benchmarking receptor_binding Radioligand Binding Assays (5-HT Receptor Panel) ki_values Ki Values (Binding Affinity) receptor_binding->ki_values functional_assay Functional Assays (e.g., Calcium Flux) ec50_emax EC50 & Emax (Functional Potency & Efficacy) functional_assay->ec50_emax mao_assay MAO Inhibition Assays (MAO-A & MAO-B) ic50_values IC50 Values (Inhibitory Potency) mao_assay->ic50_values comparison_table Performance Comparison vs. AMT & 5-MeO-AMT ki_values->comparison_table ec50_emax->comparison_table ic50_values->comparison_table

Caption: Proposed experimental workflow for benchmarking 1-(1H-pyrrol-2-yl)propan-2-amine.

signaling_pathway cluster_receptor Serotonin Receptor (e.g., 5-HT2A) cluster_downstream Downstream Signaling Cascade ligand 1-(1H-pyrrol-2-yl)propan-2-amine (Hypothesized Ligand) receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release

Caption: Hypothesized 5-HT2A receptor signaling pathway for 1-(1H-pyrrol-2-yl)propan-2-amine.

In-Vivo Studies: A Look Towards Future Investigations

Following comprehensive in-vitro characterization, in-vivo studies in appropriate animal models would be the next logical step. These studies could include:

  • Head-twitch response (HTR) in rodents: A behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[6]

  • Locomotor activity assessment: To determine stimulant or sedative properties.[14]

  • Microdialysis: To measure changes in extracellular levels of monoamines (serotonin, dopamine, norepinephrine) in specific brain regions.

Conclusion and Future Directions

The proposed benchmarking of 1-(1H-pyrrol-2-yl)propan-2-amine against AMT and 5-MeO-AMT provides a robust framework for elucidating its pharmacological profile. The key structural difference—the pyrrole ring—may lead to a unique combination of activities at serotonin receptors and monoamine oxidases.[1][2][15] The systematic approach outlined in this guide, from initial in-vitro screening to potential in-vivo validation, will enable a thorough understanding of this novel compound's mechanism of action and its potential as a research tool or therapeutic agent. The data generated will be crucial for establishing structure-activity relationships within this chemical class and could pave the way for the development of new modulators of the serotonergic system.

References

  • Wikipedia. α-Methyltryptamine. [Link]

  • Release. AMT - Pharmacology. [Link]

  • Wikiwand. 5-MeO-AMT. [Link]

  • DEA Diversion Control Division. ALPHA-METHYLTRYPTAMINE. [Link]

  • Expert Committee on Drug Dependence Information Repository. Alpha-methyltryptamine (AMT). [Link]

  • Springer Nature. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • Wikipedia. 5-MeO-AMT. [Link]

  • Grokipedia. 5-MeO-AMT. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]

  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Issuu. Alpha-Methyltryptamine. [Link]

  • PubMed. In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • PubMed Central. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. [Link]

  • PubChemLite. 2-methyl-1-(1h-pyrrol-2-yl)propan-2-amine. [Link]

  • MDPI. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. [Link]

  • PubMed Central. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • PubChem. 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. [Link]

  • PubMed. Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines. [Link]

  • PubChem. 2,5-di(propan-2-yl)-1H-pyrrol-3-amine. [Link]

  • PubChem. 1-(1H-pyrrol-3-yl)propan-2-amine. [Link]

  • PubMed. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. [Link]

  • ResearchGate. Pyrrole, pyrrolidine analogs as drug candidates-II. [Link]

  • PubChem. (1S)-1-(5-chloro-1H-pyrrol-2-yl)propan-1-amine. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • PubMed. Synthesis and Biological Activity of Certain Novel Derivatives of 1H-pyrrolo[1,2-c][3][6]thiazine. [Link]

  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • National Institutes of Health. 2-[(1H-Pyrrol-2-yl)methyl]. [Link]

  • ChemSynthesis. Pyrroles database - synthesis, physical properties. [Link]

  • Stenutz. 1-(1H-pyrrol-2-yl)propan-1-one. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(1H-pyrrol-2-yl)propan-2-amine for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(1H-pyrrol-2-yl)propan-2-amine, a compound utilized in advanced research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile
  • Pyrrole Moiety: The pyrrole ring is a five-membered aromatic heterocycle. Pyrrole itself is a flammable liquid and can be toxic if swallowed or inhaled.[1][2] It is also sensitive to air and light.[2]

  • Propanamine Moiety: The aminopropane group classifies the compound as an amine. Amines are typically basic and can be corrosive to skin and eyes.[3] They may also be harmful if inhaled or absorbed through the skin.[3][4]

Based on this analysis, 1-(1H-pyrrol-2-yl)propan-2-amine should be treated as a flammable, toxic, and potentially corrosive hazardous material.

Table 1: Inferred Hazard Profile of 1-(1H-pyrrol-2-yl)propan-2-amine

Hazard ClassificationAnticipated Properties and Precautions
Flammability Likely a combustible liquid. Keep away from heat, sparks, and open flames.[1][5]
Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[6][7]
Corrosivity May cause skin irritation and serious eye damage due to its amine functionality.[3][6]
Reactivity Incompatible with strong acids and oxidizing agents.[2][5]
Environmental Hazard Amines can be harmful to aquatic life.[4][8]
Personal Protective Equipment (PPE) and Immediate Safety

Proper PPE is the first line of defense against chemical exposure. When handling 1-(1H-pyrrol-2-yl)propan-2-amine for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][9]

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

  • Do Not Mix: Never mix 1-(1H-pyrrol-2-yl)propan-2-amine waste with incompatible materials, especially strong acids or oxidizing agents.[11]

  • Dedicated Waste Container: Collect waste 1-(1H-pyrrol-2-yl)propan-2-amine in a dedicated, properly labeled hazardous waste container.[10] The container should be made of a material compatible with organic amines.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(1H-pyrrol-2-yl)propan-2-amine," and the approximate concentration and quantity.[10][11]

On-Site Neutralization and Treatment (For Dilute Aqueous Solutions Only)

For very small quantities of dilute aqueous solutions, in-lab neutralization may be a viable option before disposal, but this should only be performed by trained personnel.

Experimental Protocol for Neutralization of Dilute Aqueous Amine Solutions:

  • Work in a chemical fume hood.

  • Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the amine solution while stirring.

  • Monitor the pH continuously with a calibrated pH meter.

  • Continue adding acid until the pH is between 6 and 8.

  • The resulting neutralized salt solution may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[12][13]

Note: This procedure is not suitable for concentrated waste or organic solutions of 1-(1H-pyrrol-2-yl)propan-2-amine.

Disposal Workflow

The following flowchart outlines the decision-making process for the disposal of 1-(1H-pyrrol-2-yl)propan-2-amine.

DisposalWorkflow start Start: Disposal of 1-(1H-pyrrol-2-yl)propan-2-amine ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_or_conc Pure Compound or Concentrated Solution assess_waste->pure_or_conc dilute_aqueous Dilute Aqueous Solution assess_waste->dilute_aqueous spill_material Contaminated Spill Material (e.g., absorbents) assess_waste->spill_material empty_container Empty Container assess_waste->empty_container collect_hazardous Collect in a Labeled, Compatible Hazardous Waste Container pure_or_conc->collect_hazardous neutralize Consider In-Lab Neutralization (Trained Personnel Only) dilute_aqueous->neutralize collect_solid_waste Collect in a Labeled Solid Hazardous Waste Container spill_material->collect_solid_waste triple_rinse Triple Rinse with a Suitable Solvent empty_container->triple_rinse contact_ehs Contact EHS for Pickup and Licensed Disposal collect_hazardous->contact_ehs end End of Disposal Process contact_ehs->end check_local_regs Check Local Regulations for Drain Disposal of Neutralized Solution neutralize->check_local_regs check_local_regs->collect_hazardous Not Permitted sewer_disposal Dispose via Sanitary Sewer (with copious amounts of water) check_local_regs->sewer_disposal Permitted sewer_disposal->end collect_solid_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_hazardous dispose_container->end

Caption: Decision workflow for the disposal of 1-(1H-pyrrol-2-yl)propan-2-amine.

Final Disposal Procedures

For pure or concentrated forms of 1-(1H-pyrrol-2-yl)propan-2-amine, as well as contaminated materials, the only acceptable method of disposal is through a licensed hazardous waste management company.[4][8]

Step-by-Step Guide for Final Disposal:

  • Containerization: Ensure the waste is in a sealed, properly labeled, and compatible container. Do not overfill the container.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[11][14]

  • Documentation: Maintain accurate records of the waste generated, including the date, quantity, and chemical composition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup.[4][10]

Disposal of Empty Containers:

Empty containers that held 1-(1H-pyrrol-2-yl)propan-2-amine must be decontaminated before being discarded as regular waste.

  • Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., ethanol or acetone).[10][14]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10][14]

  • Deface Label: Completely remove or deface the original label on the container.[14]

  • Final Disposal: The clean, dry, and defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

Regulatory Compliance

All hazardous waste disposal activities are governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[15] It is the responsibility of the waste generator to ensure full compliance with these regulations.[16][17] Always consult your institution's EHS department for specific guidance.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • Hazardous Waste Disposal for Research Institutions. (n.d.).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Amine Disposal For Businesses - Collect and Recycle. (n.d.).
  • 1 - SAFETY DATA SHEET. (2010, November 9).
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, October 25).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 3).
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.).
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
  • 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem. (n.d.).
  • 109-97-7(Pyrrole) Product Description - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)- - Synerzine. (2019, January 24).

Sources

Personal protective equipment for handling 1-(1H-pyrrol-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1-(1H-pyrrol-2-yl)propan-2-amine

Hazard Assessment: A Synthesis of Structural Analogs

Understanding the potential risks is the first step in establishing a safe handling protocol. The hazard profile of 1-(1H-pyrrol-2-yl)propan-2-amine can be inferred from its constituent parts: the pyrrole heterocycle and the aliphatic amine group.

  • Pyrrole Moiety: The 1H-Pyrrole core is a flammable liquid and vapor that is toxic if swallowed and can cause serious eye damage.[1][2] It is also considered harmful by inhalation.[2] The pyrrole ring's lipophilicity may also enhance its ability to cross biological membranes.[3]

  • Aminopropane Moiety: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[4] They can be irritating to the respiratory system and may be harmful if swallowed or in contact with skin.

Based on these analogs, we must assume the compound is flammable, corrosive to skin and eyes, toxic upon ingestion or inhalation, and may cause respiratory irritation.

Hazard CategoryAssociated RiskRationale / Source Compounds
Acute Toxicity (Oral, Inhalation) Toxic if swallowed, harmful if inhaled.Pyrrole is toxic if swallowed and harmful by inhalation.[1][2]
Skin Corrosion/Irritation Causes skin irritation or burns.Aliphatic amines are known to be corrosive.[4] Pyrrole derivatives can also cause skin irritation.[5]
Serious Eye Damage/Irritation Causes serious eye damage, risk of blindness.Both pyrrole and amines are known to cause severe eye damage.[1][2][4]
Flammability Flammable liquid and vapor.Pyrrole is a flammable liquid.[1][6]
Specific Target Organ Toxicity May cause respiratory irritation.Both pyrrole and amine derivatives can be respiratory irritants.[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following recommendations are designed to provide a robust barrier against all potential routes of exposure.

Hand Protection

The choice of gloves is critical due to the compound's amine group. Amines can degrade common laboratory gloves. Standard thin nitrile gloves offer poor resistance to amines and should be considered for splash protection only, with immediate replacement upon any contact.[7][8]

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile Rubber Fair (Double-gloving recommended)Not RecommendedProvides poor resistance to many amines and aromatic hydrocarbons.[7][8] Must be changed immediately upon contact.
Neoprene GoodFairOffers better resistance to amines than standard nitrile.[9]
Butyl Rubber ExcellentExcellentProvides excellent resistance to a wide range of chemicals, including amines and ketones.
Viton™ ExcellentExcellentA fluoroelastomer with superior resistance to aromatic hydrocarbons and aggressive chemicals.[9]

Recommendation: For short-duration tasks with minimal splash risk, double-gloving with standard nitrile gloves is acceptable. For tasks involving larger quantities or significant splash potential, neoprene or butyl rubber gloves are required.

Eye and Face Protection

Given the severe eye damage potential from both the pyrrole and amine components, eye protection is mandatory.[1][2]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[10]

  • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling quantities greater than a few milliliters or during procedures with a high risk of splashing (e.g., transferring, sonicating).[11]

Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and potential ignition, given the flammability of the pyrrole moiety.[6][11]

  • Chemical-Resistant Apron: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[12]

Respiratory Protection

All handling of 1-(1H-pyrrol-2-yl)propan-2-amine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of potentially harmful vapors. In the event of a spill or fume hood failure where exposure to vapors is possible, respiratory protection is required.

  • Respirator Type: An air-purifying respirator (APR) fitted with combination organic vapor/ammonia cartridges (Type K, green stripe, or equivalent) should be used.[6][13] All respirator use requires prior medical clearance and fit-testing.[14]

// Node Definitions start [label="Start: Assess Task\n(Quantity, Procedure)", fillcolor="#F1F3F4"]; fume_hood [label="Work in Chemical\nFume Hood?", shape=diamond, fillcolor="#FBBC05"]; no_hood [label="STOP WORK\nConsult EHS", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; yes_hood [label="Proceed"]; splash_risk [label="High Splash\nPotential?", shape=diamond, fillcolor="#FBBC05"];

// Eye Protection Path low_splash_eye [label="Wear Chemical\nSplash Goggles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_splash_eye [label="Wear Goggles &\nFull-Face Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hand Protection Path glove_choice [label="Select Gloves:\n- Double Nitrile (splash)\n- Neoprene/Butyl (immersion)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Body Protection Path body_prot [label="Wear Flame-Resistant\nLab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apron [label="Add Chemical-Resistant\nApron", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End: Proceed with Task", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> fume_hood; fume_hood -> no_hood [label="No"]; fume_hood -> yes_hood [label="Yes"]; yes_hood -> splash_risk; splash_risk -> low_splash_eye [label="No"]; splash_risk -> high_splash_eye [label="Yes"]; low_splash_eye -> glove_choice; high_splash_eye -> glove_choice; glove_choice -> body_prot; body_prot -> splash_risk [style=invis]; // Aligns body_prot under splash_risk splash_risk -> apron [label="Yes"]; body_prot -> end; apron -> end; } Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It involves meticulous operational procedures and compliant waste disposal.

Step-by-Step Handling Protocol: Weighing and Dissolving
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE: flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., double nitrile).

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Weighing: Tare the balance with the weigh paper. Carefully transfer the desired amount of 1-(1H-pyrrol-2-yl)propan-2-amine to the weigh paper. Avoid creating dust or aerosols.

  • Transfer: Gently add the weighed compound to the beaker containing the solvent and stir bar.

  • Dissolution: Place the beaker on a stir plate within the fume hood and begin stirring.

  • Cleanup: Immediately after transfer, dispose of the contaminated weigh paper into a designated solid hazardous waste container located within the fume hood.

  • Doffing PPE: Once the procedure is complete and the area is clean, remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly.

Emergency Procedures: Spills and Exposures

Your response to an emergency must be swift and correct.

  • Minor Spill (<50 mL, contained in fume hood):

    • Alert personnel in the immediate area.

    • If flammable, turn off any nearby ignition sources.[15]

    • Use a chemical spill kit with an absorbent suitable for amines/organic solvents. Do not use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]

    • Decontaminate the area with a suitable cleaning agent, followed by soap and water.

  • Major Spill (>50 mL or outside of fume hood):

    • Evacuate the immediate area. Alert all nearby personnel.[15][16]

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Call your institution's emergency response team (e.g., EHS) and notify them of the chemical identity and spill volume.[17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[16]

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.

    • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14][18]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately proceed to the nearest eyewash station.

    • Flush eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][18]

    • Seek immediate medical attention.

// Node Definitions spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel\nin Area", fillcolor="#FBBC05"]; assess [label="Assess Spill:\nMinor or Major?", shape=diamond, fillcolor="#F1F3F4"];

// Minor Spill Path minor_spill [label="Minor Spill\n(<50mL, in hood)"]; contain [label="Contain with\nAbsorbent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste in\nSealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="Decontaminate\nSurface", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Major Spill Path major_spill [label="Major Spill\n(>50mL or outside hood)"]; evacuate [label="Evacuate Area\nClose Door", fillcolor="#EA4335", fontcolor="#FFFFFF"]; call_ehs [label="Call Emergency\nResponse / EHS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

report [label="Report Incident\nto Supervisor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections spill -> alert; alert -> assess; assess -> minor_spill [label="Minor"]; assess -> major_spill [label="Major"]; minor_spill -> contain -> collect -> decon -> report; major_spill -> evacuate -> call_ehs -> report; } Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling 1-(1H-pyrrol-2-yl)propan-2-amine is considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.[19]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[20]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[19][20]

By adhering to this comprehensive guide, you are building a framework of safety that protects you, your colleagues, and your research. Always prioritize a conservative approach when dealing with compounds of unknown or inferred toxicity.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Gatchalian, K. M. T., & Tsuchihashi, H. (2022). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 40(2), 223–242. Retrieved from [Link]

  • Fallacara, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6667. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. Retrieved from [Link]

  • Kocabaş, N. G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247604. Retrieved from [Link]

  • Kocabaş, N. G., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247604. Retrieved from [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Pyrrole. Retrieved from [Link]

  • BVL. (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • UC Merced EHS. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.